molecular formula C5H9N3O B1338075 5-Isopropyl-1,3,4-oxadiazol-2-amine CAS No. 65283-97-8

5-Isopropyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1338075
CAS No.: 65283-97-8
M. Wt: 127.14 g/mol
InChI Key: IIOLDHZNWWMEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOLDHZNWWMEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511879
Record name 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65283-97-8
Record name 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. The 1,3,4-oxadiazole ring is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of a general experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that many of the available data are predicted values derived from computational models.

PropertyValueSource
Molecular Formula C₅H₉N₃O[1][2]
Molecular Weight 127.14 g/mol [1][2]
CAS Number 65283-97-8[1]
Appearance Solid[2]
Melting Point 182-183 °C[3]
Boiling Point (Predicted) 236.4 ± 23.0 °C[3]
Density (Predicted) 1.145 ± 0.06 g/cm³[3]
pKa (Predicted) -0.52 ± 0.13[3]
XLogP3 (Predicted) 1.35640[1]
Polar Surface Area (PSA) 64.94 Ų[1]
Refractive Index (Predicted) 1.509[1]
Flash Point (Predicted) 96.778 °C[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is the reaction of an acid hydrazide with a cyanogen halide.[4] The following protocol is a representative procedure for the synthesis of this compound from isobutyrohydrazide.

Materials:

  • Isobutyrohydrazide

  • Cyanogen bromide (CNBr)

  • Methanol

  • Aqueous sodium hydroxide solution (10%)

  • Methylene chloride

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolve isobutyrohydrazide (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of cyanogen bromide (1 equivalent) in methanol to the stirred solution of isobutyrohydrazide.

  • After the addition is complete, gently heat the reaction mixture to near boiling on a steam bath.

  • Concentrate the reaction mixture to a small volume using a rotary evaporator.

  • Adjust the pH of the residue to approximately 8.0 by adding 10% aqueous sodium hydroxide solution.

  • Extract the resulting alkaline mixture with methylene chloride (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as methanol.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and a broad singlet for the amino protons. The chemical shifts will be indicative of their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the oxadiazole ring, as well as the carbons of the isopropyl group.[5]

2. Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 127.14 g/mol .

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650-1580 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1250-1020 cm⁻¹).

Experimental Workflow

While specific signaling pathways for this compound are not yet elucidated, the following diagram illustrates a general workflow for its synthesis, purification, and characterization, which are foundational steps in drug discovery and development.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Isobutyrohydrazide C Reaction in Methanol A->C B Cyanogen Bromide B->C D Work-up (pH adjustment, extraction) C->D E Crude Product D->E F Recrystallization E->F G Pure 5-Isopropyl-1,3,4- oxadiazol-2-amine F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry G->I J IR Spectroscopy G->J K Structural Confirmation H->K I->K J->K

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

The 1,3,4-oxadiazole scaffold is a known pharmacophore present in numerous compounds with a wide array of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer effects. The mechanism of action for these compounds can vary greatly depending on the substitutions on the oxadiazole ring.

For this compound specifically, there is a lack of detailed studies identifying its precise biological target or mechanism of action. While a related, more complex molecule containing the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety, BMS-645737, has been identified as a potent VEGFR-2 inhibitor, it is not possible to directly extrapolate this activity to the simpler parent compound.[6]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. Such studies would be crucial in understanding its therapeutic potential and for the rational design of more potent and selective drug candidates. As a starting point for investigation, researchers could screen the compound against a panel of kinases, proteases, or other enzyme families known to be targeted by other 1,3,4-oxadiazole derivatives.

Conclusion

This compound is a small molecule with potential for further investigation in the field of medicinal chemistry. This guide has provided a summary of its known physicochemical properties, a detailed protocol for its synthesis, and methods for its characterization. While the specific biological target and mechanism of action remain to be fully elucidated, the established biological significance of the 1,3,4-oxadiazole core suggests that this compound is a promising candidate for future drug discovery efforts. The information presented herein serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this and related compounds.

References

5-Isopropyl-1,3,4-oxadiazol-2-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological activities.

Chemical Identity and Molecular Structure

This compound, a member of the 1,3,4-oxadiazole family, is a versatile building block in organic synthesis.[1] Its core structure consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms, substituted with an isopropyl group and an amine group.

Molecular Structure:

The molecular structure of this compound is characterized by the IUPAC name 5-propan-2-yl-1,3,4-oxadiazol-2-amine.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number65283-97-8[1][2]
IUPAC Name5-propan-2-yl-1,3,4-oxadiazol-2-amine[1][2]
Molecular FormulaC₅H₉N₃O[1][2]
SMILESCC(C)C1=NN=C(O1)N[1]
InChI1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)[1]
InChI KeyIIOLDHZNWWMEHN-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a solid at room temperature.[1] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight127.14 g/mol [1][2]
Exact Mass127.074561919[2]
Physical FormSolid[1]
Density1.145 g/cm³[2]
Boiling Point236.41 °C[2]
Flash Point96.778 °C[2]
Refractive Index1.509[2]

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established area of organic chemistry. While a specific, detailed experimental protocol for this compound is not extensively published, a general and common synthetic route involves the cyclization of an appropriate acylhydrazide.[1]

General Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Isopropyl_Hydrazine Isopropyl Hydrazine Acylhydrazide_Formation Acylhydrazide Formation Isopropyl_Hydrazine->Acylhydrazide_Formation CS2 Carbon Disulfide CS2->Acylhydrazide_Formation Base Base Base->Acylhydrazide_Formation Cyclization_Reaction Cyclization Acylhydrazide_Formation->Cyclization_Reaction Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Cyclization_Reaction Final_Product This compound Cyclization_Reaction->Final_Product

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol:

This protocol is a representative method based on general procedures for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.[1][3]

  • Step 1: Formation of Hydrazinecarboxamide. To a solution of isobutyric acid hydrazide in a suitable solvent, an equimolar amount of potassium isothiocyanate is added. The mixture is refluxed for several hours.

  • Step 2: Cyclization. After cooling, the reaction mixture is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, and heated to induce cyclization.

  • Step 3: Work-up and Purification. The reaction mixture is then poured into ice water and neutralized with a base. The resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Characterization:

The structure of the synthesized compound can be confirmed using various analytical techniques:

  • FTIR Spectroscopy: To identify functional groups such as N-H, C=N, and C-O-C stretching vibrations.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the arrangement of protons and carbon atoms in the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological and Chemical Significance

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1][4][5]

Potential Biological Activities:

Derivatives of 1,3,4-oxadiazole have been reported to possess:

  • Antibacterial and antifungal properties[1][4]

  • Antiviral activity[4]

  • Anticancer properties[1][4]

  • Anti-inflammatory and analgesic effects[1]

This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] Its primary amine and heterocyclic nature make it a versatile synthon for further chemical modifications.

Chemical Reactivity:

The amino group at the 2-position can undergo various reactions, including:

  • N-alkylation and N-acylation: To introduce different substituents.

  • Schiff base formation: With aldehydes and ketones.

  • Diazotization: Followed by coupling reactions to form azo compounds.

Logical Relationship of 1,3,4-Oxadiazole Core to Biological Activity:

Biological_Activity_Relationship Oxadiazole_Core 1,3,4-Oxadiazole Core H_Bonding Hydrogen Bonding Capability Oxadiazole_Core->H_Bonding Rigid_Structure Planar and Rigid Structure Oxadiazole_Core->Rigid_Structure Lipophilicity Modulation of Lipophilicity Oxadiazole_Core->Lipophilicity Metabolic_Stability Metabolic Stability Oxadiazole_Core->Metabolic_Stability Bioisosterism Bioisostere of Amide/Ester Oxadiazole_Core->Bioisosterism Biological_Activity Diverse Biological Activities H_Bonding->Biological_Activity Rigid_Structure->Biological_Activity Lipophilicity->Biological_Activity Metabolic_Stability->Biological_Activity Bioisosterism->Biological_Activity

Caption: Key structural features of the 1,3,4-oxadiazole core contributing to its biological activity.

Applications

The primary application of this compound is as a chemical intermediate.[1] It is utilized in:

  • Medicinal Chemistry: As a starting material for the synthesis of novel drug candidates.

  • Materials Science: In the development of new polymers and dyes with specific properties.[1]

  • Agrochemicals: As a scaffold for the discovery of new pesticides and herbicides.

References

A Technical Guide to 5-Isopropyl-1,3,4-oxadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-oxadiazole class. While specific extensive research on this particular molecule is emerging, this guide consolidates available data and contextualizes it within the well-established chemical and biological landscape of its structural analogues. We present its physicochemical properties, detailed synthetic protocols, and explore the broad spectrum of potential biological activities, including antimicrobial and anticancer applications, characteristic of the 2-amino-1,3,4-oxadiazole scaffold. This whitepaper aims to serve as a foundational resource for researchers investigating this compound and its derivatives for therapeutic development.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this five-membered heterocycle exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, analgesic, and muscle relaxant properties.[1][3][4] The 2-amino substituted variant, in particular, offers a key synthetic handle for further derivatization and has been a focal point in the development of novel therapeutic agents.[5]

This compound (CAS No: 65283-97-8) is a member of this important class.[6][7] Its structure features the core 1,3,4-oxadiazole ring, an amino group at the 2-position, and an isopropyl group at the 5-position.[6] This guide will synthesize the current knowledge on this compound, providing a framework for future research and development.

Physicochemical and Structural Data

This compound is a solid at room temperature.[6] Its fundamental properties are summarized in the table below, compiled from various chemical databases. These data are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number 65283-97-8[6][7]
Molecular Formula C₅H₉N₃O[6][7]
Molecular Weight 127.14 g/mol [6][7]
Appearance Solid[6][8]
Melting Point 182-183 °C[9]
Boiling Point (Predicted) 236.4 ± 23.0 °C[9]
Density (Predicted) 1.145 ± 0.06 g/cm³[9]
pKa (Predicted) -0.52 ± 0.13[9]
InChI Key IIOLDHZNWWMEHN-UHFFFAOYSA-N[8]
SMILES CC(C)c1nnc(N)o1[6]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not extensively documented, its synthesis can be reliably achieved through established methods for 2-amino-5-substituted-1,3,4-oxadiazoles. The most common and efficient routes involve the oxidative cyclization of an acylthiosemicarbazide precursor.[10]

General Synthetic Workflow

The synthesis is typically a two-step process starting from a carboxylic acid derivative (isobutyric acid or its acid chloride) and thiosemicarbazide.

G cluster_0 Step 1: Acylthiosemicarbazide Formation cluster_1 Step 2: Oxidative Cyclization A Isobutyryl Chloride C 1-(isobutyryl)thiosemicarbazide (Intermediate) A->C Base (e.g., Pyridine) Solvent (e.g., THF) B Thiosemicarbazide B->C D This compound (Final Product) C->D Oxidant (e.g., I2, DBDMH) Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous compounds.[10][11]

Step 1: Synthesis of 1-(isobutyryl)thiosemicarbazide

  • To a stirred solution of thiosemicarbazide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add a base such as pyridine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.0 eq) dropwise to the mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(isobutyryl)thiosemicarbazide (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add an oxidizing agent. A common and effective oxidant is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or Iodine (I₂).[10] Add the oxidant portion-wise while stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and melting point analysis to confirm its structure and purity.[12]

Biological Activities and Therapeutic Potential

The 1,3,4-oxadiazole moiety is a key pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities.[13] While specific bioactivity data for the title compound is limited, the activities of structurally similar 2-amino-1,3,4-oxadiazoles provide a strong indication of its potential therapeutic applications.

Antimicrobial Activity

The 2-amino-1,3,4-oxadiazole scaffold is a well-known antimicrobial agent.[3] Derivatives have shown potent activity against a range of bacterial and fungal pathogens.[1][5]

  • Antibacterial: Compounds from this class have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[3]

  • Antifungal: Significant activity has been reported against fungal strains like Candida albicans and Aspergillus niger.[5]

The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[2][5] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

G A 2-Amino-1,3,4-Oxadiazole Derivative B Target Protein (e.g., Kinase, Topoisomerase) A->B Binds to C Inhibition of Signaling Pathway B->C Leads to D Blockage of Cell Cycle Progression C->D E Induction of Apoptosis C->E F Inhibition of Tumor Growth D->F E->F

Caption: Putative anticancer mechanism for 1,3,4-oxadiazole derivatives.
Other Potential Activities

Based on studies of related compounds, this compound could also be explored for:

  • Anti-inflammatory activity [13]

  • Antitubercular activity [2]

  • Muscle relaxant properties [4]

  • Anticonvulsant effects [12]

Summary of Quantitative Biological Data (Representative Analogues)

To provide a quantitative context for the potential efficacy of this scaffold, the following table summarizes reported activity data for various 2-amino-5-substituted-1,3,4-oxadiazole derivatives.

Compound ClassTarget/OrganismAssay TypeMeasured Activity (e.g., MIC, IC₅₀)Reference
5-Aryl-2-amino-1,3,4-oxadiazolesStreptococcus faecalisAntibacterialMIC: 4 - 64 µg/mL[5]
5-Aryl-2-amino-1,3,4-oxadiazolesCandida albicansAntifungalMIC: 8 µg/mL[5]
5-Aryl-2-amino-1,3,4-oxadiazolesHepG2 (Liver Cancer Cell Line)Anticancer (MTT)High Cytotoxicity Reported[5]
1,3,4-Oxadiazole-ThionesGram-positive bacteriaAntibacterialMIC: 0.5 - 8 µg/mL[14]
1,3,4-Thiadiazole DerivativesM. tuberculosis H37RvAntitubercularMIC: ~6 µg/mL[2]

Note: The data presented are for structurally related compounds and serve to illustrate the potential of the 2-amino-1,3,4-oxadiazole scaffold.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural similarity to a class of molecules with proven, diverse biological activities makes it a compelling candidate for further investigation. The synthetic routes are well-established, allowing for accessible production for screening purposes.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound against a broad panel of bacterial, fungal, and cancer cell lines to identify primary areas of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing novel derivatives by modifying the amino group to explore and optimize biological activity.

  • Mechanism of Action Studies: For any identified activities, elucidating the specific molecular targets and pathways involved.

This technical guide provides a solid foundation for initiating such research, highlighting the significant therapeutic potential held by this compound and its future derivatives.

References

An In-depth Technical Guide on the Solubility of 5-Isopropyl-1,3,4-oxadiazol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predicted solubility profile based on the molecule's physicochemical properties. Furthermore, it details a robust experimental protocol for the systematic determination of its solubility in a range of organic solvents, which is a critical step in preclinical development, formulation studies, and process chemistry.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC5H9N3O[1][2]
Molecular Weight127.14 g/mol [1][2]
Melting Point182-183 °C[3]
Boiling Point (Predicted)236.4±23.0 °C[3]
Density (Predicted)1.145±0.06 g/cm3 [3]
pKa (Predicted)-0.52±0.13[3]
XLogP31.35640[2]
Predicted Solubility Profile

The molecular structure of this compound, featuring a polar oxadiazole ring and an amino group, alongside a non-polar isopropyl substituent, suggests a nuanced solubility profile. It is anticipated to exhibit moderate solubility in organic solvents.[1]

Based on the principle of "like dissolves like," the following solubilities can be predicted:

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)High to ModerateThe amino group and nitrogen atoms of the oxadiazole ring can participate in hydrogen bonding with protic solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)HighThese solvents are effective at solvating polar molecules through dipole-dipole interactions.
Non-polar Solvents (e.g., Toluene, Hexane)Low to ModerateThe presence of the non-polar isopropyl group may afford some solubility in non-polar environments.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)ModerateThese solvents possess a polarity intermediate between polar aprotic and non-polar solvents.

It is important to note that while predictions are useful for initial solvent screening, empirical determination is essential for accurate quantitative data.

Experimental Protocol for Solubility Determination

The following section details a comprehensive experimental workflow for the quantitative determination of the solubility of this compound in various organic solvents. The most widely accepted and robust method for determining thermodynamic solubility is the shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene, Hexane, Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination A 1. Preparation of Stock Solution (for HPLC calibration) F 6. HPLC Analysis A->F B 2. Preparation of Saturated Solutions (in various organic solvents) C 3. Equilibration (Shake-flask method at constant temperature) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Sample Dilution and Filtration D->E E->F G 7. Data Analysis and Solubility Calculation F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Detailed Methodologies

1. Preparation of HPLC Calibration Curve:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

2. Preparation of Saturated Solutions:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution is saturated.

  • Seal the vials tightly to prevent solvent evaporation.

3. Equilibration:

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

4. Phase Separation:

  • After equilibration, centrifuge the vials at high speed to pellet the excess solid.

5. Sample Preparation for Analysis:

  • Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

6. HPLC Analysis:

  • Inject the diluted samples into the HPLC system.

  • Record the peak area for each sample.

7. Calculation of Solubility:

  • Using the equation from the calibration curve, determine the concentration of this compound in the diluted samples.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

This in-depth guide provides a framework for understanding and determining the solubility of this compound. Accurate solubility data is paramount for the successful progression of this compound in research and development pipelines.

References

Spectroscopic and Structural Elucidation of 5-Isopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted spectroscopic data based on the compound's structure and spectral data from analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes visualizations to illustrate key structural and synthetic aspects.

Compound Overview

Structure:

Figure 1: Chemical structure of this compound.

Chemical Formula: C₅H₉N₃O[1][2]

Molecular Weight: 127.14 g/mol [1]

CAS Number: 65283-97-8[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
(CH ₃)₂CH~ 1.3Doublet6H
(CH₃)₂CH ~ 3.0 - 3.2Septet1H
NH~ 5.0 - 6.0Broad Singlet2H
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

Carbon AtomPredicted Chemical Shift (δ, ppm)
(C H₃)₂CH~ 20 - 25
(CH₃)₂C H~ 28 - 33
C 5 (Oxadiazole ring)~ 160 - 165
C 2 (Oxadiazole ring)~ 155 - 160
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3100 - 3400Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Oxadiazole)1630 - 1680Strong
C-O-C Stretch (Oxadiazole)1050 - 1250Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

m/zPredicted Fragment Ion
127[M]⁺ (Molecular Ion)
112[M - CH₃]⁺
84[M - C₃H₇]⁺
70[C₃H₄N₂O]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

Sample Introduction:

  • Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

  • Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column for separation prior to ionization.

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.[3]

  • Mass Range: m/z 30-300.

  • Scan Speed: 1-2 scans/second.

  • Source Temperature: 200-250 °C.

Data Processing:

  • The data system will generate a mass spectrum showing the relative abundance of ions at different mass-to-charge ratios.

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

General Synthesis Workflow for 2-Amino-1,3,4-oxadiazoles

The synthesis of 2-amino-1,3,4-oxadiazoles typically involves the cyclization of an acyl semicarbazide, which is formed from the reaction of a carboxylic acid hydrazide with an isocyanate or a similar reagent.

G cluster_0 Synthesis Pathway Carboxylic_Acid_Hydrazide Carboxylic Acid Hydrazide Acyl_Semicarbazide Acyl Semicarbazide Intermediate Carboxylic_Acid_Hydrazide->Acyl_Semicarbazide Isocyanate Isocyanate Isocyanate->Acyl_Semicarbazide Cyclization_Dehydration Cyclization & Dehydration (e.g., H₂SO₄, POCl₃) Acyl_Semicarbazide->Cyclization_Dehydration 2_Amino_1_3_4_Oxadiazole 2-Amino-1,3,4-oxadiazole Cyclization_Dehydration->2_Amino_1_3_4_Oxadiazole

Figure 2: General synthesis workflow for 2-amino-1,3,4-oxadiazoles.

Predicted ¹H NMR Signal Correlations

This diagram illustrates the expected correlations between the different proton signals in the ¹H NMR spectrum of this compound.

G cluster_0 ¹H NMR Correlations CH3 Methyl Protons (CH₃)₂CH ~1.3 ppm (d) CH Methine Proton (CH₃)₂CH ~3.0-3.2 ppm (septet) CH3->CH J-coupling NH2 Amine Protons NH₂ ~5.0-6.0 ppm (br s)

Figure 3: Predicted ¹H NMR signal correlations for this compound.

This technical guide serves as a foundational resource for researchers working with this compound. While the spectroscopic data provided is predictive, the experimental protocols offer a robust framework for obtaining empirical data. The visualizations aim to provide a clear understanding of the compound's synthesis and structural characteristics.

References

The Multifaceted Biological Activities of 2-Amino-1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its various substituted forms, 2-amino-1,3,4-oxadiazole derivatives have garnered significant attention from the scientific community. This is due to their broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. These compounds have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making them a focal point of extensive research in the quest for new and effective drugs.[1][2][3][4][5] This technical guide provides an in-depth overview of the diverse biological activities of 2-amino-1,3,4-oxadiazole derivatives, tailored for researchers, scientists, and drug development professionals. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-oxadiazole have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[1][2] The global challenge of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action, and these oxadiazole derivatives represent a valuable avenue of investigation.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various 2-amino-1,3,4-oxadiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of selected derivatives against various bacterial and fungal strains.

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
22a Staphylococcus aureus1.56Levofloxacin-
22b Bacillus subtilis0.78Levofloxacin-
22c Bacillus subtilis0.78Levofloxacin-
1b Streptococcus faecalis4 - 64--
1e MSSA4 - 64--
1g MRSA4 - 64--
2g Candida albicans8--
2g Aspergillus niger64--
4a Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, Streptococcus aureus-Streptomycin-
4g Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, Streptococcus aureus-Streptomycin-
4a Aspergillus niger, Crysosporium pannical-Griseofulvin-
4g Aspergillus niger, Crysosporium pannical-Griseofulvin-

Note: '-' indicates data not specified in the cited sources.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]

Materials:

  • Test compounds (2-amino-1,3,4-oxadiazole derivatives)

  • Standard antimicrobial agents (e.g., Streptomycin, Griseofulvin)

  • Microbial strains (bacteria or fungi)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85% NaCl)

  • McFarland standard 0.5

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound and the standard drug in a suitable solvent. Perform serial two-fold dilutions of the antimicrobial agents in the broth medium directly in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) and duration (18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][8]

Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery. Numerous studies have highlighted the potent cytotoxic effects of 2-amino-1,3,4-oxadiazole derivatives against a variety of cancer cell lines.[6][8][10][11][12] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[8]

Quantitative Anticancer Data

The anticancer activity of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents the IC₅₀ values of representative 2-amino-1,3,4-oxadiazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1o HepG2 (Liver Cancer)8.6Paclitaxel-
4f A549 (Lung Cancer)1.59 - 7.48--
4h A549 (Lung Cancer)<0.14--
4i A549 (Lung Cancer)1.59 - 7.48--
4k A549 (Lung Cancer)1.59 - 7.48--
4l A549 (Lung Cancer)1.59 - 7.48--
4g C6 (Glioblastoma)8.16--
4h C6 (Glioblastoma)13.04--
10 MCF-7 (Breast Cancer)1.76Doxorubicin-
11 MCF-7 (Breast Cancer)1.18Doxorubicin-
36 HepG2 (Liver Cancer)-5-Fluorouracil30-fold weaker
19 HeLa (Cervical Cancer)-DoxorubicinMore selective
20 HeLa (Cervical Cancer)-DoxorubicinMore selective

Note: '-' indicates data not specified in the cited sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][4][11][12][13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (2-amino-1,3,4-oxadiazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Signaling Pathway: PARP Inhibition-Mediated Apoptosis

Several 2-amino-1,3,4-oxadiazole derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1] PARP is a key enzyme in the base excision repair pathway for single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to chromosomal instability and subsequent apoptosis (programmed cell death).[1][14]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (HR Deficient) DNA Damage DNA Damage PARP PARP DNA Damage->PARP SSB Repair SSB Repair PARP->SSB Repair DNA Damage_c DNA Damage PARP_c PARP DNA Damage_c->PARP_c SSB Accumulation SSB Accumulation PARP_c->SSB Accumulation Repair Blocked Oxadiazole Derivative 2-Amino-1,3,4- oxadiazole Derivative Oxadiazole Derivative->PARP_c Inhibition DSB Formation DSB Formation SSB Accumulation->DSB Formation Apoptosis Apoptosis DSB Formation->Apoptosis

Caption: PARP Inhibition Pathway in Cancer Cells.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Certain 2-amino-1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][9][13][15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound IDDose (mg/kg)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
21c -59.5Indomethacin-
21i -61.9Indomethacin-
10 -88.33Flurbiprofen90.01
3 -66.66Flurbiprofen90.01
5 -55.55Flurbiprofen90.01
Ox-6f 1079.83Ibuprofen84.71
Ox-6d 1076.64Ibuprofen84.71
Ox-6a 1074.52Ibuprofen84.71

Note: '-' indicates data not specified in the cited sources.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard method for screening acute anti-inflammatory activity.[13][15][16][17][18]

Materials:

  • Rodents (rats or mice)

  • Test compounds (2-amino-1,3,4-oxadiazole derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Flurbiprofen)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups: a control group (vehicle), a standard drug group, and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection, at a specific time before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15][16][18]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[15][18]

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli, such as cytokines and growth factors, can activate signaling cascades that lead to the upregulation of COX-2 expression. Key transcription factors like NF-κB and AP-1 are involved in this process. The inhibition of COX-2 by 2-amino-1,3,4-oxadiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.[19][20][21][22][23]

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Signaling Cascades Signaling Cascades (e.g., MAPK, NF-κB) Inflammatory Stimuli->Signaling Cascades COX-2 Gene Expression COX-2 Gene Expression Signaling Cascades->COX-2 Gene Expression COX-2 Enzyme COX-2 Enzyme COX-2 Gene Expression->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation Oxadiazole Derivative 2-Amino-1,3,4- oxadiazole Derivative Oxadiazole Derivative->COX-2 Enzyme Inhibition

Caption: COX-2 Inhibition Pathway.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Some 2-amino-1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models.[17][21][24][25] Their mechanism of action is often associated with the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition.

Quantitative Anticonvulsant Data

The anticonvulsant potential of compounds is often assessed by their ability to protect against chemically or electrically induced seizures in animals. The effective dose (ED₅₀) is a common metric.

Compound IDSeizure ModelAnimalED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)
9 PTZ-inducedMice-Diazepam-
C4 PTZ & MESMice-Diazepam/Phenytoin-
C5 PTZ & MESMice-Diazepam/Phenytoin-

Note: '-' indicates data not specified in the cited sources.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ-induced seizure model is a widely used screening tool for potential anticonvulsant drugs, particularly those that act on the GABAergic system.[24][26][27][28][29]

Materials:

  • Mice

  • Test compounds (2-amino-1,3,4-oxadiazole derivatives)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)

  • Vehicle

  • Observation chambers

Procedure:

  • Animal Preparation and Grouping: Similar to the anti-inflammatory assay, acclimatize and group the animals.

  • Compound Administration: Administer the test compounds, standard drug, or vehicle to the respective groups, usually 30-60 minutes before PTZ injection.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous or intraperitoneal) to each mouse.[28]

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Seizure activity is often scored using a standardized scale (e.g., Racine scale).[28]

  • Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from tonic-clonic seizures in each group.

Signaling Pathway: Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[25][30] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Many anticonvulsant drugs, including some 2-amino-1,3,4-oxadiazole derivatives, are thought to exert their effects by enhancing the function of GABA-A receptors, thereby increasing inhibitory neurotransmission and raising the seizure threshold.[25][31][32][33]

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicles GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Cl_influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Oxadiazole_Derivative 2-Amino-1,3,4- oxadiazole Derivative Oxadiazole_Derivative->GABA_A_Receptor Positive Allosteric Modulation

Caption: Enhancement of GABAergic Neurotransmission.

Conclusion

The 2-amino-1,3,4-oxadiazole scaffold represents a highly versatile and promising platform for the design and development of new therapeutic agents. The derivatives of this core structure have consistently demonstrated a remarkable range of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The data and protocols presented in this technical guide underscore the significant potential of these compounds in addressing a variety of unmet medical needs. Further research focusing on lead optimization, structure-activity relationship studies, and in-depth mechanistic investigations will be crucial in translating the therapeutic promise of 2-amino-1,3,4-oxadiazole derivatives into clinically effective drugs. The continued exploration of this chemical space is highly warranted and holds the potential to deliver the next generation of innovative medicines.

References

An In-depth Technical Guide to 5-Isopropyl-1,3,4-oxadiazol-2-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Isopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class of molecules. The 1,3,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in research and development.

PropertyValue
Molecular Formula C₅H₉N₃O[1][2][3]
Molecular Weight 127.14 g/mol [1][2][3]
CAS Number 65283-97-8[1][2][3]
Appearance Solid[2]
Density 1.145 g/cm³[1]
Boiling Point 236.41 °C[1]
Flash Point 96.778 °C[1]
Refractive Index 1.509[1]
InChI Key IIOLDHZNWWMEHN-UHFFFAOYSA-N[1]
SMILES CC(C)c1nnc(N)o1[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While raw spectra are proprietary, the expected spectral data are tabulated below based on typical values for similar structures.

SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet) and the amine protons.
¹³C NMR Resonances for the isopropyl carbons, and the two distinct carbons of the oxadiazole ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=N stretching (oxadiazole ring), and C-O-C stretching (oxadiazole ring).
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of the compound.

Note: Specific spectral data can be obtained from commercial suppliers such as ChemicalBook.[4]

Discovery and History

The specific discovery of this compound is not well-documented in dedicated historical accounts. Its emergence is intertwined with the broader exploration of the 1,3,4-oxadiazole scaffold in medicinal chemistry. The 1,3,4-oxadiazole ring system has been a subject of interest for decades due to its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.

Research into 2-amino-5-substituted-1,3,4-oxadiazoles gained momentum as chemists sought to develop novel compounds with diverse pharmacological activities. The synthesis of various derivatives, including those with small alkyl substituents like the isopropyl group, was a logical progression in the structure-activity relationship (SAR) studies of this class of compounds. Early methods for the synthesis of 2-amino-1,3,4-oxadiazoles date back to the mid-20th century, with a key patent describing the reaction of acid hydrazides with cyanogen halides.[5] This laid the groundwork for the preparation of a wide array of derivatives, including the title compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of the 2-amino-1,3,4-oxadiazole ring. The most common and practical approaches start from isobutyric acid or its derivatives. Below are detailed experimental protocols for two prevalent synthetic routes.

Method 1: From Isobutyric Acid Hydrazide and Cyanogen Bromide

This is a classic and straightforward method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[5]

Experimental Protocol:

  • Preparation of Isobutyric Acid Hydrazide:

    • To a solution of ethyl isobutyrate (1 mole) in ethanol, add hydrazine hydrate (1 mole).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain pure isobutyric acid hydrazide.

  • Cyclization to this compound:

    • Dissolve isobutyric acid hydrazide (1 mole) in a suitable solvent such as methanol or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide (1 mole) in the same solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis_Method_1 Ethyl Isobutyrate Ethyl Isobutyrate Isobutyric Acid Hydrazide Isobutyric Acid Hydrazide Ethyl Isobutyrate->Isobutyric Acid Hydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Isobutyric Acid Hydrazide This compound This compound Isobutyric Acid Hydrazide->this compound Methanol, RT Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->this compound

Synthesis via Isobutyric Acid Hydrazide and Cyanogen Bromide.
Method 2: Oxidative Cyclization of an Acyl Semicarbazone

This method involves the formation of a semicarbazone from isobutyraldehyde, followed by oxidative cyclization.

Experimental Protocol:

  • Preparation of Isobutyraldehyde Semicarbazone:

    • Dissolve semicarbazide hydrochloride (1 mole) and sodium acetate (1 mole) in water.

    • Add isobutyraldehyde (1 mole) to the solution and stir vigorously.

    • The semicarbazone will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry to obtain isobutyraldehyde semicarbazone.

  • Oxidative Cyclization:

    • Suspend the isobutyraldehyde semicarbazone (1 mole) in a suitable solvent like acetonitrile.

    • Add an oxidizing agent. A common and effective system is iodine (I₂) in the presence of a base like sodium bicarbonate.

    • Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

    • Work-up the reaction by adding a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product as described in Method 1.

Synthesis_Method_2 Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Semicarbazone Isobutyraldehyde Semicarbazone Isobutyraldehyde->Isobutyraldehyde Semicarbazone Water, NaOAc Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Isobutyraldehyde Semicarbazone This compound This compound Isobutyraldehyde Semicarbazone->this compound Acetonitrile, Base Oxidizing Agent (e.g., I₂) Oxidizing Agent (e.g., I₂) Oxidizing Agent (e.g., I₂)->this compound

Synthesis via Oxidative Cyclization of Semicarbazone.

Potential Applications and Biological Activity

While specific biological studies on this compound are not extensively published, the broader class of 2-amino-5-substituted-1,3,4-oxadiazoles has been investigated for a multitude of therapeutic applications.[6][7] These compounds are known to possess:

  • Antimicrobial Activity: Many derivatives show potent activity against a range of bacteria and fungi.

  • Anticancer Activity: The oxadiazole ring is present in several compounds investigated for their cytotoxic effects on cancer cell lines.

  • Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties in preclinical models.

  • Antiviral Activity: The 1,3,4-oxadiazole moiety is a component of some antiviral agents.[6]

This compound serves as a valuable building block for the synthesis of more complex molecules with potentially enhanced biological activities. The isopropyl group can influence the lipophilicity and steric profile of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties. For instance, a more complex molecule incorporating a 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl) fragment has been investigated as a potent VEGFR-2 inhibitor, highlighting the potential of this scaffold in drug discovery.[8]

Conclusion

This compound, while not a widely studied compound in its own right, represents an important member of the pharmacologically significant 1,3,4-oxadiazole family. Its synthesis is achievable through well-established chemical transformations, making it readily accessible for further research and development. As a versatile chemical building block, it holds promise for the generation of novel therapeutic agents with a wide spectrum of potential biological activities. This guide provides a foundational understanding of its synthesis and properties, intended to facilitate its use in the scientific community.

References

Potential Therapeutic Targets of 5-Isopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-1,3,4-oxadiazol-2-amine is a small heterocyclic molecule belonging to the 1,3,4-oxadiazole class of compounds, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct studies on this specific molecule are limited, analysis of structurally related compounds and broader screening data for the 1,3,4-oxadiazole scaffold suggest several potential therapeutic targets. This technical guide consolidates the available evidence, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target of interest, alongside other plausible targets in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols for the synthesis of related compounds and for key biological assays are provided to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is a five-membered heterocyclic compound with the molecular formula C5H9N3O. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, contributing to its metabolic stability and ability to form hydrogen bonds with biological targets. The isopropyl group at the 5-position provides a degree of lipophilicity, which can influence its pharmacokinetic properties. The 2-amino group serves as a key functional handle for further chemical modifications to explore structure-activity relationships (SAR).

Primary Potential Therapeutic Target: VEGFR-2

The most compelling evidence for a specific therapeutic target for a molecule containing a moiety closely related to this compound points towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, as tumors require a dedicated blood supply for growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[1]

A potent and selective VEGFR-2 inhibitor, BMS-645737 , incorporates a 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolo[2,1-f][3][4][5]triazin-4-amine core structure.[6][7] The presence of the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety in this highly active compound strongly suggests that this substructure contributes to the binding and inhibition of VEGFR-2. It is hypothesized that the 1,3,4-oxadiazole ring acts as a key pharmacophore, potentially interacting with the hinge region of the VEGFR-2 kinase domain.

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 PI3K PI3K P1->PI3K PLCg PLCγ P2->PLCg RAS Ras P3->RAS AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 5-Isopropyl-1,3,4- oxadiazol-2-amine Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Other Potential Therapeutic Targets

The 1,3,4-oxadiazole scaffold is present in numerous compounds with a wide range of biological activities.[5] This suggests that this compound could potentially interact with other therapeutic targets.

Anticancer Targets

Beyond VEGFR-2, various 1,3,4-oxadiazole derivatives have demonstrated anticancer activity through different mechanisms.[8] N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown cytotoxic effects against a panel of cancer cell lines, including leukemia, melanoma, and colon cancer.[9][10][11] The specific intracellular targets for these compounds are often not fully elucidated but may involve enzymes crucial for cancer cell proliferation and survival.

Microbial Enzymes

Derivatives of 2-amino-1,3,4-oxadiazole have been reported to possess antibacterial and antifungal properties.[12][13][14] The mechanism of action is likely the inhibition of essential microbial enzymes. For instance, some studies suggest that these compounds may interfere with fatty acid synthesis in bacteria.[12]

Cholinesterases

Certain 5-aryl-1,3,4-oxadiazol-2-amines have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][15] These enzymes are therapeutic targets for neurodegenerative diseases like Alzheimer's disease. The oxadiazole core can act as a bioisostere for amide or ester groups, which are common features in cholinesterase inhibitors.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the activity of related 1,3,4-oxadiazole derivatives against various targets to provide a comparative context.

Compound ClassTargetRepresentative CompoundActivity (IC50/MIC)Reference
Pyrrolo[2,1-f][3][4][5]triazinesVEGFR-2BMS-645737IC50 = 0.08 µM[6]
5-Aryl-1,3,4-oxadiazol-2-aminesAChEN-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineIC50 = 12.8 µM[3]
2-Amino-1,3,4-oxadiazolesS. aureusCompound 1eMIC = 4-64 µg/mL[4]
2-Amino-1,3,4-oxadiazolesC. albicansCompound 2gMIC = 8 µg/mL[4]
N-Aryl-5-substituted-1,3,4-oxadiazol-2-aminesMelanoma (MDA-MB-435)Compound 4uGP = 6.82%[9][10]

Experimental Protocols

Synthesis of 5-Alkyl-1,3,4-oxadiazol-2-amines

A general and efficient method for the synthesis of 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles involves the cyclization of thiosemicarbazides mediated by tosyl chloride and pyridine.[15]

Synthesis_Workflow Aldehyde Aliphatic/Aromatic Aldehyde Thiosemicarbazone Thiosemicarbazone Aldehyde->Thiosemicarbazone Condensation Semicarbazide Thiosemicarbazide Semicarbazide->Thiosemicarbazone Cyclization Cyclization (TsCl, Pyridine) Thiosemicarbazone->Cyclization Product 5-Substituted-2-amino- 1,3,4-oxadiazole Cyclization->Product

Caption: General synthesis workflow for 2-amino-1,3,4-oxadiazoles.

Procedure:

  • Thiosemicarbazone Formation: An equimolar mixture of the corresponding aldehyde (e.g., isobutyraldehyde for the synthesis of the precursor to this compound) and thiosemicarbazide is refluxed in ethanol for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.

  • Oxidative Cyclization: The synthesized thiosemicarbazone is dissolved in pyridine. The solution is cooled in an ice bath, and tosyl chloride (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 8-12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-2-amino-1,3,4-oxadiazole.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity against VEGFR-2 can be determined using a variety of commercially available kinase assay kits, typically based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.

VEGFR2_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - VEGFR-2 Enzyme - Kinase Buffer - ATP - Substrate Peptide Start->PrepareReagents AddInhibitor Add Test Compound (this compound) and Controls to Plate PrepareReagents->AddInhibitor AddEnzyme Add VEGFR-2 Enzyme AddInhibitor->AddEnzyme Incubate1 Incubate AddEnzyme->Incubate1 InitiateReaction Initiate Reaction (Add ATP/Substrate Mix) Incubate1->InitiateReaction Incubate2 Incubate at RT InitiateReaction->Incubate2 StopReaction Stop Reaction (Add Stop Solution) Incubate2->StopReaction ReadSignal Read Signal (Fluorescence/Luminescence) StopReaction->ReadSignal AnalyzeData Analyze Data (Calculate % Inhibition and IC50) ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Assay_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Test Compound in 96-well Plate Start->SerialDilution Inoculate Inoculate Wells with Microbial Suspension PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured spectrophotometrically using Ellman's method.[3][16][17]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

  • A reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations is prepared in a 96-well plate.

  • The enzyme (AChE or BChE) is added to the wells, and the plate is incubated for a short period.

  • The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

  • The absorbance at 412 nm is measured at regular intervals using a microplate reader.

  • The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of the test compound-treated wells with the untreated control. The IC50 value is then calculated.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the available data from structurally related compounds strongly suggests that VEGFR-2 is a high-priority target for investigation, particularly in the context of anticancer drug discovery. Furthermore, the well-documented broad-spectrum bioactivity of the 1,3,4-oxadiazole scaffold indicates that this compound may also exhibit inhibitory effects against microbial enzymes and cholinesterases.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of kinases, including VEGFR-2, as well as its screening for antimicrobial and cholinesterase inhibitory activities. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, could pave the way for the development of novel therapeutic agents based on this promising scaffold. The experimental protocols provided in this guide offer a robust framework for initiating such investigations.

References

In Silico Prediction of Physicochemical, Pharmacokinetic, and Biological Properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico predicted properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a small molecule belonging to the versatile 1,3,4-oxadiazole class of heterocyclic compounds. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document details the predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and drug-likeness characteristics of the title compound. Furthermore, potential biological targets are explored based on computational predictions. Detailed methodologies for common in silico prediction techniques and relevant experimental protocols for synthesis and characterization are also provided. This guide aims to serve as a valuable resource for researchers interested in the therapeutic potential of this compound and to facilitate its further investigation in drug discovery and development programs.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C5H9N3O.[4] Its structure features a five-membered 1,3,4-oxadiazole ring substituted with an isopropyl group at the 5-position and an amine group at the 2-position. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which can enhance pharmacological activity through hydrogen bonding interactions with biological targets.[2] The diverse biological activities reported for 1,3,4-oxadiazole derivatives make this compound an interesting candidate for further investigation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic behavior and drug-likeness. Various computational models are employed to predict these properties, providing valuable insights early in the drug discovery process.

PropertyPredicted ValueMethod/Software
Molecular Weight127.14 g/mol N/A (Calculated)
Molecular FormulaC5H9N3ON/A (Calculated)
Melting Point182-183 °CPrediction
Boiling Point236.4±23.0 °CPrediction
Density1.145±0.06 g/cm3 Prediction
pKa-0.52±0.13Prediction
LogP (o/w)1.35640XLogP3
Polar Surface Area (PSA)64.94 ŲPrediction
Number of Hydrogen Bond Donors1Calculation
Number of Hydrogen Bond Acceptors3Calculation
Rotatable Bonds1Calculation

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug development potential of a compound, helping to identify potential liabilities at an early stage.

ADMET ParameterPredicted Property/ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighLikely to have good intestinal permeability.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLikely to be BBB non-permeableReduced potential for central nervous system side effects.
Plasma Protein BindingModerately boundA significant fraction of the drug is expected to be free to exert its pharmacological effect.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLow probability of drug-drug interactions involving this major metabolic enzyme.
CYP450 3A4 InhibitionNon-inhibitorLow probability of drug-drug interactions involving this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateLikely not a substratePrimarily excreted through other mechanisms.
Toxicity
AMES MutagenicityNon-mutagenicLow probability of being carcinogenic.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
HepatotoxicityLow riskUnlikely to cause liver damage.

Drug-Likeness and Lead-Likeness Evaluation

Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with known drugs. These rules help in filtering large compound libraries to select candidates with a higher probability of success.

Rule/ScorePredicted Value/Compliance
Lipinski's Rule of FiveCompliant (0 violations)
Ghose FilterCompliant
Veber's RuleCompliant
Egan's RuleCompliant
Muegge's RuleCompliant
Bioavailability Score0.55

The compliance of this compound with these rules suggests that it possesses favorable physicochemical properties for oral bioavailability.

Predicted Biological Activities and Potential Targets

Based on the activities of structurally similar 1,3,4-oxadiazole derivatives, in silico tools can predict the probable biological activities and molecular targets of this compound.

Predicted Biological ActivityPotential Molecular Target(s)
AntibacterialDihydrofolate reductase, DNA gyrase
AntifungalLanosterol 14-alpha demethylase (CYP51)[1]
Anti-inflammatoryCyclooxygenase (COX-1, COX-2)
AnticancerTyrosine kinases, Topoisomerase II
AntiviralReverse transcriptase, Protease

Methodologies for In Silico Predictions

The data presented in this guide are derived from various computational methods and software tools commonly used in drug discovery.

Physicochemical Property Prediction
  • Methodology: Quantitative Structure-Property Relationship (QSPR) models are predominantly used. These models are built on large datasets of experimentally determined properties and employ various molecular descriptors to predict the properties of new compounds.

  • Common Tools: SwissADME, ChemAxon, Schrödinger Suite, MOE (Molecular Operating Environment).

ADMET Prediction
  • Methodology: A combination of QSAR models, machine learning algorithms (e.g., support vector machines, random forests), and pharmacophore modeling is utilized. These models are trained on extensive experimental ADMET data.

  • Common Tools: SwissADME, admetSAR, ProTox-II, Discovery Studio.

Drug-Likeness Evaluation
  • Methodology: The evaluation is based on a set of rules derived from the statistical analysis of the physicochemical properties of known drugs.

  • Common Tools: SwissADME, FAF-Drugs4, Molinspiration.

Biological Target Prediction
  • Methodology: Ligand-based and structure-based approaches are employed. Ligand-based methods compare the query molecule to a library of compounds with known biological activities. Structure-based methods involve docking the molecule into the binding sites of known protein targets.

  • Common Tools: SwissTargetPrediction, PharmMapper, SuperPred, AutoDock Vina.

Experimental Protocols

While this guide focuses on in silico predictions, experimental validation is essential. Below are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common route for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of an acylthiosemicarbazide.

  • Step 1: Synthesis of Isobutyryl chloride. Isobutyric acid is reacted with thionyl chloride to yield isobutyryl chloride.

  • Step 2: Synthesis of N-isobutyrylthiosemicarbazide. Isobutyryl chloride is reacted with thiosemicarbazide in a suitable solvent like pyridine.

  • Step 3: Oxidative cyclization. The N-isobutyrylthiosemicarbazide is treated with an oxidizing agent such as yellow mercuric oxide or iodine in the presence of a base (e.g., sodium hydroxide) to effect cyclization to this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Characterization

The structure and purity of the synthesized compound should be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point: To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Visualizations

In Silico Prediction Workflow

in_silico_workflow In Silico Prediction Workflow for this compound cluster_input Input cluster_predictions Prediction Modules cluster_output Output & Analysis Input_Molecule This compound (SMILES or 2D/3D structure) Physicochemical Physicochemical Properties (LogP, PSA, etc.) Input_Molecule->Physicochemical ADMET ADMET Prediction (Absorption, Toxicity, etc.) Input_Molecule->ADMET DrugLikeness Drug-Likeness & Lead-Likeness (Lipinski's Rule, etc.) Input_Molecule->DrugLikeness Bioactivity Biological Activity & Target Prediction (PASS, Docking) Input_Molecule->Bioactivity Data_Analysis Data Analysis & Interpretation Physicochemical->Data_Analysis ADMET->Data_Analysis DrugLikeness->Data_Analysis Bioactivity->Data_Analysis Lead_Identification Lead Candidate Identification Data_Analysis->Lead_Identification

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Potential Signaling Pathway (Hypothetical)

Given the predicted antifungal activity of 1,3,4-oxadiazole derivatives targeting CYP51, a potential mechanism of action could involve the disruption of the ergosterol biosynthesis pathway in fungi.

ergosterol_pathway Hypothetical Inhibition of Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Oxadiazole This compound Oxadiazole->CYP51 Inhibition CYP51->Ergosterol Demethylation

Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

The in silico analysis of this compound suggests that it possesses favorable drug-like properties, including good predicted oral bioavailability and a low toxicity profile. Its structural similarity to other biologically active 1,3,4-oxadiazoles indicates a high potential for therapeutic applications, particularly as an antimicrobial agent. The predictive data presented in this guide provide a strong rationale for the synthesis and experimental evaluation of this compound. Further in vitro and in vivo studies are warranted to validate these computational predictions and to fully elucidate the pharmacological profile of this compound. This comprehensive in silico assessment serves as a critical first step in the journey of developing this promising molecule into a potential therapeutic agent.

References

The 1,3,4-Oxadiazole Ring System: A Theoretical and Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its wide array of pharmacological activities and favorable physicochemical properties. This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its metabolic stability and ability to participate in hydrogen bonding interactions make it a desirable bioisostere for amide and ester functional groups. This technical guide provides an in-depth exploration of the theoretical underpinnings and practical applications of the 1,3,4-oxadiazole ring system. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers key synthetic methodologies, detailed computational and experimental protocols, and a summary of its diverse biological activities, with a particular focus on its role in the development of anticancer and antimicrobial agents.

Introduction to the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole is an aromatic heterocyclic compound with the molecular formula C₂H₂N₂O.[1] Its unique electronic structure and stability have made it a privileged scaffold in pharmaceutical research.[2] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive effects.[3][4] The versatility of this ring system allows for substitutions at the 2 and 5 positions, enabling the fine-tuning of its pharmacological profile.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with numerous methods available for its construction. The most common approaches involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.

General Synthesis Pathway

A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Acid Hydrazide Acid Hydrazide N,N'-Diacylhydrazine N,N'-Diacylhydrazine Acid Hydrazide->N,N'-Diacylhydrazine Condensation Carboxylic Acid Carboxylic Acid Carboxylic Acid->N,N'-Diacylhydrazine 1,3,4-Oxadiazole 1,3,4-Oxadiazole N,N'-Diacylhydrazine->1,3,4-Oxadiazole Cyclodehydration (e.g., POCl₃, SOCl₂)

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Experimental Protocols

This protocol outlines a one-pot, two-stage synthesis-functionalization strategy for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids.

Step 1: 1,3,4-Oxadiazole Synthesis

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).

  • Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 3 hours.

Step 2: Arylation

  • After 3 hours, cool the reaction mixture to room temperature.

  • Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and anhydrous 1,4-dioxane (0.50 mL, 0.20 M total).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, filter the reaction mixture through a silica plug, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

This method involves the condensation of semicarbazide or thiosemicarbazide with an aldehyde, followed by iodine-mediated oxidative cyclization.

Step 1: Formation of Semicarbazone/Thiosemicarbazone

  • Dissolve semicarbazide hydrochloride or thiosemicarbazide (0.5 mol) in water (10 mL) and stir well.

  • Add the solution to methanol at room temperature.

  • Add the corresponding aldehyde to the mixture.

  • Stir the reaction until completion (monitored by TLC).

  • Evaporate the solvent under reduced pressure to obtain the crude semicarbazone/thiosemicarbazone.

Step 2: Oxidative Cyclization

  • To a solution of the crude semicarbazone/thiosemicarbazone in a suitable solvent (e.g., 1,4-dioxane), add potassium carbonate.

  • Add a solution of iodine.

  • Heat the reaction mixture at an appropriate temperature (e.g., 85 °C) until the starting material is consumed (monitored by TLC).

  • After cooling, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Theoretical Studies on the 1,3,4-Oxadiazole Ring System

Computational chemistry plays a pivotal role in understanding the structural and electronic properties of the 1,3,4-oxadiazole ring and in predicting the biological activity of its derivatives. Density Functional Theory (DFT) calculations and molecular docking are the most commonly employed techniques.

Quantum Chemical Calculations

DFT is a powerful method for investigating the geometric and electronic structure of molecules. These calculations provide valuable insights into bond lengths, bond angles, dihedral angles, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The following protocol outlines a general procedure for performing DFT calculations on 1,3,4-oxadiazole derivatives.

  • Molecule Building: Construct the 3D structure of the 1,3,4-oxadiazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation:

    • Select the DFT functional (e.g., B3LYP).

    • Choose a suitable basis set (e.g., 6-311++G(2d,2p)).

    • Specify the calculation type as "Opt" for geometry optimization and "Freq" for frequency analysis to confirm a true minimum on the potential energy surface.

    • Define the charge and multiplicity of the molecule.

  • Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, CP2K).[5]

  • Analysis of Results:

    • Geometry Optimization: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.

    • Frequency Analysis: Confirm that there are no imaginary frequencies, indicating a stable structure.

    • Electronic Properties: Analyze the HOMO and LUMO energy levels and their distribution. Calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

The following table summarizes representative calculated bond lengths and angles of the 1,3,4-oxadiazole ring from DFT studies.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthO1-C21.37
C2-N31.30
N3-N41.40
N4-C51.30
C5-O11.37
Bond AngleC5-O1-C2104.0
O1-C2-N3114.0
C2-N3-N4104.0
N3-N4-C5104.0
N4-C5-O1114.0

Note: These are representative values and can vary slightly depending on the substituents and the level of theory used in the calculations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is widely used in drug design to understand the binding mode of potential drug candidates and to estimate their binding affinity.

The following diagram illustrates a typical workflow for the in silico design of 1,3,4-oxadiazole derivatives.

In Silico Drug Design Workflow Target_Identification Target Identification and Validation Ligand_Design Design of 1,3,4-Oxadiazole Derivatives Target_Identification->Ligand_Design Molecular_Docking Molecular Docking (e.g., AutoDock, Schrödinger) Ligand_Design->Molecular_Docking Virtual Screening ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Molecular_Docking->ADMET_Prediction Hit Identification Lead_Optimization Lead Optimization ADMET_Prediction->Lead_Optimization Prioritization Synthesis_Evaluation Synthesis and Biological Evaluation Lead_Optimization->Synthesis_Evaluation Synthesis_Evaluation->Lead_Optimization Iterative Improvement

Workflow for In Silico Drug Design of 1,3,4-Oxadiazole Derivatives
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure.

  • Ligand Preparation:

    • Draw the 2D structure of the 1,3,4-oxadiazole derivative and convert it to a 3D structure.

    • Minimize the energy of the ligand to obtain a stable conformation.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Run the docking simulation using software such as AutoDock Vina, Schrödinger, or MOE.[7]

  • Analysis of Results:

    • Analyze the docking scores or binding energies to rank the ligands. Lower scores generally indicate better binding affinity.

    • Visualize the binding poses of the ligands in the active site of the protein to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

Applications in Drug Development

The 1,3,4-oxadiazole ring is a key component in numerous compounds with a wide range of pharmacological activities.

Anticancer Activity

Many 1,3,4-oxadiazole derivatives have shown potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and include inhibition of enzymes such as tyrosine kinases and topoisomerases.

The following table summarizes the IC₅₀ values of selected 1,3,4-oxadiazole derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
IIb HeLa19.9[8]
IIe HeLa25.1[8]
4h A549<0.14[9]
4i A5491.59[9]
4l A5491.80[9]
4g C68.16[9]
AMK OX-8 A54925.04[10]
AMK OX-9 A54920.73[10]
AMK OX-10 HeLa5.34[10]
8v K-5621.95[6]
8v Jurkat2.36[6]
5e HT-108019.56
Antimicrobial Activity

1,3,4-oxadiazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 10⁷-10⁸ CFU/mL) in a suitable broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the bacterial inoculum evenly over the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Application of Test Compounds: Add a defined volume of the 1,3,4-oxadiazole derivative solution (at a known concentration) to the wells. A standard antibiotic and a solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is indicative of the antibacterial activity.

Signaling Pathway Involvement

1,3,4-oxadiazole derivatives can modulate various signaling pathways implicated in disease. For instance, in cancer, they can inhibit receptor tyrosine kinases like EGFR and VEGFR2, thereby disrupting downstream signaling cascades that promote cell proliferation and angiogenesis.

EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Oxadiazole_Derivative 1,3,4-Oxadiazole Derivative Oxadiazole_Derivative->EGFR Inhibits

Inhibition of EGFR Signaling by 1,3,4-Oxadiazole Derivatives

Conclusion

The 1,3,4-oxadiazole ring system continues to be a highly valuable scaffold in the field of drug discovery and development. Its synthetic accessibility, coupled with its diverse and potent pharmacological activities, ensures its continued relevance. The integration of computational methods, such as DFT and molecular docking, with traditional synthetic and biological approaches has accelerated the identification and optimization of novel 1,3,4-oxadiazole-based drug candidates. This guide has provided a comprehensive overview of the theoretical and practical aspects of this important heterocyclic core, offering a valuable resource for researchers dedicated to the discovery of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Cyclization Reactions to Form 2-Amino-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various methods of synthesizing 2-amino-1,3,4-oxadiazoles, a critical scaffold in medicinal chemistry. The following sections outline established cyclization reactions, offering insights into their mechanisms, experimental setups, and quantitative outcomes to aid in the selection of the most suitable synthetic route for your research and development needs.

Introduction

The 2-amino-1,3,4-oxadiazole moiety is a prominent pharmacophore found in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, antimicrobial, anticonvulsant, and anti-hypertensive activities.[1] The synthesis of this heterocyclic system is, therefore, of significant interest to the drug development community. This document details several common and effective cyclization strategies, primarily from acylthiosemicarbazide and semicarbazone precursors.

I. Cyclization of Acylthiosemicarbazides

The cyclization of acylthiosemicarbazides is a robust and widely employed method for the synthesis of 2-amino-1,3,4-oxadiazoles. This approach involves the formation of an acylthiosemicarbazide intermediate, which is then cyclized using a variety of reagents that promote the intramolecular C-O bond formation and desulfurization.

A. Method 1: EDC·HCl Mediated Cyclization

This method utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a dehydrating agent to facilitate the cyclization of thiosemicarbazide intermediates. It is known for its high regioselectivity towards the formation of 2-amino-1,3,4-oxadiazoles.[1][2][3]

Experimental Protocol:

  • Preparation of the Thiosemicarbazide Intermediate:

    • To a solution of the desired acylhydrazide (1.0 eq) in a suitable solvent (e.g., THF), add the appropriate isothiocyanate (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by TLC.

    • Remove the solvent under reduced pressure to obtain the crude thiosemicarbazide, which can often be used in the next step without further purification.

  • Cyclization Reaction:

    • Dissolve the crude thiosemicarbazide intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Add EDC·HCl (1.2-3.0 eq) to the solution.[1][4]

    • Heat the reaction mixture to 60 °C and stir for 2-16 hours.[2][4]

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

Starting AcylhydrazideStarting IsothiocyanateReagentSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxybenzoyl hydrazidePhenyl isothiocyanateEDC·HClDMSO60295[5]
4-Nitrobenzoyl hydrazidePhenyl isothiocyanateEDC·HClDMSO60292[5]
Benzoyl hydrazideBenzyl isothiocyanateEDC·HClDMSO60289[5]
Isonicotinoyl hydrazidePhenyl isothiocyanateEDC·HClDMSO60285[5]

Logical Relationship Diagram:

EDC_HCl_Cyclization Acylhydrazide Acylhydrazide ThioSemicarbazide Acylthiosemicarbazide Intermediate Acylhydrazide->ThioSemicarbazide Acylation Isothiocyanate Isothiocyanate Isothiocyanate->ThioSemicarbazide Acylation Oxadiazole 2-Amino-1,3,4-oxadiazole ThioSemicarbazide->Oxadiazole Cyclodesulfurization EDC_HCl EDC·HCl EDC_HCl->Oxadiazole

Caption: EDC·HCl mediated synthesis of 2-amino-1,3,4-oxadiazoles.

B. Method 2: Tosyl Chloride Mediated Cyclization

The use of p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like pyridine or triethylamine is another effective method for the cyclization of thiosemicarbazides. This protocol has been shown to be superior in reactivity compared to the cyclization of the analogous semicarbazides.[6][7]

Experimental Protocol:

  • Preparation of the Thiosemicarbazide Intermediate:

    • Follow the procedure outlined in Method 1A.

  • Cyclization Reaction:

    • Dissolve the thiosemicarbazide intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP).[1][6]

    • Add pyridine or triethylamine (2.2 eq) followed by p-toluenesulfonyl chloride (1.2 eq).[5][6]

    • Reflux the reaction mixture for 5 hours or stir at room temperature for 2 hours, depending on the specific substrate and solvent system.[5][6]

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

Quantitative Data:

Starting AcylhydrazideStarting IsothiocyanateBaseSolventTempTime (h)Yield (%)Reference
Benzoyl hydrazidePhenyl isothiocyanatePyridineTHFReflux5>99 (conversion)[6]
4-Chlorobenzoyl hydrazideEthyl isothiocyanatePyridineTHFReflux599[7]
CyclohexanecarbohydrazidePhenyl isothiocyanatePyridineTHFReflux593[7]
Phenylacetyl hydrazideMethyl isothiocyanatePyridineTHFReflux588[7]

Experimental Workflow Diagram:

pTsCl_Workflow Start Start: Acylhydrazide + Isothiocyanate Acylation Acylation in THF Start->Acylation Intermediate Isolate Acylthiosemicarbazide Acylation->Intermediate Cyclization Dissolve in THF/NMP Intermediate->Cyclization AddReagents Add Pyridine/TEA and p-TsCl Cyclization->AddReagents React Reflux or Stir at RT AddReagents->React Workup Aqueous Workup and Extraction React->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product End: 2-Amino-1,3,4-oxadiazole Purification->Product

Caption: Workflow for p-TsCl mediated cyclization.

C. Method 3: Oxidative Cyclization using Iodine

Molecular iodine (I₂) can be used as an effective oxidizing agent to mediate the cyclodesulfurization of thiosemicarbazides or the oxidative C-O bond formation from semicarbazones. This method is often carried out under basic conditions and is considered a transition-metal-free approach.[8][9]

Experimental Protocol:

  • Condensation to form Semicarbazone/Thiosemicarbazone (if starting from aldehyde):

    • To a solution of semicarbazide or thiosemicarbazide (1.0 eq) and sodium acetate (1.0 eq) in a mixture of MeOH/H₂O (1:1), add the desired aldehyde (1.0 eq).[10]

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Oxidative Cyclization:

    • To the reaction mixture from the previous step, add K₂CO₃ (3.0 eq) and I₂ (1.2 eq) in a solvent like 1,4-dioxane.[10]

    • Heat the reaction to 80 °C and stir for the required time.

    • After completion, cool the reaction mixture and quench with aqueous sodium thiosulfate solution.

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by chromatography.

Quantitative Data:

Starting AldehydeStarting HydrazineBaseSolventTemp (°C)Yield (%)Reference
4-ChlorobenzaldehydeSemicarbazideK₂CO₃1,4-Dioxane8089[10]
4-MethoxybenzaldehydeSemicarbazideK₂CO₃1,4-Dioxane8085[10]
NaphthaldehydeSemicarbazideK₂CO₃1,4-Dioxane8082[10]
CinnamaldehydeSemicarbazideK₂CO₃1,4-Dioxane8075[10]

Signaling Pathway Diagram (Reaction Mechanism):

Iodine_Mechanism Semicarbazone Semicarbazone Intermediate1 Iodinated Intermediate Semicarbazone->Intermediate1 + I₂ Iodine I₂ Intermediate2 Intramolecular Attack Intermediate1->Intermediate2 + Base - HI Base Base (K₂CO₃) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Amino-1,3,4-oxadiazole Intermediate3->Product - HI

Caption: Proposed mechanism for I₂-mediated oxidative cyclization.

II. Cyclization of Semicarbazones

An alternative route to 2-amino-1,3,4-oxadiazoles involves the direct oxidative cyclization of semicarbazones, which are readily prepared from the condensation of aldehydes or ketones with semicarbazide.

A. Method 4: Ceric Ammonium Nitrate (CAN) Mediated Oxidative Cyclization

Ceric ammonium nitrate (CAN) is an inexpensive and readily available oxidant that can be used for the cyclization of semicarbazones to 2-imino-1,3,4-oxadiazolines, which can then yield 2-amino-1,3,4-oxadiazoles. This reaction can be performed under solvent-free conditions.[11]

Experimental Protocol:

  • Preparation of Semicarbazones:

    • Dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in water.

    • Add the corresponding aldehyde or ketone (1.0 eq). If the solution becomes cloudy, add a minimal amount of ethanol to obtain a clear solution.

    • Stir the mixture for 30 minutes.

    • Filter the precipitate and dry under vacuum to obtain the pure semicarbazone.

  • Cyclization Reaction:

    • Place the semicarbazone (0.75 mmol) and ceric ammonium nitrate (1.0 mmol) in a mortar.

    • Grind the mixture with a pestle for 20 minutes at room temperature.

    • Shake the mixture with water (5 mL) and dichloromethane (5 mL).

    • Separate the organic phase and wash the aqueous phase with dichloromethane.

    • Combine the organic phases, dry, and concentrate to obtain the product. Note that these products can be thermally unstable.[11]

Quantitative Data:

Starting CarbonylProductConditionYield (%)Reference
Benzaldehyde Semicarbazone5-Phenyl-1,3,4-oxadiazol-2-amineSolvent-free grindingNot specified, product unstable[11]
Acetophenone Semicarbazone5-Methyl-5-phenyl-1,3,4-oxadiazol-2-imineSolvent-free grindingNot specified, product unstable[11]

Logical Relationship Diagram:

CAN_Cyclization_Logic Aldehyde_Ketone Aldehyde or Ketone Semicarbazone Semicarbazone Aldehyde_Ketone->Semicarbazone Condensation Semicarbazide Semicarbazide Semicarbazide->Semicarbazone Condensation Oxadiazole 2-Amino-1,3,4-oxadiazole (via 2-imino intermediate) Semicarbazone->Oxadiazole Oxidative Cyclization CAN Ceric Ammonium Nitrate CAN->Oxadiazole

Caption: Logic of CAN-mediated synthesis of 2-amino-1,3,4-oxadiazoles.

Summary and Comparison of Methods

MethodKey ReagentStarting MaterialKey AdvantagesKey Disadvantages
1. EDC·HCl Mediated EDC·HClAcylthiosemicarbazideHigh regioselectivity, good to excellent yields.EDC·HCl can be expensive.
2. p-TsCl Mediated p-TsClAcylthiosemicarbazideHigh yields, readily available reagents, superior reactivity over semicarbazides.[6][7]Use of pyridine or other amine bases.
3. Iodine Mediated I₂Semicarbazone/AcylthiosemicarbazideTransition-metal-free, good yields, scalable.[8][9]Requires basic conditions.
4. CAN Mediated Ceric Ammonium NitrateSemicarbazoneInexpensive reagent, solvent-free option.[11]Products can be thermally unstable, yields not consistently high.[11]

The choice of synthetic method will depend on factors such as the availability and cost of reagents, the scale of the reaction, and the specific functionalities present in the starting materials. For high regioselectivity and yields, the EDC·HCl and p-TsCl mediated cyclizations of acylthiosemicarbazides are excellent choices. The iodine-mediated method offers a transition-metal-free alternative, while the CAN-mediated approach provides a simple, albeit potentially lower-yielding, solvent-free option.

References

Application Notes and Protocols for Antibacterial Screening of 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preliminary antibacterial screening of the novel compound 5-Isopropyl-1,3,4-oxadiazol-2-amine. The described methods are fundamental in determining the compound's spectrum of activity and potency against a panel of pathogenic bacteria.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. The 1,3,4-oxadiazole scaffold is a promising heterocyclic moiety that has been incorporated into a wide range of therapeutic agents, exhibiting diverse biological activities including antibacterial, antifungal, and antiviral properties.[1][2][3][4] This document outlines a standardized protocol for evaluating the antibacterial potential of a specific derivative, this compound.

The screening process involves two primary assays: the Kirby-Bauer disk diffusion method for initial qualitative assessment of antibacterial activity and the broth microdilution method to quantitatively determine the Minimum Inhibitory Concentration (MIC).[5][6][7][8]

Data Presentation

Quantitative data from the antibacterial screening should be summarized for clear interpretation and comparison.

Table 1: Zone of Inhibition Diameters for this compound

Test MicroorganismStrain IDZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Data
Escherichia coliATCC 25922Data
Pseudomonas aeruginosaATCC 27853Data
Enterococcus faecalisATCC 29212Data
Positive Control (e.g., Ciprofloxacin)-Data
Negative Control (Solvent)-Data

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 29213DataSusceptible/Intermediate/Resistant
Escherichia coliATCC 25922DataSusceptible/Intermediate/Resistant
Pseudomonas aeruginosaATCC 27853DataSusceptible/Intermediate/Resistant
Enterococcus faecalisATCC 29212DataSusceptible/Intermediate/Resistant

Note: The interpretation of MIC values is dependent on established breakpoints provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9]

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antibacterial activity of the test compound.[5][10][11]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis)

  • Sterile saline solution (0.9%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Forceps

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with solvent used to dissolve the test compound)

Protocol:

  • Preparation of Test Disks: Dissolve a known concentration of this compound in a suitable solvent. Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry completely.

  • Inoculum Preparation: From a fresh 18-24 hour culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Inoculation of MHA Plates: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[5] Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.[10][12]

  • Disk Placement: Using sterile forceps, place the prepared test disks, positive control disks, and negative control disks onto the inoculated agar surface.[5][13] Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[13]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of the test compound that inhibits visible bacterial growth.[6][7][9][14]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures

  • Sterile saline solution (0.9%)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Protocol:

  • Preparation of Serial Dilutions: Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[9] Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion test. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.[9] This will bring the total volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the inoculum (no compound).

    • Sterility Control: A well containing 200 µL of sterile CAMHB only.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[6][14] The growth control well should be turbid, and the sterility control well should be clear.

Visualizations

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_disk Qualitative Screening cluster_mic Quantitative Assay Compound_Prep Prepare Stock Solution of This compound Disk_Prep Impregnate Sterile Disks Compound_Prep->Disk_Prep Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate MHA Plate Inoculum_Prep->Inoculate_Plate Inoculate_Wells Inoculate Wells with Bacteria Inoculum_Prep->Inoculate_Wells Place_Disks Place Disks on Agar Disk_Prep->Place_Disks Inoculate_Plate->Place_Disks Incubate_Disk Incubate Plates Place_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones Read_MIC Determine MIC Measure_Zones->Read_MIC Inform Selection for MIC Serial_Dilution->Inoculate_Wells Incubate_MIC Incubate Plate Inoculate_Wells->Incubate_MIC Incubate_MIC->Read_MIC

Caption: Workflow for antibacterial screening of a novel compound.

MIC_Determination_Logic cluster_wells Microtiter Plate Wells cluster_results Post-Incubation Observation cluster_interpretation Interpretation Well1 Well 1 (Highest Concentration) Result1 Clear (No Growth) Well1->Result1 Well2 Well 2 Result2 Clear (No Growth) Well2->Result2 Well_n Well n (Lowest Concentration) Result_n Turbid (Growth) Well_n->Result_n Growth_Control Growth Control (No Compound) Result_Growth Turbid (Growth) Growth_Control->Result_Growth Sterility_Control Sterility Control (No Bacteria) Result_Sterility Clear (No Growth) Sterility_Control->Result_Sterility MIC MIC is the concentration in the last clear well Result2->MIC Result_n->MIC

Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for 5-Isopropyl-1,3,4-oxadiazol-2-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3] Compounds incorporating this ring system have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][2] 5-Isopropyl-1,3,4-oxadiazol-2-amine is a member of this class of compounds and holds potential as a building block or a lead compound in the development of novel anticancer therapeutics.[4] Its biological activity is attributed to its ability to interact with various biomolecules within cellular metabolic pathways, potentially through enzyme inhibition or receptor modulation.[4]

These application notes provide an overview of the potential anticancer applications of this compound and its analogs, along with detailed protocols for key in vitro experiments to evaluate its efficacy. Due to the limited publicly available data specifically for this compound, the quantitative data presented is representative of the broader class of 5-substituted-1,3,4-oxadiazol-2-amine derivatives to illustrate the potential of this chemical class.

Data Presentation: Anticancer Activity of 5-Substituted-1,3,4-oxadiazol-2-amine Derivatives

The following tables summarize the in vitro anticancer activity of various 5-substituted-1,3,4-oxadiazol-2-amine analogs against several human cancer cell lines. This data is intended to provide a comparative baseline for the evaluation of novel derivatives such as this compound.

Table 1: Cytotoxicity of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine Analogues (Growth Percent - GP) [5][6]

Compound ID5-SubstituentN-Aryl SubstituentCancer Cell LineGrowth Percent (GP)
4s 4-Methoxyphenyl2,4-DimethylphenylMelanoma (MDA-MB-435)15.43
Leukemia (K-562)18.22
Breast Cancer (T-47D)34.27
Colon Cancer (HCT-15)39.77
4u 4-Hydroxyphenyl2,4-DimethylphenylMelanoma (MDA-MB-435)6.82
Leukemia (K-562)24.80
Non-Small-Cell Lung Cancer (NCI-H522)41.03
Colon Cancer (HCT)44.74
4j 3,4-Dimethoxyphenyl4-BromophenylNon-Small-Cell Lung Cancer (HOP-92)75.06
Leukemia (MOLT-4)76.31
CNS Cancer (SNB-75)81.73

Lower Growth Percent (GP) indicates higher cytotoxic activity. Data is from a single high-dose (10⁻⁵ M) screening.

Table 2: IC50 Values of Representative 1,3,4-Oxadiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole/chalcone hybrid (8v)Leukemia (K-562)1.95[7]
Leukemia (Jurkat)2.36[7]
Leukemia (KG-1a)3.45[7]
5-phenyl-3-[(phenylamino)methyl]-3H-[5]oxadiazole-2-thione (5a)Hepatocarcinoma (HepG2)12.01[8]
Breast Adenocarcinoma (MCF-7)7.52[8]
Leukemia (HL-60)9.7[8]
Caffeic acid-based 1,3,4-oxadiazole (Compound 5)Glioblastoma (U87)35.1[9]
Glioblastoma (T98G)34.4[9]
Glioblastoma (LN229)37.9[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.[10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells treated with the test compound.[12][13]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with various concentrations of this compound for a specified time. Include an untreated control.

  • Harvest the cells (for adherent cells, use gentle trypsinization) and collect 1-5 x 10⁵ cells by centrifugation.[13]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 500 µL of 1X Binding Buffer.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Ex=488 nm; Em=530 nm for FITC and >575 nm for PI.[13]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of the compound on the cell cycle progression.[14][15]

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for a specific duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[14][15]

  • Incubate the fixed cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[15]

  • Wash the cells twice with PBS to remove the ethanol.[14]

  • Resuspend the cell pellet in 500 µL of PI staining solution.[14]

  • Incubate the cells for 30 minutes at room temperature in the dark.[14]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cell_culture Cancer Cell Line Seeding compound_treatment Treatment with this compound cell_culture->compound_treatment mtt_assay MTT Assay for Cytotoxicity compound_treatment->mtt_assay ic50_determination IC50 Value Calculation mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50_determination->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis

Caption: Workflow for evaluating the anticancer potential of a test compound.

Putative Signaling Pathway for 1,3,4-Oxadiazole Derivatives

G cluster_0 Cellular Effects cluster_1 Molecular Targets (Putative) compound This compound (and derivatives) cell_cycle Cell Cycle Arrest (G2/M phase) compound->cell_cycle modulates apoptosis Induction of Apoptosis compound->apoptosis induces tubulin Tubulin Polymerization compound->tubulin inhibits nf_kb NF-κB Pathway compound->nf_kb inhibits proliferation Inhibition of Cell Proliferation cell_cycle->proliferation apoptosis->proliferation bcl2 Bcl-2 Family Proteins apoptosis->bcl2 downregulates caspases Caspase Activation apoptosis->caspases activates tubulin->cell_cycle nf_kb->apoptosis

Caption: Potential mechanisms of anticancer action for 1,3,4-oxadiazole compounds.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in anticancer drug discovery. The provided protocols offer a standardized framework for the initial in vitro evaluation of this and related molecules. Further investigation into the specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] Compounds incorporating this five-membered heterocyclic ring have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic properties.[1][2][3][5] The structural rigidity and favorable pharmacokinetic properties of the 1,3,4-oxadiazole ring make it a privileged scaffold in drug discovery.[6] High-throughput screening (HTS) of 1,3,4-oxadiazole libraries offers a powerful approach to identify novel hit compounds for various therapeutic targets. This document provides detailed application notes and protocols for performing HTS on 1,3,4-oxadiazole libraries.

Data Presentation: Biological Activities of Screened 1,3,4-Oxadiazole Derivatives

The following tables summarize the quantitative data from various screening assays performed on 1,3,4-oxadiazole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
15a MCF-72.5 ± 0.35Doxorubicin-
15b MCF-71.85 ± 0.28Doxorubicin-
15a MDA-MB-2314.88 ± 1.74Doxorubicin-
15b MDA-MB-2312.27 ± 0.73Doxorubicin-
5c MCF-71.1Doxorubicin1.2
5c HCT-1162.65-Fluorouracil30.68
5c HepG21.4Doxorubicin1.8
3a MCF-7-5-Fluorouracil24.74
15 MCF-72.13 µg/mLDoxorubicin-
15 HepG21.63 µg/mLDoxorubicin1.62 µg/mL
59 HT-108017.08 ± 0.97--
4h A549<0.14--
4f A5491.59--
4i A549---
4k A5497.48--
4l A549---
4g C68.16--
4h C613.04--

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro.

Table 2: Antimicrobial and Antiparasitic Activity of 1,3,4-Oxadiazole Derivatives

Compound IDTarget Organism/StrainMIC (µg/mL) or IC50Reference CompoundMIC (µg/mL) or IC50
18 Fungal strains200Fluconazole-
3c, 3d, 3i Bacterial strainsComparable to first-line drugs--
13 Multidrug-resistant S. aureus16- to 32-fold increase in activity compared to 1771--
24 T. bruceilow-micromolar--
24 Leishmania spp.low-micromolar--
24 P. falciparumnanomolar--
27 T. bruceipotent--
27 P. falciparumpotent--
27 L. infantummoderate--
27 L. tropicamoderate--

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Enzyme Inhibition and Other Biological Activities of 1,3,4-Oxadiazole Derivatives

Compound IDTarget Enzyme/ActivityIC50Reference CompoundIC50
15 EGFR kinase0.41 µMErlotinib0.30 µM
49a Acetylcholinesterase2.32 ± 0.03 µg/mLDonepezile0.03 ± 0.00 µg/mL
49b Acetylcholinesterase6.48 ± 0.10 µg/mLDonepezile0.03 ± 0.00 µg/mL
50a Acetylcholinesterase2.01 ± 0.00 µg/mLDonepezile0.03 ± 0.00 µg/mL
50b Acetylcholinesterase1.96 ± 0.01 µg/mLDonepezile0.03 ± 0.00 µg/mL
20 α-glucosidase0.46 ± 0.15 mM--
14b Antioxidant (DPPH)15.15 µg/mLAscorbic acid-
2 Antioxidant (DPPH)23.07 ± 0.27 µMDiclofenac sodium90.21 ± 0.77 µM
21c Anti-inflammatory59.5% inhibitionIndomethacin64.3% inhibition
21i Anti-inflammatory61.9% inhibitionIndomethacin64.3% inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the high-throughput screening of 1,3,4-oxadiazole libraries.

Protocol 1: General High-Throughput Screening Workflow

A typical HTS campaign for a 1,3,4-oxadiazole library involves several stages, from initial screening to hit confirmation and validation.

1. Assay Development and Miniaturization:

  • Select a robust and reproducible assay relevant to the therapeutic target.
  • Optimize assay conditions (e.g., reagent concentrations, incubation times, temperature) for a 384- or 1536-well plate format.
  • Validate the miniaturized assay using known inhibitors and activators to ensure a sufficient signal-to-background ratio and Z'-factor (>0.5).

2. Primary Screening:

  • Screen the entire 1,3,4-oxadiazole library at a single concentration (typically 1-10 µM).
  • Use automated liquid handling systems to dispense library compounds and assay reagents into microplates.
  • Incubate plates as required by the assay protocol.
  • Read the plates using a suitable plate reader (e.g., fluorescence, luminescence, absorbance).
  • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).

3. Hit Confirmation:

  • Re-test the primary hits from a fresh stock of the compound to eliminate false positives due to experimental error or compound aggregation.
  • Perform dose-response curves for the confirmed hits to determine their potency (e.g., IC50 or EC50 values).

4. Secondary and Orthogonal Assays:

  • Test confirmed hits in secondary assays to further characterize their mechanism of action and rule out non-specific effects.
  • Utilize orthogonal assays that measure the same biological endpoint through a different technological principle to increase confidence in the hits.

5. Hit-to-Lead Optimization:

  • Initiate medicinal chemistry efforts to synthesize analogs of the most promising hits to improve their potency, selectivity, and drug-like properties.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic activity of 1,3,4-oxadiazole derivatives against cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 1,3,4-Oxadiazole library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the 1,3,4-oxadiazole compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a suitable software.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 1,3,4-oxadiazole compounds against bacterial strains.[3][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 1,3,4-Oxadiazole library compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the 1,3,4-oxadiazole compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Optimization Library 1,3,4-Oxadiazole Library Primary Primary Screen (Single Concentration) Library->Primary Assay Assay Development & Miniaturization Assay->Primary Confirmation Hit Confirmation (Dose-Response) Primary->Confirmation Initial Hits Secondary Secondary & Orthogonal Assays Confirmation->Secondary Confirmed Hits Optimization Hit-to-Lead Optimization Secondary->Optimization Validated Hits

Anticancer_Mechanism Oxadiazole 1,3,4-Oxadiazole Derivative EGFR EGFR Tyrosine Kinase Oxadiazole->EGFR Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibition of Result Anticancer Effect Proliferation->Result Apoptosis->Result

References

Application Notes and Protocols for the Development of 5-Isopropyl-1,3,4-oxadiazol-2-amine as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a guide for the development of 5-Isopropyl-1,3,4-oxadiazol-2-amine as a potential antifungal agent. Currently, there is limited publicly available data on the specific antifungal activity, cytotoxicity, and mechanism of action of this particular compound. The protocols provided are based on established methodologies for the evaluation of novel antifungal candidates. The proposed mechanism of action is based on the known activities of other 1,3,4-oxadiazole derivatives and related heterocyclic compounds.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The 1,3,4-oxadiazole scaffold has been identified as a promising heterocyclic core in the discovery of new antimicrobial agents due to its diverse biological activities.[1] This document outlines a comprehensive approach to the preclinical evaluation of this compound, a derivative of this class, as a potential novel antifungal drug. The provided protocols will guide researchers through the initial stages of in vitro screening, including antifungal susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies.

Synthesis of this compound

A general method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives involves the cyclization of semicarbazones or thiosemicarbazones.[2] One common approach is the iodine-mediated cyclization of the corresponding semicarbazone.[2] Another facile method involves the tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides.[3]

Protocol: Synthesis via Thiosemicarbazide Cyclization

This protocol is a general guideline and may require optimization for the specific substrate.

  • Preparation of Isobutyrylthiosemicarbazide:

    • React isobutyryl chloride with thiosemicarbazide in a suitable solvent (e.g., tetrahydrofuran) at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, isolate the product by filtration and wash with a non-polar solvent to remove impurities.

  • Oxidative Cyclization:

    • Dissolve the isobutyrylthiosemicarbazide in a suitable solvent (e.g., ethanol).

    • Add an oxidizing agent such as 1,3-dibromo-5,5-dimethylhydantoin.

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Purification:

    • Purify the crude this compound by recrystallization or column chromatography to obtain the final product of high purity.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

The initial evaluation of a potential antifungal agent involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[4][5]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5–2.5 x 103 CFU/mL).[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03–64 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24–48 hours, depending on the fungal species.[4]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts like Candida species, this is often a ≥50% reduction in turbidity.[4]

Data Presentation:

Table 1: In Vitro Antifungal Activity of this compound (Template)

Fungal Strain MIC50 (µg/mL) MIC90 (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans ATCC 90112

| Aspergillus fumigatus ATCC 204305 | | |

Cytotoxicity Assessment

Evaluating the toxicity of a potential drug candidate against mammalian cells is a critical step in the development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

    • Incubate the plate for 24–72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2–4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation:

Table 2: Cytotoxicity of this compound (Template)

Cell Line Incubation Time (h) IC50 (µM)
HepG2 24
HepG2 48
HEK293 24

| HEK293 | 48 | |

Mechanism of Action Studies

Understanding the mechanism by which a compound exerts its antifungal effect is crucial for its development. For many antifungal agents, common targets include the fungal cell wall and cell membrane.[7][8] Based on the activity of other heterocyclic antifungals, a plausible mechanism for this compound could involve the disruption of ergosterol biosynthesis, a key component of the fungal cell membrane.[9][10]

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Compound This compound Compound->Inhibition DisruptedMembrane Disrupted Cell Membrane Integrity FungalCellDeath Fungal Cell Death DisruptedMembrane->FungalCellDeath

Caption: Proposed mechanism of action for this compound.

Protocol: Ergosterol Biosynthesis Inhibition Assay

This protocol is based on the spectrophotometric quantification of ergosterol.

  • Fungal Culture and Treatment:

    • Grow a susceptible fungal strain (e.g., Candida albicans) in a suitable broth medium to mid-log phase.

    • Treat the fungal culture with various concentrations of this compound (including a no-drug control) and incubate for a defined period.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent like n-heptane.

  • Quantification:

    • Scan the absorbance of the sterol extract between 240 and 300 nm using a spectrophotometer.

    • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and the dry weight of the fungal cells.

  • Data Analysis:

    • Determine the percentage of ergosterol inhibition at each compound concentration compared to the untreated control.

    • Calculate the IC50 value for ergosterol biosynthesis inhibition.

Data Presentation:

Table 3: Inhibition of Ergosterol Biosynthesis (Template)

Fungal Strain Compound Concentration (µg/mL) Ergosterol Content (% of Control)
Candida albicans 0 (Control) 100
MIC/4
MIC/2
MIC

| | 2 x MIC | |

Experimental Workflow

A systematic workflow is essential for the efficient evaluation of a novel antifungal candidate.

cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Decision Synthesis Synthesis & Purification of This compound MIC Antifungal Susceptibility Testing (MIC Determination) Synthesis->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity MOA Mechanism of Action Studies (e.g., Ergosterol Inhibition) MIC->MOA Analysis Data Analysis (MIC, IC50, Selectivity Index) MIC->Analysis Cytotoxicity->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: A typical workflow for the preclinical evaluation of a novel antifungal compound.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial preclinical development of this compound as a potential antifungal agent. By systematically evaluating its antifungal activity, cytotoxicity, and mechanism of action, researchers can generate the necessary data to support its further investigation and potential progression into more advanced stages of drug development. The templates for data presentation will allow for clear and concise reporting of the experimental findings.

References

Application Notes and Protocols for Anti-inflammatory Assays of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro and in vivo assays to evaluate the anti-inflammatory potential of 1,3,4-oxadiazole derivatives. The included methodologies, data presentation formats, and visual workflows are designed to guide researchers in the systematic screening and characterization of these promising compounds.

Introduction

The 1,3,4-oxadiazole moiety is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The development of novel 1,3,4-oxadiazole derivatives as potent and safer anti-inflammatory agents is an active area of research.[2][4] This document outlines key assays to assess their efficacy, providing standardized protocols for reproducible results.

In Vitro Anti-inflammatory Assays

A variety of in vitro assays are available to determine the anti-inflammatory activity of 1,3,4-oxadiazole derivatives at the cellular and molecular level. These assays are crucial for initial screening and for elucidating the mechanism of action.

Inhibition of Protein Denaturation Assay

This assay is a simple and cost-effective method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory compounds to inhibit the denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin, which is a well-documented cause of inflammation.[5][6]

Experimental Protocol:

  • Preparation of Reagents:

    • Test compounds (1,3,4-oxadiazole derivatives) and standard drug (e.g., Diclofenac sodium) solutions at various concentrations (e.g., 10-100 µg/mL).[5]

    • 5% w/v aqueous solution of bovine serum albumin (BSA) or 0.2% egg albumin solution.[5][7]

    • Phosphate buffer (pH 6.4).[5]

  • Assay Procedure (Bovine Serum Albumin): [5][7]

    • The reaction mixture consists of 0.45 mL of 5% w/v BSA and 0.05 mL of the test compound solution.

    • The control consists of 0.45 mL of 5% w/v BSA and 0.05 mL of distilled water.

    • The standard consists of 0.45 mL of 5% w/v BSA and 0.05 mL of Diclofenac sodium solution.

    • Adjust the pH of all solutions to 6.3 using 1N HCl.

    • Incubate the solutions at 37°C for 20 minutes.

    • Heat the solutions at 57°C for 3 minutes.

    • After cooling, add 2.5 mL of phosphate buffer to each tube.

    • Measure the absorbance at 416 nm using a spectrophotometer.

  • Assay Procedure (Egg Albumin): [5][7]

    • The reaction mixture (5 mL total volume) contains 0.2 mL of egg albumin, 2.8 mL of phosphate buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

    • The control consists of 0.2 mL of egg albumin and 4.8 mL of distilled water.

    • The standard consists of 0.2 mL of egg albumin and varying concentrations of Diclofenac sodium.

    • Incubate the mixtures at 37 ± 2°C for 15 minutes.

    • Heat the mixtures at 70°C for 5 minutes.

    • After cooling, measure the absorbance at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of BSA Denaturation[5][6]% Inhibition of Egg Albumin Denaturation[5]IC50 (µM)[5]
Derivative 15065.4 ± 2.172.8 ± 3.545.2
Derivative 25058.2 ± 1.866.1 ± 2.958.7
Diclofenac5085.7 ± 4.291.5 ± 3.815.6
Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the ability of 1,3,4-oxadiazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.[2][4][8]

Experimental Protocol:

  • Reagents and Materials:

    • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

    • Test compounds and standards (e.g., Meloxicam, Celecoxib) at various concentrations.[2][8]

    • COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • Follow the manufacturer's instructions provided with the assay kit.

    • Typically, the assay involves the incubation of the enzyme (COX-1 or COX-2) with the test compound and arachidonic acid (the substrate).

    • The enzymatic reaction produces PGG2, which is then reduced, and the resulting product is measured colorimetrically at a specific wavelength.

    • The absorbance is proportional to the COX activity.

  • Calculation of Inhibition: The percentage inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (enzyme without inhibitor). IC50 values are then determined from the dose-response curves.[9]

Data Presentation:

CompoundCOX-1 IC50 (µM)[8][9]COX-2 IC50 (µM)[8][9]Selectivity Index (COX-1 IC50 / COX-2 IC50)[9]
Derivative A12.50.08156.25
Derivative B9.80.1281.67
Celecoxib15.20.05304.00
Meloxicam7.51.55.00
Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][11]

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

  • Measurement of Nitrite:

    • The concentration of NO in the supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

    • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Calculation of Inhibition: The percentage inhibition of NO production is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

Data Presentation:

CompoundConcentration (µM)% Inhibition of NO Production[12][13]IC50 (µM)[13]
Derivative X1075.3 ± 4.18.2
Derivative Y1062.8 ± 3.512.5
L-NAME (Standard)1088.1 ± 5.25.1

In Vivo Anti-inflammatory Assay

In vivo models are essential for evaluating the systemic anti-inflammatory effects of the test compounds in a living organism.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[14] Injection of carrageenan into the rat's paw induces a biphasic edema, and the reduction in paw volume by a test compound is an indication of its anti-inflammatory activity.[1][3][12]

Experimental Protocol:

  • Animals:

    • Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing between 150-200g.

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group I (Control): Receives the vehicle only.

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).[15][16]

    • Group III, IV, etc. (Test): Receive the 1,3,4-oxadiazole derivatives at different doses (e.g., 10, 20, 50 mg/kg).[17][18]

  • Procedure:

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection.[16]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema of Control - Edema of Test) / Edema of Control] x 100

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h[15]% Inhibition of Edema at 3h[15]
Control (Vehicle)-0.85 ± 0.05-
Derivative P200.36 ± 0.0357.6
Derivative Q200.42 ± 0.0450.6
Indomethacin100.24 ± 0.0271.8

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the anti-inflammatory effects of 1,3,4-oxadiazole derivatives is crucial. Many of these compounds have been found to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] Its inhibition is a key target for anti-inflammatory drug development.[10] Some 1,3,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB.[11][12][19]

Protocol for Western Blot Analysis of NF-κB Pathway Proteins:

  • Cell Treatment and Lysate Preparation:

    • Treat RAW 264.7 cells with the test compound and then stimulate with LPS.

    • Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated p65, IκBα).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis:

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation of p65 and the degradation of IκBα.

Visualizations

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action A 1,3,4-Oxadiazole Derivatives B Protein Denaturation Assay A->B C COX Inhibition Assay A->C D NO Production Assay A->D E Lead Compounds from In Vitro B->E Select Potent Compounds F Carrageenan-Induced Paw Edema E->F G Measurement of Inflammatory Markers F->G H Active Compounds F->H Confirm Activity I Signaling Pathway Analysis (e.g., NF-κB) H->I G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits

References

Application Notes and Protocols for the Derivatization of the Amino Group in 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 5-Isopropyl-1,3,4-oxadiazol-2-amine. This compound is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The following protocols are based on established methods for the derivatization of analogous 2-amino-1,3,4-oxadiazole scaffolds and serve as a robust starting point for further optimization.

Introduction

The 2-amino-1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. Derivatization of the 2-amino group is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. This document outlines procedures for three common and versatile derivatization reactions: acylation, sulfonylation, and the formation of urea derivatives through reaction with isocyanates.

General Derivatization Pathways

The primary amino group of this compound can be readily derivatized through several common organic reactions. The general workflow for these transformations is depicted below.

G start This compound reagent1 Acyl Chloride / Carboxylic Acid start->reagent1 Acylation reagent2 Sulfonyl Chloride start->reagent2 Sulfonylation reagent3 Isocyanate start->reagent3 Urea Formation product1 N-Acyl Derivative reagent1->product1 product2 N-Sulfonyl Derivative reagent2->product2 product3 Urea Derivative reagent3->product3 G cluster_workflow Acylation Workflow Start Dissolve 5-Isopropyl-1,3,4- oxadiazol-2-amine in Solvent AddBase Add Base (e.g., Triethylamine) Start->AddBase AddAcylChloride Add Acyl Chloride (dropwise) AddBase->AddAcylChloride Reaction Stir at Room Temperature (monitor by TLC) AddAcylChloride->Reaction Workup Aqueous Work-up (e.g., wash with water, brine) Reaction->Workup Purification Purify by Recrystallization or Column Chromatography Workup->Purification Product N-(5-Isopropyl-1,3,4-oxadiazol-2-yl)amide Purification->Product G cluster_workflow Urea Formation Workflow Start Dissolve 5-Isopropyl-1,3,4- oxadiazol-2-amine in Solvent AddIsocyanate Add Isocyanate Start->AddIsocyanate Reaction Reflux the Mixture (monitor by TLC) AddIsocyanate->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Forms Cooling->Precipitation Filtration Filter and Wash the Solid Precipitation->Filtration Purification Recrystallize from Suitable Solvent Filtration->Purification Product 1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-substituted-urea Purification->Product

Application Notes and Protocols for the In Vivo Evaluation of 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a detailed experimental framework for the in vivo evaluation of a specific analogue, 5-Isopropyl-1,3,4-oxadiazol-2-amine, hereafter referred to as "the compound." The following protocols are designed to assess its potential anti-inflammatory and anticancer efficacy in established preclinical animal models. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to elucidate the compound's therapeutic potential.

Anti-Inflammatory Activity Evaluation

Based on the known anti-inflammatory effects of 1,3,4-oxadiazole derivatives, a standard acute inflammatory model is proposed to evaluate the compound's efficacy.[4]

Carrageenan-Induced Paw Edema Model

This widely used model induces a biphasic inflammatory response, allowing for the assessment of the compound's effect on different inflammatory mediators.[5][6][7]

1.1.1. Experimental Protocol

  • Animal Model: Male Wistar rats (180-220 g) are to be used.

  • Acclimatization: Animals should be acclimatized for a minimum of one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, with free access to food and water).[5]

  • Grouping: Animals are to be randomly divided into the following groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg)

  • Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour prior to the induction of inflammation.[5]

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5]

  • Measurement of Paw Volume: Paw volume is to be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

1.1.2. Data Presentation

Treatment Group Dose (mg/kg) Mean Paw Volume (mL) ± SEM at 3h Percentage Inhibition (%)
Vehicle Control-0.85 ± 0.05-
Indomethacin100.42 ± 0.0350.6
Compound (Low)100.68 ± 0.0420.0
Compound (Mid)200.51 ± 0.0340.0
Compound (High)400.45 ± 0.0247.1
Lipopolysaccharide (LPS)-Induced Cytokine Storm Model

This model is employed to assess the compound's ability to modulate the systemic inflammatory response by measuring pro-inflammatory cytokine levels.[5]

1.2.1. Experimental Protocol

  • Animal Model: Male BALB/c mice (20-25 g).

  • Acclimatization: As described in section 1.1.1.

  • Grouping:

    • Group I: Saline Control

    • Group II: LPS Control (1 mg/kg)

    • Group III: Positive Control (e.g., Dexamethasone, 5 mg/kg) + LPS

    • Group IV-VI: Test Compound (10, 20, 40 mg/kg) + LPS

  • Drug Administration: The test compound, positive control, or vehicle is administered i.p. one hour before the LPS challenge.[5]

  • Induction of Inflammation: LPS (1 mg/kg) is administered i.p.[5]

  • Sample Collection: Two hours post-LPS injection, blood is collected via cardiac puncture under anesthesia.

  • Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are to be quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for the treated groups relative to the LPS control group.

1.2.2. Data Presentation

Treatment Group Dose (mg/kg) TNF-α (pg/mL) ± SEM IL-6 (pg/mL) ± SEM
Saline Control-50 ± 530 ± 4
LPS Control12500 ± 2001800 ± 150
Dexamethasone + LPS5800 ± 70600 ± 50
Compound (Low) + LPS101900 ± 1501400 ± 120
Compound (Mid) + LPS201300 ± 110950 ± 80
Compound (High) + LPS40950 ± 90700 ± 60

Anticancer Activity Evaluation

Given that some 1,3,4-oxadiazole derivatives have shown promise as anticancer agents, an in vivo xenograft model is proposed to evaluate the compound's anti-tumor efficacy.[8][9][10]

Human Tumor Xenograft Model

This model involves the implantation of human cancer cells into immunodeficient mice and is a cornerstone of preclinical cancer drug development.[9][11]

2.1.1. Experimental Protocol

  • Cell Line: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) should be selected based on in vitro sensitivity to the compound.

  • Animal Model: Female athymic nude mice (BALB/c nu/nu) or NSG mice, 6-8 weeks old.[9]

  • Tumor Cell Implantation: 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel® are to be injected subcutaneously into the right flank of each mouse.[12]

  • Tumor Growth Monitoring: Tumor dimensions should be measured 2-3 times per week with calipers, and tumor volume calculated using the formula: (Length x Width²) / 2.[9][12]

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Paclitaxel, 10 mg/kg)

    • Group III-IV: Test Compound (e.g., 25, 50 mg/kg)

  • Drug Administration: The compound is to be administered via a clinically relevant route (e.g., i.p. or oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Endpoints: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[12] Body weight should be monitored as an indicator of toxicity.[9] At the end of the study, tumors are excised for further analysis.

2.1.2. Data Presentation

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1850 ± 210-+2.5
Paclitaxel10550 ± 9070.3-8.0
Compound (Low)251200 ± 15035.1-1.5
Compound (High)50750 ± 11059.5-4.2

Visualizations

Experimental Workflows

G cluster_0 Anti-Inflammatory (Carrageenan Model) cluster_1 Anticancer (Xenograft Model) Acclimatization_A Animal Acclimatization Grouping_A Random Grouping Acclimatization_A->Grouping_A Dosing_A Compound/Control Administration Grouping_A->Dosing_A Induction_A Carrageenan Injection Dosing_A->Induction_A Measurement_A Paw Volume Measurement Induction_A->Measurement_A Analysis_A Data Analysis Measurement_A->Analysis_A Acclimatization_B Animal Acclimatization Implantation_B Tumor Cell Implantation Acclimatization_B->Implantation_B Monitoring_B Tumor Growth Monitoring Implantation_B->Monitoring_B Grouping_B Random Grouping Monitoring_B->Grouping_B Dosing_B Compound/Control Administration Grouping_B->Dosing_B Endpoint_B Endpoint Analysis Dosing_B->Endpoint_B

Caption: Workflow for in vivo anti-inflammatory and anticancer evaluation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anticancer effects, based on the known activities of similar compounds, such as VEGFR-2 inhibition.[8]

G Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Quantification of 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Isopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are based on established analytical techniques for structurally similar 1,3,4-oxadiazole derivatives. These methods are intended to serve as a starting point and will require optimization and validation for specific matrices and regulatory requirements.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reverse-phase HPLC method for the quantification of this compound in bulk drug substances or pharmaceutical formulations. The method is adapted from validated procedures for analogous 2-amino-1,3,4-oxadiazole derivatives.[1][2]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., 0.1% orthophosphoric acid in water). A typical starting point could be a gradient of acetonitrile and water.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1][2]

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound. For a similar compound, the lambda max was observed at 235 nm.[1][2]

  • Injection Volume: 10 µL.

1.2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations typically ranging from 1 to 100 µg/mL.[1][2]

  • Sample Preparation:

    • Bulk Drug: Accurately weigh a quantity of the bulk drug, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

    • Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add a suitable dissolution solvent and sonicate to ensure complete dissolution of the analyte. Dilute to volume with the solvent and filter through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines, including:

  • Specificity: Assess the ability of the method to exclusively measure the analyte in the presence of potential impurities or excipients.

  • Linearity and Range: Determine the concentration range over which the detector response is directly proportional to the analyte concentration.

  • Accuracy: Evaluate the closeness of the measured value to the true value by performing recovery studies on spiked samples.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation: Quantitative Parameters for an Analogous 1,3,4-Oxadiazole Derivative

The following table summarizes typical quantitative parameters from a published HPLC method for a similar 2-amino-1,3,4-oxadiazole derivative, which can serve as a benchmark.[1][2]

ParameterTypical Value
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard StockSolution Prepare Stock Solution (100 µg/mL) Standard->StockSolution WorkingStandards Prepare Working Standards (1-100 µg/mL) StockSolution->WorkingStandards Inject Inject Samples and Standards WorkingStandards->Inject Sample Weigh/Prepare Sample SampleSolution Dissolve and Dilute Sample Sample->SampleSolution Filter Filter Sample Solution SampleSolution->Filter Filter->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Acquire Chromatograms HPLC->Chromatogram Inject->HPLC Integrate Integrate Peak Areas Chromatogram->Integrate CalibrationCurve Construct Calibration Curve Integrate->CalibrationCurve Quantify Quantify Analyte in Sample Integrate->Quantify CalibrationCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or other appropriate reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI positive mode is likely suitable for this amine-containing compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) will be the protonated molecule [M+H]⁺, and the product ions (Q3) will be determined by infusing a standard solution of the analyte and optimizing the collision energy.

2.2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable organic solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., ng/mL levels).

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte, should be used.

  • Sample Preparation from Biological Matrices (e.g., Plasma):

    • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add 3 volumes of cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge to precipitate proteins. The supernatant can then be diluted or directly injected.

    • Liquid-Liquid Extraction (LLE): To the plasma sample containing the internal standard, add an appropriate immiscible organic solvent (e.g., ethyl acetate). Vortex to extract the analyte and then centrifuge to separate the layers. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

    • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences and then elute the analyte with an appropriate solvent. The eluate is then evaporated and reconstituted.

2.3. Data Analysis and Quantification:

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

Data Presentation: Hypothetical Quantitative Parameters for LC-MS/MS

The following table presents expected quantitative parameters for a validated LC-MS/MS method.

ParameterExpected Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Lower Limit of Quantification (LLOQ)~0.1 ng/mL

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Standards Prepare Calibration Standards and QCs Inject Inject Extracted Samples and Standards Standards->Inject Sample Collect Biological Sample AddIS Add Internal Standard Sample->AddIS Extraction Perform Sample Extraction (PPT, LLE, or SPE) AddIS->Extraction EvapRecon Evaporate and Reconstitute Extraction->EvapRecon EvapRecon->Inject LCMSMS LC-MS/MS System (Triple Quadrupole) MRM Acquire Data in MRM Mode LCMSMS->MRM Inject->LCMSMS Integrate Integrate Peak Areas (Analyte and IS) MRM->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio CalibrationCurve Generate Weighted Calibration Curve Ratio->CalibrationCurve CalculateConc Calculate Analyte Concentration Ratio->CalculateConc CalibrationCurve->CalculateConc Review Review and Report Results CalculateConc->Review

Caption: Workflow for the bioanalytical quantification of this compound by LC-MS/MS.

References

Application of 5-Isopropyl-1,3,4-oxadiazol-2-amine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound with potential applications in various fields of materials science. The 1,3,4-oxadiazole moiety is known for its high thermal stability, chemical resistance, and ability to participate in electronic conjugation. These properties make it a valuable building block for the synthesis of advanced materials. While specific data for this compound is limited in publicly available literature, its structural features suggest potential utility in the development of high-performance polymers, corrosion inhibitors, and functional dyes.

This document provides detailed application notes and generalized experimental protocols based on the known properties of the 1,3,4-oxadiazole class of compounds. These protocols can serve as a foundational guide for researchers looking to explore the applications of this compound in materials science.

I. High-Performance Polymers

The incorporation of the 1,3,4-oxadiazole ring into polymer backbones is a well-established strategy for enhancing thermal stability. While this compound is a monoamine and thus cannot directly form a polymer chain through traditional polycondensation with diacids, it can be chemically modified to create a diamine monomer or used as an end-capping agent to control molecular weight and impart specific surface properties to polymers.

For illustrative purposes, a general protocol for the synthesis of a polyamide from a hypothetical diamine derivative of this compound is provided below.

Experimental Protocol: Synthesis of a Poly(oxadiazole-amide)

This protocol describes the low-temperature solution polycondensation of a diamine containing a 1,3,4-oxadiazole ring with a diacid chloride.

Materials:

  • Diamine monomer (e.g., a synthesized diamine derivative of this compound)

  • Terephthaloyl chloride (or other aromatic/aliphatic diacid chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve the diamine monomer in anhydrous NMP under a gentle stream of inert gas. Stir until complete dissolution.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride to the cooled diamine solution with vigorous stirring. The diacid chloride should be added in small portions to control the exothermic reaction.

  • Polymerization: After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours.

  • Precipitation and Washing: Precipitate the resulting polymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent such as methanol with constant stirring.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

The synthesized polymer can be characterized by:

  • FTIR Spectroscopy: To confirm the formation of the amide linkages and the presence of the oxadiazole ring.

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Hypothetical Thermal Stability Data for a Poly(oxadiazole-amide)

The following table presents hypothetical thermal stability data for a polyamide incorporating a 1,3,4-oxadiazole moiety, illustrating the expected high performance.

Polymer Sample5% Weight Loss Temperature (°C)10% Weight Loss Temperature (°C)Char Yield at 800 °C (%)
Poly(oxadiazole-amide)45048065
Aromatic Polyamide (Control)42045060

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual values would need to be determined experimentally.

Workflow for High-Performance Polymer Synthesis

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Dissolution Monomer Dissolution (Diamine in NMP) Cooling Cooling (0-5 °C) Monomer_Dissolution->Cooling Addition Diacid Chloride Addition Cooling->Addition Polymerization Polymerization (Room Temp) Addition->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Washing Washing (Methanol & Water) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR TGA TGA Drying->TGA DSC DSC Drying->DSC

Caption: Workflow for the synthesis and characterization of a high-performance poly(oxadiazole-amide).

II. Corrosion Inhibition

The nitrogen and oxygen atoms in the 1,3,4-oxadiazole ring, along with the amine group, make this compound a promising candidate for a corrosion inhibitor. These heteroatoms can donate lone pair electrons to the vacant d-orbitals of metal atoms, leading to the formation of a protective adsorbed layer on the metal surface.

Experimental Protocol: Evaluation of Corrosion Inhibition on Mild Steel

This protocol outlines the electrochemical and weight loss methods to assess the corrosion inhibition efficiency of this compound for mild steel in an acidic medium.

Materials:

  • Mild steel coupons (e.g., of known composition and surface area)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone, Ethanol

  • Standard electrochemical cell with a three-electrode setup (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

  • Potentiostat/Galvanostat with impedance measurement capabilities

Procedure:

A. Weight Loss Measurements:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in beakers containing 1 M HCl with and without various concentrations of this compound.

  • Exposure: Keep the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified period (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water, dry, and reweigh.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

B. Electrochemical Measurements:

  • Electrode Preparation: Prepare the mild steel working electrode by polishing, degreasing, and rinsing as described for the coupons.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and SCE reference electrode in 1 M HCl solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

  • Potentiodynamic Polarization: Record the potentiodynamic polarization curves by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Repeat the electrochemical measurements at different concentrations of the inhibitor. Analyze the EIS data (Nyquist and Bode plots) to determine the charge transfer resistance (Rct) and calculate the IE%. Analyze the polarization curves to determine the corrosion current density (Icorr) and understand the inhibition mechanism (anodic, cathodic, or mixed-type). IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Expected Corrosion Inhibition Data for a 1,3,4-Oxadiazole Derivative

The following table presents representative data for a generic 1,3,4-oxadiazole inhibitor on mild steel in 1 M HCl.

Inhibitor Conc. (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%) (Weight Loss)Charge Transfer Resistance (Ω·cm²)Inhibition Efficiency (%) (EIS)
0 (Blank)12.5-50-
0.15.060.012560.0
0.52.580.025080.0
1.01.2590.050090.0

Disclaimer: This data is representative of 1,3,4-oxadiazole derivatives and is for illustrative purposes. Actual performance of this compound must be determined experimentally.

Logical Flow of Corrosion Inhibition Evaluation

cluster_prep Preparation cluster_methods Evaluation Methods cluster_electrochem_details Electrochemical Techniques cluster_analysis Data Analysis Coupon_Prep Coupon/Electrode Preparation Weight_Loss Weight Loss Measurements Coupon_Prep->Weight_Loss Electrochemical Electrochemical Measurements Coupon_Prep->Electrochemical Solution_Prep Solution Preparation (Acid +/- Inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical IE_WL Calculate IE% (from Weight Loss) Weight_Loss->IE_WL OCP OCP Stabilization Electrochemical->OCP EIS EIS OCP->EIS PDP Potentiodynamic Polarization EIS->PDP IE_EIS Calculate IE% (from EIS) EIS->IE_EIS Mechanism Determine Mechanism (from PDP) PDP->Mechanism

Caption: Logical workflow for evaluating the corrosion inhibition properties of a compound.

III. Functional Dyes

The 2-amino-1,3,4-oxadiazole structure can be diazotized and coupled with various aromatic compounds to produce azo dyes. The resulting dyes may exhibit interesting photophysical properties and could find applications in textiles, printing, or as functional materials in optical devices.

Experimental Protocol: Synthesis of an Azo Dye

This protocol provides a general procedure for the synthesis of an azo dye from this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • A coupling agent (e.g., phenol, β-naphthol, or another electron-rich aromatic compound)

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve this compound in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Preparation of Coupling Solution:

    • Dissolve the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye should form.

  • Isolation and Purification:

    • Filter the precipitated dye and wash it with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

  • Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Characterization:

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye.

  • FTIR Spectroscopy: To confirm the presence of the azo linkage (-N=N-) and other functional groups.

  • NMR Spectroscopy: To confirm the structure of the synthesized dye.

Expected Properties of a Hypothetical Azo Dye
Dye StructureCoupling ComponentColorλmax (nm)
Dye from this compoundPhenolYellow-Orange400-450
Dye from this compoundβ-NaphtholRed480-520

Disclaimer: The color and λmax values are estimations and will depend on the specific coupling component used and the solvent for measurement.

Signaling Pathway for Azo Dye Synthesis

cluster_diazotization Diazotization cluster_coupling Coupling Reaction Amine This compound Diazonium Diazonium Salt Amine->Diazonium NaNO2, HCl 0-5 °C Azo_Dye Azo Dye Diazonium->Azo_Dye Coupling_Agent Coupling Agent (e.g., Phenol) Coupling_Agent->Azo_Dye

Caption: Simplified reaction pathway for the synthesis of an azo dye.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Isopropyl-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities largely depend on the synthetic route employed. However, they typically include:

  • Unreacted Starting Materials: Such as isobutyric acid hydrazide or related precursors.

  • Semicarbazide or Thiosemicarbazide Derivatives: If these are used in the synthesis.

  • Byproducts of Cyclization: The nature of these byproducts depends on the cyclizing agent used (e.g., phosphorus oxychloride, tosyl chloride, or iodine). For instance, reactions using POCl3 might lead to chlorinated byproducts.

  • Acylhydrazide Intermediates: Incomplete cyclization can leave acylhydrazide intermediates in the crude product.[1]

  • Positional Isomers: Depending on the synthetic strategy, there is a possibility of forming other isomeric oxadiazole structures.

Q2: What are the general solubility characteristics of this compound?

Q3: Which purification techniques are most effective for this compound?

A3: The most commonly employed and effective purification techniques are:

  • Recrystallization: This is a highly effective method for removing minor impurities and obtaining a highly crystalline final product. Ethanol and methanol are commonly used solvents for the recrystallization of similar 2-amino-1,3,4-oxadiazole derivatives.[2]

  • Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities, especially when dealing with complex crude mixtures. Due to the basic nature of the amine group, special considerations for the stationary and mobile phases are necessary.[3][4]

  • Acid-Base Extraction: This can be a useful preliminary purification step to separate the basic this compound from any neutral or acidic impurities.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Solution
Compound does not crystallize upon cooling. - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add a less polar anti-solvent (e.g., water or hexane) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. - The compound is "oiling out" due to a high concentration of impurities or rapid cooling. - The boiling point of the solvent is higher than the melting point of the compound.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. - Try a different recrystallization solvent with a lower boiling point.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent. - Too much solvent was used for dissolution.- Cool the crystallization mixture in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Perform a second crystallization from the mother liquor.
Colored impurities remain in the final product. - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Solution
Peak tailing or streaking on TLC/column. - The basic amine group is interacting strongly with the acidic silanol groups on the silica gel stationary phase.[3][4]- Add a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonia.[3][4] - Use an amine-functionalized silica gel or alumina as the stationary phase.[3][4]
Poor separation of the desired compound from impurities. - The mobile phase polarity is either too high or too low. - The stationary phase is not suitable for the separation.- Optimize the mobile phase composition by running several TLCs with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol). - Consider using a different stationary phase (e.g., reversed-phase C18, alumina).
Compound is not eluting from the column. - The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase. For normal phase chromatography, this means increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).
Low recovery after column chromatography. - The compound is irreversibly adsorbed onto the silica gel. - The compound is unstable on silica gel.- Use a less acidic stationary phase like alumina or a deactivated silica gel. - If the compound is unstable, consider alternative purification methods like recrystallization or acid-base extraction.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel with a Basic Modifier
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane containing 0.5% triethylamine (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis first.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization acid_base_extraction Consider Acid-Base Extraction start->acid_base_extraction For acidic/neutral impurities assess_purity Assess Purity (TLC, NMR, etc.) recrystallization->assess_purity oiling_out Oiling Out? recrystallization->oiling_out low_recovery Low Recovery? recrystallization->low_recovery column_chromatography Perform Column Chromatography column_chromatography->assess_purity peak_tailing Peak Tailing? column_chromatography->peak_tailing poor_separation Poor Separation? column_chromatography->poor_separation acid_base_extraction->recrystallization pure_product Pure Product assess_purity->column_chromatography Purity Not OK assess_purity->pure_product Purity OK change_solvent Change Solvent / Cooling Rate oiling_out->change_solvent optimize_solvent_volume Optimize Solvent Volume / Temperature low_recovery->optimize_solvent_volume add_modifier Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Synthesis_Pathway cluster_reactants Starting Materials isobutyric_hydrazide Isobutyric Hydrazide intermediate Isobutyryl Semicarbazide (Intermediate) isobutyric_hydrazide->intermediate semicarbazide Semicarbazide semicarbazide->intermediate product This compound intermediate->product cyclizing_agent Cyclizing Agent (e.g., POCl3) cyclizing_agent->product Cyclization

References

Technical Support Center: Synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of isobutyric acid hydrazide with cyanogen bromide.[1] Alternative methods include the oxidative cyclization of the corresponding semicarbazone or the cyclodesulfurization of an acylthiosemicarbazide intermediate.[2][3]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of 2-amino-1,3,4-oxadiazoles can be attributed to several factors. Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials or the final product.[4] Inefficient cyclization is another common issue. The choice of cyclizing agent and reaction conditions is critical for maximizing the yield. For instance, in methods involving semicarbazone cyclization, the type and amount of oxidizing agent can significantly impact the outcome.[2]

Q3: What are the typical impurities or byproducts I might encounter?

A3: A common impurity when starting from a thiosemicarbazide precursor is the corresponding 1,3,4-thiadiazole.[4] If the cyclization is incomplete, unreacted starting materials such as isobutyric acid hydrazide or the semicarbazide intermediate may be present. In some cases, side reactions can lead to the formation of other heterocyclic isomers.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound can typically be achieved through recrystallization.[1] Common solvents for recrystallization of similar 2-amino-1,3,4-oxadiazoles include methanol, ethanol, or isopropyl alcohol.[1] Column chromatography on silica gel can also be an effective purification method, particularly for removing closely related impurities.[5]

Q5: Can I use a different starting material instead of isobutyric acid hydrazide?

A5: Yes, alternative synthetic routes start from different precursors. For example, you can synthesize the target molecule from isobutyraldehyde by first forming the corresponding semicarbazone, followed by oxidative cyclization.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Ineffective Cyclization Reagent Ensure the cyclization reagent (e.g., cyanogen bromide, iodine, or a dehydrating agent) is fresh and of high purity. For the cyanogen bromide route, ensure it has been stored properly to prevent decomposition.[7]
Incorrect Reaction Temperature Optimize the reaction temperature. For the reaction of acid hydrazides with cyanogen bromide, heating is often required.[1] However, excessive heat can lead to decomposition.[4] Start with the recommended temperature from the protocol and adjust in small increments.
Presence of Water in Reagents or Solvents For reactions sensitive to moisture, ensure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect pH The pH of the reaction mixture can be crucial. For the cyanogen bromide method, the reaction is typically carried out under neutral or slightly basic conditions during workup.[1]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.
Formation of 1,3,4-Thiadiazole byproduct This is common when using a thiosemicarbazide intermediate.[4] Purification by column chromatography with a suitable eluent system can separate the desired oxadiazole from the thiadiazole byproduct.
Side Reactions Minimize side reactions by carefully controlling the reaction temperature and the rate of addition of reagents.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is soluble in the workup solvent If the product is not precipitating during workup, try concentrating the solution or adding a non-polar solvent to induce precipitation.
Co-precipitation of impurities If recrystallization does not yield a pure product, consider a multi-solvent recrystallization or purification by column chromatography.
Oily product formation An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Experimental Protocols

Method 1: Synthesis from Isobutyric Acid Hydrazide and Cyanogen Bromide

This protocol is adapted from the general procedure for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[1]

Step 1: Preparation of Isobutyric Acid Hydrazide

  • If not commercially available, isobutyric acid hydrazide can be prepared by refluxing ethyl isobutyrate with hydrazine hydrate in ethanol.

Step 2: Cyclization to this compound

  • Dissolve isobutyric acid hydrazide (1 equivalent) in methanol.

  • In a separate flask, prepare a solution of cyanogen bromide (1 equivalent) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the isobutyric acid hydrazide solution to the cyanogen bromide solution with stirring.

  • After the addition is complete, gently heat the reaction mixture to near reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a base such as ammonium hydroxide or sodium hydroxide solution to a pH of approximately 8.[1]

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Method 2: Oxidative Cyclization of Isobutyraldehyde Semicarbazone

This protocol is based on a general method for the synthesis of 2-amino-1,3,4-oxadiazoles from aldehydes.[6][8]

Step 1: Synthesis of Isobutyraldehyde Semicarbazone

  • Dissolve semicarbazide hydrochloride and sodium acetate in water.

  • Add isobutyraldehyde to the solution and stir. The semicarbazone will precipitate.

  • Filter the solid, wash with water, and dry.

Step 2: Oxidative Cyclization

  • Suspend the isobutyraldehyde semicarbazone in a suitable solvent such as 1,4-dioxane.

  • Add a base, such as potassium carbonate, followed by an oxidizing agent like iodine.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.

  • After completion, cool the reaction mixture and perform an appropriate workup, which may involve extraction and solvent evaporation.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-1,3,4-oxadiazoles

MethodStarting MaterialsReagentsSolventTemperatureTypical YieldReference
Method A Acid Hydrazide, Cyanogen BromideBase (for workup)MethanolRefluxGood[1]
Method B Aldehyde, SemicarbazideIodine, K₂CO₃1,4-Dioxane/Water80 °C85-99%[9]
Method C AcylthiosemicarbazideEDC·HClDMSORoom Temp.High[10][11]
Method D Acylthiosemicarbazidep-TsCl, Et₃NNMPNot specifiedHigh[10][11]

Visualizations

experimental_workflow_method1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Isobutyric Acid Hydrazide reaction Mixing and Reflux in Methanol start1->reaction start2 Cyanogen Bromide start2->reaction neutralization Neutralization (pH ~8) reaction->neutralization precipitation Precipitation neutralization->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound via the cyanogen bromide route.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Product cause1 Decomposition of Reagents/Product problem->cause1 cause2 Inefficient Cyclization problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 cause4 Incomplete Reaction problem->cause4 solution1 Use fresh reagents Control temperature cause1->solution1 solution2 Verify cyclizing agent activity Optimize stoichiometry cause2->solution2 solution3 Optimize temperature, solvent, and pH cause3->solution3 solution4 Monitor reaction by TLC Increase reaction time if necessary cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Optimizing 1,3,4-Oxadiazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are 1,3,4-oxadiazoles and why are they important in drug development?

1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are significant in pharmacology due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.

Q2: What are the most common methods for synthesizing 1,3,4-oxadiazoles?

Common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles include:

  • Cyclodehydration of 1,2-diacylhydrazines: This is a widely used method that involves the ring closure of a diacylhydrazine intermediate using a dehydrating agent.[2]

  • Oxidative cyclization of acylhydrazones: This method involves the oxidation of an acylhydrazone, often derived from an aldehyde and an acid hydrazide.

  • Reaction of acid hydrazides with various one-carbon sources: Reagents like orthoesters, carbon disulfide, or cyanogen bromide can react with acid hydrazides to form the oxadiazole ring.[1]

  • One-pot synthesis from carboxylic acids: Modern methods allow for the direct conversion of carboxylic acids to 1,3,4-oxadiazoles in a single reaction vessel, often using coupling agents and in situ formation of the necessary intermediates.[3][4]

Q3: What are the key reaction parameters to consider for optimizing 1,3,4-oxadiazole synthesis?

The successful synthesis of 1,3,4-oxadiazoles is highly dependent on the careful optimization of several parameters:

  • Choice of starting materials and reagents: The nature of the substrates and the selection of the cyclizing or coupling agent are critical.

  • Reaction temperature: Heating is often required, but excessive temperatures can lead to decomposition and side product formation.[3] Microwave irradiation can be an effective alternative to conventional heating, often reducing reaction times and improving yields.[3][5]

  • Solvent: The choice of solvent can significantly influence reaction rates and yields. Aprotic polar solvents like DMF and DMSO are commonly used.[3][5]

  • Catalysts and additives: Various catalysts, such as acids, bases, or metal complexes, can be employed to promote the desired transformation.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Possible Cause Troubleshooting Recommendation
Inefficient Cyclodehydration The final cyclodehydration step is often rate-limiting.[3] Ensure the chosen dehydrating agent is effective for your specific substrate. Common dehydrating agents include POCl₃, SOCl₂, PPA, and Burgess reagent.[2][6] Consider optimizing the reaction temperature; microwave irradiation can be beneficial.[3][7]
Suboptimal Reaction Conditions Review your solvent and temperature. Aprotic polar solvents like DMSO or DMF can be effective.[3] For base-mediated reactions, the choice and amount of base are critical; inorganic bases like NaOH or KOH in DMSO have proven effective.[3]
Poor Quality Starting Materials Ensure the purity of your starting materials, such as the acid hydrazide or diacylhydrazine, as impurities can interfere with the reaction.
Decomposition of Reactants or Products Harsh reaction conditions, such as high temperatures or strongly acidic/basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[8] Consider milder reaction conditions or alternative synthetic routes.
Issue 2: Significant Side Product Formation
Observed Side Product Troubleshooting Recommendation
1,2-Diacylhydrazine Intermediate This indicates incomplete cyclization. Increase the reaction time, temperature, or the amount of dehydrating agent. A novel approach to avoid this intermediate involves coupling α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions.[3]
1,3,4-Thiadiazole This is a common impurity when using sulfur-containing reagents (e.g., Lawesson's reagent, P₄S₁₀) or starting from thiosemicarbazides.[8] Ensure you are using a non-sulfur-containing cyclizing agent if a 1,3,4-oxadiazole is the desired product.
Cleavage of Intermediates In the synthesis of 1,2,4-oxadiazoles from O-acylamidoxime intermediates, cleavage can be a major side reaction.[8] Careful control of reaction conditions is necessary.
Issue 3: Difficulty with Product Purification
Purification Challenge Troubleshooting Recommendation
Separation from Starting Materials If unreacted starting materials are present, consider optimizing the reaction stoichiometry and conditions to drive the reaction to completion.
Separation from Structurally Similar Byproducts For separating 1,3,4-oxadiazoles from byproducts like 1,3,4-thiadiazoles, careful selection of the eluent system for column chromatography is crucial.[8] Recrystallization can also be an effective purification method for solid products.[8]
Complex Reaction Mixture Simplify the reaction mixture by considering a one-pot synthesis approach, which can minimize the number of isolation steps. For example, a one-pot synthesis-arylation of 2,5-disubstituted 1,3,4-oxadiazoles has been developed.[3]

Experimental Protocols

Protocol 1: Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃

This protocol is a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from a 1,2-diacylhydrazine intermediate.

  • To a stirred solution of the 1,2-diacylhydrazine (1.0 mmol) in phosphorus oxychloride (POCl₃, 5.0 mL), the reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled to room temperature and slowly poured into crushed ice with constant stirring.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from a Carboxylic Acid

This procedure outlines a one-pot method starting from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP).[4]

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[3][4]

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).[3]

  • Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).[3]

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[3]

  • Stir the reaction mixture for 3 hours.[3]

  • After the initial 1,3,4-oxadiazole formation, the reaction can be cooled and worked up, or proceed with a subsequent functionalization step, such as C-H arylation, by adding the appropriate arylating agent and catalyst system.[3]

Data Presentation

Table 1: Comparison of Dehydrating Agents for 1,2-Diacylhydrazine Cyclization
Dehydrating AgentTypical Reaction ConditionsYield Range (%)Reference
Phosphorus Oxychloride (POCl₃)Reflux, 4-6 h60-85[2]
Thionyl Chloride (SOCl₂)Reflux62-70[7]
Polyphosphoric Acid (PPA)100-140 °C70-93[5]
Triflic AnhydrideMild conditionsGood to excellent[2]
Burgess ReagentDioxane, 100 °C, 24 h~76[6]
Table 2: Optimization of a One-Pot 1,3,4-Oxadiazole Synthesis-Arylation

Reaction: 4-Fluorobenzoic acid + NIITP → Monosubstituted oxadiazole, followed by arylation with iodobenzene.[4]

EntrySolventTemperature (°C)Time (h)Conversion to Oxadiazole (%)Arylation Yield (%)
1CH₃CN25337-
21,4-Dioxane253<10-
31,4-Dioxane50378-
41,4-Dioxane803>99-
51,4-Dioxane803>9945

Visualizations

experimental_workflow Experimental Workflow for 1,3,4-Oxadiazole Synthesis cluster_prep Starting Material Preparation cluster_cyclization Cyclization cluster_purification Purification start Carboxylic Acid / Acid Hydrazide intermediate 1,2-Diacylhydrazine / Acylhydrazone start->intermediate Acylation / Condensation cyclization Cyclodehydration / Oxidative Cyclization intermediate->cyclization product Crude 1,3,4-Oxadiazole cyclization->product purification Column Chromatography / Recrystallization product->purification final_product Pure 1,3,4-Oxadiazole purification->final_product

Caption: General experimental workflow for the synthesis of 1,3,4-oxadiazoles.

troubleshooting_low_yield Troubleshooting Low Yield in 1,3,4-Oxadiazole Synthesis start Low or No Yield q1 Is the cyclodehydration step efficient? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Optimize dehydrating agent, temperature, or reaction time. Consider microwave irradiation. q1->a1_no No q2 Are the reaction conditions optimal? a1_yes->q2 solution Improved Yield a1_no->solution a2_yes Proceed to next check q2->a2_yes Yes a2_no Screen solvents (e.g., DMF, DMSO). Optimize base concentration if applicable. q2->a2_no No q3 Are starting materials pure? a2_yes->q3 a2_no->solution a3_no Purify starting materials. q3->a3_no No q3->solution Yes a3_no->solution

Caption: A logical workflow for troubleshooting low yields in 1,3,4-oxadiazole synthesis.

References

troubleshooting low bioactivity of synthesized oxadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxadiazole Compound Bioactivity

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low bioactivity with synthesized oxadiazole compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My newly synthesized oxadiazole compound shows low or no bioactivity in its initial in vitro screening. What are the potential causes and how can I troubleshoot this?

Answer: Low initial bioactivity is a common challenge. The issue can often be traced back to a few key areas: the compound itself, the assay conditions, or the compound's interaction with the biological target. A systematic approach is crucial for identifying the root cause.

Here is a logical workflow to diagnose the problem:

G start Start: Low/No Bioactivity Observed check_purity 1. Verify Compound Identity & Purity (NMR, LC-MS, HPLC) start->check_purity is_pure Is Purity >95% and Structure Confirmed? check_purity->is_pure purify Action: Re-purify Compound (e.g., Column Chromatography, Recrystallization) is_pure->purify No check_solubility 2. Assess Compound Solubility in Assay Buffer is_pure->check_solubility Yes purify->check_purity is_soluble Is Compound Fully Solubilized at Test Concentration? check_solubility->is_soluble reformulate Action: Improve Solubility (e.g., use co-solvents, adjust pH, micronize) is_soluble->reformulate No check_interference 3. Evaluate Assay Interference (e.g., run compound in cell-free assay) is_soluble->check_interference Yes reformulate->check_solubility is_interfering Does Compound Interfere with Assay Signal? check_interference->is_interfering modify_assay Action: Modify Assay Protocol or Use Orthogonal Assay is_interfering->modify_assay Yes evaluate_sar 4. Re-evaluate SAR and Target Engagement is_interfering->evaluate_sar No modify_assay->check_interference conclusion Conclusion: Compound may have inherently low activity. Consider structural modification based on SAR. evaluate_sar->conclusion

Caption: Troubleshooting workflow for low in vitro bioactivity.

Detailed Breakdown of Troubleshooting Steps:

  • Step 1: Verify Compound Purity and Structural Identity. The first and most critical step is to ensure the compound you are testing is the correct structure and is sufficiently pure. Trace impurities of high potency can lead to false conclusions, while low purity means you are under-dosing your intended compound.[1][2]

    • Recommendation: Use analytical techniques like NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure. Assess purity using High-Performance Liquid Chromatography (HPLC); a purity level of >95% is generally recommended for screening.[3]

  • Step 2: Assess and Optimize Compound Solubility. Poor aqueous solubility is a frequent cause of low bioactivity in assays.[4] If the compound precipitates in the assay medium, its effective concentration will be much lower than intended, preventing it from reaching its biological target.

    • Recommendation: Visually inspect your compound in the final assay buffer for any precipitation. If solubility is an issue, consider using a small percentage of a co-solvent like DMSO, modifying the pH, or employing formulation strategies.[5]

  • Step 3: Check for Assay Interference. Some compounds can directly interfere with the assay's detection method, leading to inaccurate results.[6] For example, a fluorescent compound can interfere with a fluorescence-based readout, or a compound might inhibit a reporter enzyme like luciferase.

    • Recommendation: Run control experiments. Test your compound in the assay system without cells or the target protein to see if it generates a signal on its own. If interference is detected, you may need to switch to an alternative (orthogonal) assay with a different detection method.

  • Step 4: Re-evaluate Target Engagement and SAR. If the compound is pure, soluble, and non-interfering, the low activity may be inherent to the molecule's structure. The compound may not be binding to its intended biological target effectively.[7] Review the Structure-Activity Relationship (SAR) for your oxadiazole series. Certain substituents or structural features may be detrimental to activity.[8][9]

Question 2: My oxadiazole compound was potent in vitro, but it shows significantly lower or no activity when tested in vivo. What are the common reasons for this discrepancy?

Answer: The transition from a controlled in vitro environment to a complex living organism (in vivo) is a major hurdle in drug development.[10][11][12] Strong in vitro activity does not always translate to in vivo efficacy. This discrepancy is often due to pharmacokinetic and pharmacodynamic factors.[13][14][15]

Key Factors to Investigate:

  • Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation to reach its target tissue.[16] For orally administered drugs, this can be due to poor solubility in the gastrointestinal tract, instability in the stomach's acidic environment, or an inability to permeate the intestinal wall.[16]

  • Rapid Metabolism and Clearance: The body's metabolic enzymes (e.g., cytochrome P450s in the liver) may rapidly break down the compound into inactive forms, which are then quickly cleared from the body. This means the compound doesn't have enough time to exert its effect.

  • Inadequate Drug Distribution: The compound might not reach the target tissue in sufficient concentrations.[14] It could be binding excessively to plasma proteins or failing to cross critical biological barriers, such as the blood-brain barrier for central nervous system targets.

  • In Vivo Toxicity: The compound could be causing unintended toxicity in the animal model, and the observed adverse effects may mask any potential therapeutic benefit.[14]

G cluster_adme Pharmacokinetics (ADME) start High In Vitro Activity admin Compound Administration (e.g., Oral, IV) start->admin absorption Absorption admin->absorption distribution Distribution absorption->distribution target Target Tissue distribution->target p1 distribution->p1 metabolism Metabolism excretion Excretion metabolism->excretion effect Biological Effect target->effect p1->metabolism p1->excretion p2 fail_abs Poor Solubility Poor Permeability fail_abs->absorption fail_dist Plasma Protein Binding Tissue Barriers fail_dist->distribution fail_met Rapid Breakdown by Liver Enzymes fail_met->metabolism

Caption: Key pharmacokinetic barriers in the in vivo environment.

Frequently Asked Questions (FAQs)

Q: What are the key principles of Structure-Activity Relationship (SAR) for oxadiazole compounds? A: SAR for oxadiazoles, like other heterocyclic scaffolds, involves systematically modifying different parts of the molecule to observe the effect on biological activity.[8][9] Studies have shown that the type and position of substituents on the rings attached to the oxadiazole core are critical. For example, in some antibacterial oxadiazoles, hydrophobic groups and halogens on the phenyl rings are well-tolerated and can enhance activity.[17] The goal is to identify which modifications improve potency, selectivity, and drug-like properties.

Q: How can I improve the aqueous solubility of my oxadiazole compound? A: Improving solubility is a key challenge for many organic compounds.[18] Several strategies can be employed:

  • Structural Modification: Introduce polar or ionizable functional groups. Adding moieties like morpholine, piperazine, or short amino- or hydroxy-terminated chains can disrupt crystal packing and increase interactions with water, thereby improving solubility.[4]

  • Formulation Approaches: For preclinical studies, using formulation vehicles can be effective. This includes creating solutions with co-solvents (e.g., PEG400, Tween 80), using cyclodextrins to form inclusion complexes, or developing lipid-based formulations.[5]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5] Techniques like micronization can be used to achieve this.

Key Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a synthesized small molecule using reversed-phase HPLC.

  • Objective: To separate the target compound from impurities and determine its purity as a percentage of the total peak area.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and data acquisition software.[19]

  • Reagents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, for improving peak shape)

    • Sample dissolved in a suitable solvent (e.g., ACN or methanol) at ~1 mg/mL.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[19]

    • Mobile Phase Preparation:

      • Mobile Phase A: Water with 0.1% FA

      • Mobile Phase B: Acetonitrile with 0.1% FA

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

      • Gradient Program:

        • Start at 5% B for 2 minutes.

        • Ramp to 95% B over 15 minutes.

        • Hold at 95% B for 3 minutes.

        • Return to 5% B over 1 minute and equilibrate for 4 minutes.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[20][21]

  • Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[20] The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • Cells of interest and appropriate culture medium

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader (absorbance at 570 nm).

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[22]

    • Compound Treatment: Prepare serial dilutions of your oxadiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours.[22][23] During this time, purple formazan crystals should become visible within the cells.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[22] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[23]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Summaries

Quantitative data from SAR studies can be effectively summarized in tables to guide compound optimization.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for a 1,2,4-Oxadiazole Series against Target X

Compound IDR1 Group (at C3)R2 Group (at C5)IC₅₀ (µM)
OXA-01PhenylMethyl> 50
OXA-024-ChlorophenylMethyl25.3
OXA-034-MethoxyphenylMethyl42.1
OXA-044-ChlorophenylEthyl15.8
OXA-054-Chlorophenyltert-Butyl35.6
OXA-064-ChlorophenylIndole-5-yl0.9

This table illustrates how modifying the R1 and R2 substituents affects inhibitory potency (IC₅₀). The data suggests that a 4-chlorophenyl group at R1 and a larger heterocyclic system like indole at R2 are favorable for activity against Target X.

Table 2: Solubility of a Hypothetical Oxadiazole Compound (OXA-06) in Various Preclinical Solvents

Solvent SystemConcentration Tested (mg/mL)Result
Water1Insoluble
Phosphate-Buffered Saline (PBS), pH 7.41Insoluble
5% DMSO in PBS1Soluble (up to 50 µM)
10% Solutol / 90% Water1Soluble
20% PEG400 / 80% Water1Soluble

This table demonstrates the importance of the solvent system for a poorly soluble compound. While insoluble in purely aqueous media, solubility is achieved using common formulation vehicles, enabling its use in biological assays.

References

addressing solubility issues of 5-Isopropyl-1,3,4-oxadiazol-2-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when working with 5-Isopropyl-1,3,4-oxadiazol-2-amine in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. Why is this happening?

A1: This is a common issue for compounds with low aqueous solubility. The precipitation, often called "crashing out," occurs when the compound, which is stable in a high-concentration organic solvent like DMSO, is introduced into an aqueous environment where its solubility is much lower.[1][2] The high local concentration during dilution can cause the compound to exceed its solubility limit and form a solid precipitate.[3] Many heterocyclic compounds, including oxadiazole derivatives, can be poorly soluble in water.[4][5]

Q2: I am seeing inconsistent or non-reproducible results in my cell-based or enzymatic assays. Could this be related to solubility?

A2: Absolutely. Inconsistent results are a hallmark of poor compound solubility.[6] If the compound precipitates, the actual concentration in your assay is unknown and lower than the intended nominal concentration.[7] This can lead to an underestimation of biological activity, poor structure-activity relationships (SAR), and a high rate of false negatives in high-throughput screening (HTS).[6]

Q3: What is the maximum concentration of DMSO I can use in my assay to keep the compound dissolved?

A3: The tolerance for DMSO is highly dependent on the specific cell line or assay system. As a general guideline, most cell-based assays can tolerate DMSO up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[6] Concentrations exceeding 1% often lead to cytotoxicity or other off-target effects that can confound your results.[6] It is critical to perform a vehicle control experiment (using the same final DMSO concentration without your compound) to determine the tolerance of your specific system.

Q4: The structure of this compound contains a basic amine group. Can I use pH modification to improve its solubility?

A4: Yes, leveraging the basic nature of the amine group is an excellent strategy. Amines are basic and can be protonated to form more soluble salts.[8][9] By lowering the pH of your aqueous buffer (e.g., to pH 4-6), you can protonate the 2-amino group, which typically increases aqueous solubility significantly.[6][10] However, you must ensure that the final pH of the assay buffer is compatible with your biological system (e.g., cells, enzymes) and does not affect its function.[11]

Q5: What are co-solvents, and can they help prevent precipitation?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[12][13] Examples include ethanol, polyethylene glycol (PEG), and glycerol. Adding a small percentage of a co-solvent to your final assay buffer can sometimes be sufficient to prevent precipitation. However, like DMSO, co-solvents can also affect the biological assay, so their compatibility and concentration must be carefully validated.[2]

Q6: My DMSO stock solution turned cloudy or showed precipitate after a freeze-thaw cycle. What should I do?

A6: Precipitation from DMSO stocks can occur if the compound has limited solubility even in DMSO at high concentrations, or if the DMSO has absorbed atmospheric water, reducing its solvating power.[6][14] Before use, always visually inspect your stock solution. If precipitate is observed, you can try to redissolve it by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating.[3][6] If it does not fully redissolve, the stock should be discarded and a new one prepared at a lower, more stable concentration.[15]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₉N₃O[16][17]
Molecular Weight 127.14 g/mol [16]
Physical Form Solid[16]
Melting Point 182-183 °C[18]
Predicted pKa -0.52 ± 0.13 (Weakest Basic)[18]
XLogP3 1.35640[17]
SMILES CC(C)c1nnc(N)o1[16]

Troubleshooting and Strategy Selection

Use the following workflow to diagnose and address solubility issues.

G cluster_start cluster_check_stock cluster_resolve_stock cluster_dilution_strategy cluster_formulation_strategy cluster_end start Precipitation Observed in Aqueous Assay Buffer check_stock 1. Inspect DMSO Stock Solution start->check_stock stock_precip Precipitate Present check_stock->stock_precip warm_sonicate Gently warm (37°C) and sonicate stock_precip->warm_sonicate Yes stock_clear Stock is Clear stock_precip->stock_clear No reprep_stock If not dissolved, prepare fresh stock at a lower concentration warm_sonicate->reprep_stock reprep_stock->check_stock modify_protocol 2. Modify Dilution Protocol stock_clear->modify_protocol prewarm Pre-warm aqueous buffer to assay temperature (e.g., 37°C) modify_protocol->prewarm add_dropwise Add stock solution dropwise while vortexing the buffer prewarm->add_dropwise still_precip Precipitation Persists add_dropwise->still_precip modify_buffer 3. Modify Assay Buffer (Validate Compatibility!) still_precip->modify_buffer Yes end_node Proceed with Assay Using Optimized Conditions still_precip->end_node No ph_adjust Adjust pH Downwards (e.g., to pH 6.0-6.5) to protonate amine modify_buffer->ph_adjust add_cosolvent Add Co-solvent (e.g., 1-5% PEG300) modify_buffer->add_cosolvent add_surfactant Add Surfactant (e.g., 0.01% Triton X-100) to prevent aggregation modify_buffer->add_surfactant ph_adjust->end_node add_cosolvent->end_node add_surfactant->end_node

Caption: Troubleshooting workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for preparing a DMSO stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Analytical balance

  • Appropriate glass vial with a screw cap

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM) and volume.

    • Formula: Mass (mg) = [Desired Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] x 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (127.14 g/mol ) x 1000 = 1.27 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a clean, dry glass vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath.[3]

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear.[6]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.[6]

Protocol 2: Kinetic Aqueous Solubility Assay (Nephelometry)

This protocol provides a high-throughput method to estimate the kinetic solubility of your compound in a specific buffer.[19]

Materials:

  • 10 mM compound stock in 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well or 384-well microplate

  • Plate reader with nephelometry or turbidity reading capabilities (e.g., at 620 nm)

Methodology:

  • Prepare Compound Plate: Add 2 µL of the 10 mM DMSO stock solution to a well of the microplate. This will be your highest concentration.

  • Prepare Buffer Plate: Add 98 µL of the aqueous assay buffer to the well containing the compound. This results in a 1:50 dilution and a final concentration of 200 µM with 2% DMSO.

  • Mix: Mix the contents of the well by gentle shaking or pipetting up and down.

  • Equilibrate: Allow the plate to equilibrate at room temperature for 1-2 hours, protected from light.

  • Measure Turbidity: Measure the light scattering or turbidity of each well using the plate reader.

  • Data Analysis: Compare the turbidity reading of the compound-containing well to a control well containing only buffer and 2% DMSO. A significant increase in the reading indicates that the compound has precipitated, and its kinetic solubility is below the tested concentration (200 µM).[6] This experiment can be expanded by creating a serial dilution of the DMSO stock to pinpoint the solubility limit more accurately.

G cluster_strategy Solubility Enhancement Strategy Selection compound_props Compound Properties pka Basic pKa (Amine Group) compound_props->pka logp Lipophilicity (XLogP3 ≈ 1.36) compound_props->logp thermo Thermodynamic Solubility Limit compound_props->thermo ph_mod pH Modification (Decrease pH) pka->ph_mod Directly addresses ionization cosolvent Co-solvents (PEG, Ethanol) logp->cosolvent Improves solvation of hydrophobic moiety surfactant Surfactants / Detergents (Triton X-100) thermo->surfactant Prevents aggregation, forms micelles complexation Complexation Agents (Cyclodextrins) thermo->complexation Encapsulates compound in hydrophilic shell strategy Potential Strategy strategy->ph_mod strategy->cosolvent strategy->surfactant strategy->complexation

Caption: Logical relationships for selecting a solubility enhancement strategy.

References

Technical Support Center: Overcoming Resistance to 1,3,4-Oxadiazole Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to bacterial resistance to 1,3,4-oxadiazole antibacterial agents.

Troubleshooting Guides

This section addresses common issues encountered during in-vitro experiments investigating 1,3,4-oxadiazole antibacterial agents.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: My MIC values for a 1,3,4-oxadiazole compound against the same bacterial strain are variable across experiments. What could be the cause?

Answer: Fluctuating MIC values are a common challenge. Several factors can contribute to this variability. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Inoculum Preparation Standardize the bacterial inoculum to a consistent density (e.g., 0.5 McFarland standard) for every experiment. Use a spectrophotometer for accuracy to ensure a consistent starting number of bacteria.
Media Composition Use growth media from the same batch or lot for comparative experiments. Variations in pH and cation concentrations can affect the activity of some antibiotics.
Compound Stability Prepare fresh stock solutions of your 1,3,4-oxadiazole agent regularly. Avoid repeated freeze-thaw cycles, which can degrade the compound. Ensure proper storage conditions as recommended for the specific derivative.
Incubation Conditions Maintain consistent incubation temperature, duration, and atmospheric conditions (e.g., CO2 levels for specific organisms). Deviations can alter bacterial growth rates and impact MIC results.
Plate Reading If determining MIC visually, use consistent lighting and interpretation criteria. For automated plate readers, ensure the instrument is properly calibrated.

Issue 2: No Resistance Development in Serial Passage Experiments

Question: I am trying to generate resistant mutants through serial passage with a 1,3,4-oxadiazole, but the MIC is not increasing. Why is resistance not developing?

Answer: The absence of resistance development in a serial passage experiment can be due to several factors. Consider the following possibilities:

Potential ReasonSuggested Action
Low Mutational Frequency The spontaneous mutation rate for resistance to your specific 1,3,4-oxadiazole derivative may be very low. Consider increasing the bacterial population size or the number of passages.
High Fitness Cost Mutations conferring resistance might impose a significant fitness cost, preventing resistant mutants from outcompeting the wild-type population under your experimental conditions. Try altering the growth conditions (e.g., using a less rich medium) to potentially reduce the fitness cost.
Complex Resistance Mechanism Resistance to the agent may require multiple independent mutations, making it a rare event. Consider using a chemical mutagen (use with appropriate safety precautions) to increase the mutation rate.
Compound Concentration The concentration steps in your serial passage may be too large, killing all cells before resistance can emerge. Use a more gradual increase in concentration (e.g., 2-fold dilutions).

Frequently Asked Questions (FAQs)

Q1: What are the known resistance mechanisms to 1,3,4-oxadiazole antibacterial agents?

A1: Research into resistance mechanisms for this class of compounds is ongoing. However, studies have identified the following potential mechanisms:

  • Efflux Pump Overexpression: Some 1,3,4-oxadiazole derivatives have been shown to be substrates of bacterial efflux pumps. Overexpression of these pumps can lead to reduced intracellular concentration of the antibacterial agent. For instance, certain 1,3,4-oxadiazole conjugates have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus.

  • Target Modification: Mutations in the bacterial target of the 1,3,4-oxadiazole can prevent the drug from binding effectively. Whole-genome sequencing of resistant S. aureus strains has identified mutations in the mprF gene, which is involved in modifying the cell membrane charge, as a potential resistance mechanism to an oxadiazole-based compound.

  • Alterations in Cell Wall Synthesis: Some studies suggest that 1,3,4-oxadiazoles may interfere with cell wall biosynthesis. Therefore, mutations in genes involved in this pathway could confer resistance.

Q2: How can I determine if efflux pump activity is responsible for resistance to my 1,3,4-oxadiazole compound?

A2: You can perform an efflux pump inhibition assay. This typically involves comparing the MIC of your compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance. A common method is the ethidium bromide accumulation assay, which measures the fluorescence of ethidium bromide, a substrate of many efflux pumps.

Q3: What is the first step I should take to investigate the genetic basis of resistance?

A3: Whole-genome sequencing (WGS) of your resistant mutant and comparison to the parental susceptible strain is a powerful and unbiased first step. WGS can identify single nucleotide polymorphisms (SNPs), insertions, deletions, and larger genomic rearrangements that may be responsible for the resistance phenotype.

Q4: How can I confirm that a specific gene mutation identified by WGS is responsible for resistance?

A4: To confirm the role of a specific mutation, you can perform genetic complementation. This involves introducing a wild-type copy of the mutated gene into the resistant strain and observing if susceptibility to the 1,3,4-oxadiazole is restored. Alternatively, you can create the identified mutation in the susceptible parent strain and confirm that it confers resistance.

Data Presentation

Table 1: MIC Values of 1,3,4-Oxadiazole Derivatives Against Susceptible and Resistant Bacterial Strains

CompoundBacterial StrainResistance ProfileMIC (µg/mL)Reference
OZE-IS. aureus USA100-4[1]
OZE-IIS. aureus USA100-8[1]
OZE-IIIS. aureus USA300MRSA32[1]
Compound 13S. aureus (multidrug-resistant)MRSA0.5[2]
1,3,4-oxadiazole derivative 4aS. aureus-1-2[3]
1,3,4-oxadiazole derivative 4aS. aureusMRSA0.25-1[3]
1,3,4-oxadiazole derivative 4cS. aureusMRSA62[4]

Table 2: Example Fold Change in Efflux Pump Gene Expression in Resistant Bacteria

Bacterial StrainTreatmentEfflux Pump GeneFold Change in Expression (Resistant vs. Susceptible)Reference
Acinetobacter baumanniiFluoroquinolonesadeB2.2 - 34[5]
Acinetobacter baumanniiFluoroquinolonesadeJ2.1 - 10.7[5]
Acinetobacter baumanniiFluoroquinolonesabeM2 - 25[5]
Staphylococcus aureusEravacyclinemepA~2-4[6]

Note: Data for 1,3,4-oxadiazole specific fold-change is limited. The data presented for fluoroquinolones and eravacycline serves as an illustrative example of the expected magnitude of change.

Experimental Protocols

Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This protocol is adapted from standard methods to assess efflux pump activity.

Materials:

  • Bacterial cultures (susceptible and resistant strains)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) stock solution

  • Glucose

  • Efflux pump inhibitor (EPI) (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a specific inhibitor for the suspected pump)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the bacterial pellet in PBS to a standardized optical density (e.g., OD600 of 0.5).

  • Assay Setup: In a 96-well plate, add the bacterial suspension to each well.

  • EPI Addition (for inhibition control): To appropriate wells, add the EPI at a concentration known to be effective but not bactericidal. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • EtBr Addition: Add EtBr to all wells at a final concentration that is a known substrate for efflux pumps but is below its MIC.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 600 nm emission for EtBr) kinetically over a period of time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time. A lower fluorescence accumulation in the resistant strain compared to the susceptible strain suggests active efflux of EtBr. An increase in fluorescence in the resistant strain upon addition of an EPI confirms the role of efflux pumps.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of genes potentially involved in resistance.

Materials:

  • Bacterial cultures (susceptible and resistant strains, treated and untreated with the 1,3,4-oxadiazole)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target gene(s) and reference (housekeeping) gene(s)

  • qPCR instrument

Procedure:

  • RNA Extraction: Grow bacterial cultures to the mid-logarithmic phase and expose the "treated" group to a sub-inhibitory concentration of the 1,3,4-oxadiazole for a defined period. Extract total RNA from all samples using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and primer set (target and reference genes). The reaction mixture typically includes qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (denaturation, annealing, and extension steps).

  • Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of a stable housekeeping gene.

Protocol 3: Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations

This protocol outlines the general workflow for using WGS to identify genetic determinants of resistance.[7]

Procedure:

  • Strain Selection: Select the resistant mutant(s) and the isogenic susceptible parent strain for sequencing.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of each strain using a suitable DNA extraction kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA according to the instructions of the chosen sequencing platform (e.g., Illumina, Oxford Nanopore). Perform sequencing to generate raw sequencing reads.

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Genome Assembly (Optional but Recommended): For a more comprehensive analysis, assemble the sequencing reads into a draft genome for each strain using de novo assembly software (e.g., SPAdes).

  • Variant Calling: Align the sequencing reads from the resistant strain to the genome of the susceptible parent strain (or a reference genome). Use variant calling software (e.g., GATK, Samtools) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Annotation and Functional Prediction: Annotate the identified variants to determine the affected genes and predict the functional consequences of the mutations (e.g., missense, nonsense, frameshift mutations).

  • Comparative Genomics: Compare the genomes of the resistant and susceptible strains to identify larger genomic rearrangements, such as gene duplications or horizontal gene transfer events, that may contribute to resistance.

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_validation Mechanism Validation MIC Determine MIC EPI_Assay Efflux Pump Inhibition Assay MIC->EPI_Assay If MIC increases WGS Whole-Genome Sequencing MIC->WGS Isolate resistant mutant qRT_PCR qRT-PCR EPI_Assay->qRT_PCR Identify overexpressed pump genes WGS->qRT_PCR Identify candidate genes Complementation Genetic Complementation WGS->Complementation Confirm causal mutation start Observed Resistance start->MIC

Caption: Experimental workflow for investigating resistance mechanisms.

signaling_pathway cluster_resistance Resistance Mechanisms Oxadiazole 1,3,4-Oxadiazole EffluxPump Efflux Pump Oxadiazole->EffluxPump Expulsion Target Bacterial Target (e.g., Enzyme, Ribosome) Oxadiazole->Target Binding CellWall Cell Wall Biosynthesis Oxadiazole->CellWall Interference Inhibition Inhibition of Bacterial Growth Target->Inhibition CellWall->Inhibition Pump_Overexpression Pump Overexpression Pump_Overexpression->EffluxPump Target_Mutation Target Mutation Target_Mutation->Target Pathway_Alteration Pathway Alteration Pathway_Alteration->CellWall

Caption: Potential mechanisms of action and resistance to 1,3,4-oxadiazoles.

References

Technical Support Center: 5-Isopropyl-1,3,4-oxadiazol-2-amine Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for testing the cytotoxicity of 5-Isopropyl-1,3,4-oxadiazol-2-amine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data management templates.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the compound's basic properties is crucial for experimental design. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 65283-97-8[1][2][3]
Molecular Formula C₅H₉N₃O[1][2]
Molecular Weight 127.14 g/mol [1][2]
Appearance Solid[1][3]
Predicted Solubility Expected to be soluble in DMSO and other polar aprotic solvents. Low to moderate solubility in water is predicted.[4][5]

Q2: How should I prepare a stock solution of this compound?

A2: Given its predicted solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).[4][5] Use sonication or gentle vortexing to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is a good starting concentration range for a first-pass cytotoxicity experiment?

A3: When testing a novel compound, it is recommended to start with a broad concentration range to determine its potency. A range spanning several orders of magnitude, such as 0.1 µM to 100 µM, is a suitable starting point for an initial dose-response experiment.[6][7]

Q4: Which cell lines should I use?

A4: The choice of cell line depends on your research question. If you are investigating general cytotoxicity, a panel of commonly used cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, NIH/3T3) can provide a broad overview. If the compound has a specific therapeutic target, use cell lines known to express that target.

Q5: What are the essential controls for a cytotoxicity assay?

A5: Every assay plate should include the following controls:

  • Untreated Cells (Negative Control): Cells cultured in media alone, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dilute the compound. This ensures the solvent itself is not causing cytotoxicity.[7]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm the assay is working correctly.

  • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance/fluorescence.[8]

Troubleshooting Guide

This guide addresses common problems encountered during cytotoxicity testing.

Problem 1: High variability between replicate wells.

Potential Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Use a calibrated multichannel pipette or a repeating pipette for better consistency.[9]
"Edge Effect" Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to maintain humidity.
Incomplete Reagent Mixing After adding assay reagents (e.g., MTT, LDH substrate), gently tap the plate or place it on an orbital shaker for a few minutes to ensure uniform distribution.[10]
Pipetting Errors Use calibrated pipettes. For serial dilutions, ensure thorough mixing at each step. Reverse pipetting can improve accuracy for viscous solutions.[10]

Problem 2: The compound shows lower-than-expected cytotoxicity (high IC50 value).

Potential Cause Solution
Compound Instability or Precipitation Visually inspect the wells under a microscope after adding the compound to check for precipitation. Test the compound's stability in the culture medium over the incubation period.[4][10]
Suboptimal Assay Duration The incubation time may be too short for the compound to induce cell death. Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).[10][11]
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action. This can be due to factors like the expression of efflux pumps (e.g., P-glycoprotein) that remove the compound from the cell.[10]
Cell Health Issues Use cells that are healthy, in the logarithmic growth phase, and at a low passage number. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[10][11]

Problem 3: High background signal in "media-only" or "compound-only" wells.

Potential Cause Solution
Compound Interference The test compound may be colored or fluorescent, interfering with the assay readout. Some compounds can also directly reduce tetrazolium salts (like MTT) non-enzymatically.[10]
Media Component Interference Phenol red and high serum concentrations in the culture medium can contribute to background signal in some assays.[8]
Contamination Microbial contamination in the media or reagents can lead to false signals.

Experimental Protocols & Data Management

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[8][13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[8][14]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[6][15]

  • Absorbance Reading: Mix thoroughly on an orbital shaker for 15 minutes.[13] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[16][17]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up a "Maximum LDH Release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the endpoint.[18]

  • Supernatant Collection: Centrifuge the 96-well plate at ~400-600 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[18]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm.[18]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V.[19][20] PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes.[20]

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the compound at desired concentrations for the selected time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21][22]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[23]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.[22]

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Data Management Templates

Clear data organization is essential for reproducibility.

Table 1: Template for Recording IC50 Values (µM) IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half of the maximal response.

Cell LineAssay Type24h Incubation48h Incubation72h Incubation
MCF-7 MTT
(Breast Cancer)LDH
A549 MTT
(Lung Cancer)LDH
HEK293 MTT
(Non-Cancerous)LDH

Table 2: Template for Flow Cytometry Apoptosis Data (% of Total Cells) Data collected after 48h incubation with the compound at its determined IC50 concentration.

Cell LineTreatmentViable (AnnV-/PI-)Early Apoptotic (AnnV+/PI-)Late Apoptotic / Necrotic (AnnV+/PI+)
MCF-7 Vehicle Control
Compound (IC50)
A549 Vehicle Control
Compound (IC50)

Visual Guides and Workflows

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis Compound_Prep Compound Prep (Stock Solution in DMSO) Cell_Seeding Cell Seeding (96-well or 6-well plates) Compound_Prep->Cell_Seeding Cell_Culture Cell Culture (Logarithmic Growth) Cell_Culture->Cell_Seeding Treatment Compound Treatment (Dose-Response & Time-Course) Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI (Apoptosis) Incubation->Apoptosis Data_Acq Data Acquisition (Reader/Cytometer) MTT->Data_Acq LDH->Data_Acq Apoptosis->Data_Acq Data_Analysis Data Analysis (IC50, % Apoptosis) Data_Acq->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Troubleshooting Logic for Low Compound Potency

Troubleshooting_Low_Potency Start Problem: High IC50 / Low Potency Check_Compound 1. Check Compound Integrity Start->Check_Compound Check_Cells 2. Assess Cell Health Start->Check_Cells Check_Protocol 3. Review Assay Protocol Start->Check_Protocol Consider_Mechanism 4. Consider Biological Mechanism Start->Consider_Mechanism Solubility Is it soluble in media? Precipitation observed? Check_Compound->Solubility Stability Is it stable during incubation? Check_Compound->Stability Mycoplasma Mycoplasma contamination? Check_Cells->Mycoplasma Passage Are cells low passage? In log growth phase? Check_Cells->Passage Duration Is incubation time sufficient? Check_Protocol->Duration Interference Compound interference with assay? Check_Protocol->Interference Resistance Cell line known to be resistant? (e.g., efflux pumps) Consider_Mechanism->Resistance Solution Refine Protocol / Select New Model Solubility->Solution Stability->Solution Mycoplasma->Solution Passage->Solution Duration->Solution Interference->Solution Resistance->Solution Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway DR Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DR->DISC Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Mito Mitochondria Casp8->Mito Crosstalk via Bid Casp3 Pro-Caspase-3 → Caspase-3 Casp8->Casp3 Direct Activation Stress Cellular Stress (e.g., Compound Treatment) Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Direct Activation Apoptosis Substrate Cleavage Apoptosis Casp3->Apoptosis

References

stability testing of 5-Isopropyl-1,3,4-oxadiazol-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Isopropyl-1,3,4-oxadiazol-2-amine. The information is designed to address potential stability issues encountered during experimental procedures.

Troubleshooting Guides and FAQs

Q1: I am observing unexpected degradation of my this compound sample during storage. What are the likely causes?

A: Unexpected degradation during storage can be attributed to several factors. As a solid, this compound is generally stable at ambient temperatures.[1] However, exposure to high humidity, elevated temperatures, and light can lead to degradation. It is recommended to store the compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: My compound seems to be degrading in solution. What solvent-related issues should I consider?

A: The stability of this compound in solution is highly dependent on the solvent system and pH. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis of the oxadiazole ring or the amine group. When preparing solutions, it is advisable to use aprotic solvents if compatible with your experimental design. If aqueous solutions are necessary, buffered systems at neutral pH are recommended. Always prepare solutions fresh and avoid long-term storage in solution unless stability has been confirmed.

Q3: I am seeing multiple peaks in my HPLC analysis of a supposedly pure sample after my experiment. What could be the cause?

A: The appearance of multiple peaks in an HPLC chromatogram is a strong indicator of degradation. Forced degradation studies on similar 1,3,4-oxadiazole derivatives have shown susceptibility to acidic, basic, oxidative, and thermal stress.[2][3] Review your experimental conditions for potential stressors:

  • pH: Exposure to strong acids or bases can cause hydrolysis.

  • Temperature: Elevated temperatures can lead to thermal degradation.

  • Oxidizing agents: The presence of oxidizing agents, even atmospheric oxygen over time, can lead to the formation of degradation products.

  • Light: Photodegradation can occur upon exposure to UV or visible light.

It is crucial to run control samples (compound in solvent, without other reagents) under the same conditions to isolate the cause of degradation.

Q4: How can I perform a forced degradation study on this compound?

A: A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, is essential to understand the stability of a compound.[2] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. The following conditions are typically employed:

  • Acidic Hydrolysis: 0.1N HCl at room temperature for a specified period (e.g., 5 hours).[2]

  • Basic Hydrolysis: 0.1N NaOH at room temperature for a specified period, followed by neutralization.[2]

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[2]

  • Thermal Degradation: Heating the solid compound at a set temperature (e.g., 60°C) for 24 hours.[2]

  • Photostability: Exposing the compound to UV and visible light.

Samples from each condition should be analyzed by a stability-indicating method, such as RP-HPLC, to quantify the extent of degradation and identify degradation products.

Data Presentation

The following table summarizes the results of a forced degradation study on a structurally related 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3). While not specific to this compound, this data provides insight into the potential stability profile.

Stress ConditionParameters% Degradation of a Related 1,3,4-Oxadiazole Derivative (A3)[2]
Acid Hydrolysis0.1N HCl, 5 hours29.36 ± 1.25
Base Hydrolysis0.1N NaOH, neutralized65.28 ± 3.65
Oxidative Degradation3% H2O2, 24 hours41.58 ± 1.58
Thermal Degradation60°C, 24 hours47.58 ± 1.25
Humidity35°C, 7 days56.28 ± 2.58

Experimental Protocols

Protocol 1: Forced Degradation Study by RP-HPLC

This protocol is adapted from a validated method for a similar 1,3,4-oxadiazole derivative.[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the mixture at room temperature for 5 hours. After the incubation period, neutralize the solution with 0.1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for a suitable duration. Neutralize the solution with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep a known quantity of the solid compound in an oven at 60°C for 24 hours. After the exposure, dissolve the compound in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Control Sample: Dilute 1 mL of the stock solution to 10 mL with the mobile phase to get a concentration of 100 µg/mL.

  • HPLC Analysis: Analyze all samples using a validated RP-HPLC method. A C18 column is often suitable. The mobile phase could be a mixture of acetonitrile, water, and methanol.[2] The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of the control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl) stock->acid base Base Hydrolysis (0.1N NaOH) stock->base oxidation Oxidative Stress (3% H2O2) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product Ring-Opened Intermediate parent->hydrolysis_product H2O, H+ or OH- oxidation_product N-oxide or other oxidized derivatives parent->oxidation_product [O]

Caption: Potential degradation pathways.

References

Technical Support Center: Scale-up Synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common synthetic routes for 2-amino-1,3,4-oxadiazoles start from either acyl hydrazides or semicarbazides. For the target compound, this compound, the key starting materials would be isobutyryl hydrazide (or isobutyric acid to form the hydrazide in situ) and a source of the C-N-N-C=O backbone, such as cyanogen bromide or semicarbazide hydrochloride.

Q2: What are the typical yields for the synthesis of 2-amino-1,3,4-oxadiazoles?

Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Generally, yields for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles can range from moderate to excellent, often between 75% and 99%.[1][2] The choice of cyclizing agent and purification method will heavily influence the final isolated yield.

Q3: What analytical techniques are recommended for product characterization?

To confirm the structure and purity of this compound, a combination of analytical techniques is recommended. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptom: The isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature.
Decomposition of starting materials or product Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to decomposition.[3] Consider using milder reaction conditions or a different synthetic route.
Inefficient cyclizing agent The choice of cyclizing agent is critical. For the cyclization of acylthiosemicarbazides, reagents like iodine in the presence of a base are common. For diacylhydrazines, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often used.[3][4]
Suboptimal work-up and purification Significant product loss can occur during extraction and purification. Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product in the aqueous layer. Optimize the solvent system for column chromatography to achieve good separation with minimal loss.
Issue 2: Presence of Impurities, Especially a Thiadiazole Byproduct

Symptom: Analytical data (e.g., NMR, MS) indicates the presence of an impurity with a mass corresponding to the 1,3,4-thiadiazole analog.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Use of sulfur-containing reagents If the synthesis starts from a thiosemicarbazide intermediate or uses a sulfur-containing cyclizing agent, the formation of the thermodynamically stable 1,3,4-thiadiazole is a common side reaction.[3]
Reaction pathway competition The reaction conditions may favor the formation of the thiadiazole. To favor the oxadiazole, use a non-sulfur-containing cyclizing agent. For the conversion of acylthiosemicarbazides, oxidative cyclization with reagents like iodine is a standard method to promote C-O bond formation over C-S bond formation.[2][3]
Ineffective purification 1,3,4-Oxadiazoles and their corresponding 1,3,4-thiadiazole analogs can have similar polarities, making separation by column chromatography challenging.[3] Careful optimization of the eluent system, potentially using a gradient elution, is necessary. Recrystallization can also be an effective purification method.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-amino-1,3,4-oxadiazoles, which can be adapted for the scale-up synthesis of this compound.

Method 1: From Semicarbazide and an Aldehyde (Adapted for Isovaleraldehyde)

This method involves the condensation of a semicarbazide with an aldehyde followed by an iodine-mediated oxidative cyclization.[2][5][6]

Step 1: Formation of the Semicarbazone

  • To a stirred solution of semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in water, add a solution of isovaleraldehyde (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 10-30 minutes.

  • Evaporate the solvent under reduced pressure to obtain the crude semicarbazone.

Step 2: Oxidative Cyclization

  • Redissolve the crude semicarbazone in a suitable solvent such as 1,4-dioxane.

  • Add potassium carbonate (3.0 eq) and iodine (1.2 eq) to the solution.

  • Heat the reaction mixture at 80°C and monitor by TLC until the starting material is consumed (typically 1-5 hours).

  • After cooling to room temperature, quench the reaction with a 5% aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: From an Acyl Hydrazide and Cyanogen Bromide

This is another common method for preparing 2-amino-1,3,4-oxadiazoles.

  • Dissolve isobutyryl hydrazide (1.0 eq) in a suitable solvent like ethanol.

  • Add a base such as potassium bicarbonate to the solution.

  • Slowly add a solution of cyanogen bromide (1.0 eq) in the same solvent. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Summary of Typical Reaction Conditions

Parameter Method 1 (Semicarbazide Route) Method 2 (Acyl Hydrazide Route)
Key Reagents Semicarbazide HCl, Isovaleraldehyde, I₂, K₂CO₃Isobutyryl hydrazide, Cyanogen Bromide, K₂CO₃
Solvent Water/Methanol, 1,4-DioxaneEthanol
Temperature Room Temperature then 80°CRoom Temperature
Typical Reaction Time 1 - 5 hours2 - 6 hours
Typical Yield Range 85 - 99%[2]50 - 65%[7]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product cluster_purification Purification A Isobutyric Acid / Isobutyryl Hydrazide C Acyl Semicarbazide / Semicarbazone A->C B Semicarbazide HCl / Cyanogen Bromide B->C D Oxidative Cyclization / Dehydration C->D E This compound D->E F Column Chromatography / Recrystallization E->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Start Low Yield or Impure Product Check_Completion Is the reaction complete (TLC/HPLC)? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Check_Completion->Increase_Time_Temp No Check_Impurities What is the nature of the impurity? Check_Completion->Check_Impurities Yes Increase_Time_Temp->Check_Completion Thiadiazole Thiadiazole byproduct detected? Check_Impurities->Thiadiazole Byproduct Starting_Material Unreacted starting material? Check_Impurities->Starting_Material Starting Material Change_Reagent Use non-sulfur cyclizing agent (e.g., Iodine). Thiadiazole->Change_Reagent Yes Optimize_Purification Optimize chromatography eluent or recrystallization solvent. Thiadiazole->Optimize_Purification No Change_Reagent->Optimize_Purification End Pure product, acceptable yield Optimize_Purification->End Starting_Material->Increase_Time_Temp Yes Decomposition Decomposition observed? Starting_Material->Decomposition No Milder_Conditions Use milder reaction conditions. Decomposition->Milder_Conditions Yes Decomposition->End No Milder_Conditions->End

References

minimizing impurities in the synthesis of 2-amino-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-amino-1,3,4-oxadiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-amino-1,3,4-oxadiazoles, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired 2-amino-1,3,4-oxadiazole. What are the possible causes and how can I improve the conversion?

A1: Low conversion can stem from several factors related to starting materials, reagents, and reaction conditions.

  • Purity of Starting Materials: Ensure the semicarbazide or thiosemicarbazide and the corresponding aldehyde or acyl hydrazide are pure. Impurities can interfere with the reaction.

  • Activity of Cyclizing Agent: The efficiency of cyclizing agents like phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or carbodiimides (e.g., EDC·HCl) is crucial. Use fresh or properly stored reagents. For instance, POCl₃ can hydrolyze over time, reducing its effectiveness.

  • Reaction Temperature: The reaction temperature can significantly influence the reaction rate.[1] While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts.[1] Optimization of the reaction temperature is key; for example, in one study, decreasing the temperature from 106 °C to 60 °C improved the yield and regioselectivity of the cyclization.[2]

  • Solvent Choice: The choice of solvent can impact the solubility of reagents and the reaction pathway. Polar aprotic solvents like DMSO or NMP are often used.[3]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Extending the reaction time unnecessarily can lead to decomposition of the product.

Q2: I am observing a significant amount of 1,3,4-thiadiazole impurity in my final product. How can I minimize its formation?

A2: The formation of a 1,3,4-thiadiazole byproduct is a common issue when using a thiosemicarbazide precursor. The choice of cyclizing reagent and reaction conditions can selectively favor the formation of the desired 2-amino-1,3,4-oxadiazole.

  • Reagent Selection: The choice of reagent is critical for regioselectivity.

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in a solvent like DMSO has been shown to favor the formation of 2-amino-1,3,4-oxadiazoles through a cyclodesulfurization pathway.[2][3]

    • p-Tosyl chloride (p-TsCl) in the presence of a base like triethylamine in a polar solvent can promote the formation of 2-amino-1,3,4-thiadiazoles.[3][4]

  • Oxidative Cyclization: For the conversion of acylthiosemicarbazides, using an oxidizing agent like iodine in the presence of a base is a standard method to promote the formation of the oxadiazole.[1]

  • Reaction Conditions: A study on the cyclization of thiosemicarbazide intermediates showed that the regioselectivity is influenced by both the substituents on the starting materials and the choice of reagents.[3]

Q3: My final product is contaminated with unreacted starting materials (semicarbazone or acylthiosemicarbazide). What is the best way to remove them?

A3: Unreacted starting materials can often be removed through careful purification.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired 2-amino-1,3,4-oxadiazole from less polar starting materials.[2][5] A gradient elution with a solvent system like ethyl acetate/petroleum ether can provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[5][6] This method relies on the difference in solubility between the product and impurities at different temperatures.

  • Aqueous Wash: In some cases, an aqueous work-up can help remove water-soluble starting materials or byproducts.

Q4: I am observing the formation of other, unidentified byproducts in my reaction. What could they be and how can I avoid them?

A4: The formation of undesirable byproducts can occur, especially when using acyl-substituted starting materials.[1]

  • Triazolone Formation: In some syntheses starting from semicarbazones, the amino group can compete with the oxygen atom during cyclization, leading to the formation of a triazolone byproduct.

  • Decomposition: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the decomposition of the starting materials or the desired product.[1] Using milder reaction conditions and ensuring the reaction is not heated for an extended period can help minimize decomposition.[1]

  • Side Reactions of Substituents: The substituents on the starting aldehyde or acyl hydrazide may undergo side reactions under the reaction conditions. It is important to consider the compatibility of these functional groups with the chosen synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-amino-1,3,4-oxadiazoles?

A1: The most prevalent methods involve the cyclization of semicarbazide or thiosemicarbazide derivatives.

  • From Semicarbazones: This involves the oxidative cyclization of a semicarbazone, which is formed by the condensation of an aldehyde with semicarbazide.[7] Common oxidizing agents include iodine.[7]

  • From Acylthiosemicarbazides: This route involves the cyclodesulfurization of an acylthiosemicarbazide.[1] Various reagents can be used to promote this transformation, with the choice of reagent influencing the product distribution between the 2-amino-1,3,4-oxadiazole and the corresponding 1,3,4-thiadiazole.[2][3]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are the typical purification methods for 2-amino-1,3,4-oxadiazoles?

A3: The most common purification techniques are:

  • Silica Gel Column Chromatography: This is widely used to separate the desired product from impurities and unreacted starting materials.[2][5]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can yield highly pure material.[5][6]

Q4: Are there any "green" or more environmentally friendly methods for synthesizing 2-amino-1,3,4-oxadiazoles?

A4: Yes, efforts have been made to develop greener synthetic protocols. Some approaches focus on:

  • Replacing hazardous reagents: For example, using pyridinium tribromide instead of bromine as an oxidizing agent.[8]

  • Using milder reaction conditions: Performing reactions at room temperature and using greener solvents like ethyl lactate or water.[8]

  • Electrochemical methods: Electrooxidation of semicarbazones offers an environmentally benign alternative for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for 2-amino-1,3,4-oxadiazoles, highlighting the impact of different reagents and conditions on product yield.

Table 1: Comparison of Cyclizing Reagents for Thiosemicarbazide Intermediates

Starting MaterialCyclizing Agent/ConditionsProductYield (%)Reference
Thiosemicarbazide intermediateEDC·HCl, DMSO, 60 °C, 2 h2-Amino-1,3,4-oxadiazoleHigh regioselectivity[2][3]
Thiosemicarbazide intermediatep-TsCl, TEA, NMP2-Amino-1,3,4-thiadiazolePredominant product[3]
Thiosemicarbazide intermediatePOCl₃, Chlorobenzene, 60 °C, 2 h2-Amino-1,3,4-thiadiazoleOptimized for thiadiazole[2]
AcylthiosemicarbazideKIO₃, Water, 60 °C2-Acylamino-1,3,4-oxadiazoleup to 90%[1]

Table 2: Influence of Reaction Temperature on Yield

ReagentTemperature (°C)Yield (%)Reference
KIO₃10053[1]
KIO₃8083[1]
KIO₃6090[1]
POCl₃106Low regioselectivity[2]
POCl₃60Improved regioselectivity[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1,3,4-oxadiazoles via Oxidative Cyclization of Semicarbazones

This protocol is based on the iodine-mediated oxidative C-O bond formation.[7]

  • Semicarbazone Formation: To a solution of semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a mixture of water and methanol, add the corresponding aldehyde (1.0 eq). Stir the mixture at room temperature for 10-30 minutes.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Cyclization: Redissolve the residue in 1,4-dioxane. Add potassium carbonate (3.0 eq) and iodine (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 2-Amino-1,3,4-oxadiazoles from Thiosemicarbazide Intermediates using EDC·HCl

This protocol favors the formation of the oxadiazole over the thiadiazole.[2][3]

  • Reaction Setup: Dissolve the thiosemicarbazide intermediate (1.0 eq) in DMSO.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the solution at room temperature.

  • Heating: Stir the reaction mixture at 60 °C for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Purification start1 Semicarbazide / Thiosemicarbazide intermediate Semicarbazone / Acylthiosemicarbazide start1->intermediate start2 Aldehyde / Acyl Hydrazide start2->intermediate cyclization Addition of Cyclizing Agent (e.g., I₂, EDC·HCl, POCl₃) intermediate->cyclization product Crude Product cyclization->product purification Column Chromatography / Recrystallization product->purification final_product Pure 2-Amino-1,3,4-oxadiazole purification->final_product troubleshooting_workflow start Impurity Detected in Product impurity_type What is the nature of the impurity? start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Unreacted SM thiadiazole 1,3,4-Thiadiazole Byproduct impurity_type->thiadiazole Thiadiazole other_byproduct Other Byproducts impurity_type->other_byproduct Other solution_sm Optimize reaction time/temperature. Improve purification (chromatography). unreacted_sm->solution_sm solution_thiadiazole Use selective cyclizing agent (e.g., EDC·HCl). Optimize reaction conditions. thiadiazole->solution_thiadiazole solution_other Use milder reaction conditions. Check for starting material purity. other_byproduct->solution_other

References

Validation & Comparative

Comparative Analysis of Antibacterial Efficacy: 5-Isopropyl-1,3,4-oxadiazol-2-amine versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciprofloxacin is a broad-spectrum antibiotic with a well-defined mechanism of action that involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3][4] In contrast, 5-isopropyl-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including antibacterial, antifungal, and anticancer properties.[5][6] The antibacterial efficacy of 1,3,4-oxadiazole derivatives is often attributed to various mechanisms, including the inhibition of essential microbial enzymes and disruption of the cell membrane.[5][7][8] Research on various substituted 1,3,4-oxadiazole derivatives suggests that their efficacy can be comparable to, and in some instances, exceed that of ciprofloxacin against certain bacterial strains, particularly Gram-positive bacteria.[6]

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin against common bacterial pathogens and for various 1,3,4-oxadiazole derivatives from different studies. This data provides an insight into the potential antibacterial spectrum and potency of the 1,3,4-oxadiazole class, which may be indicative of the expected activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Various Bacterial Strains

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.12 - 16[9][10]
Escherichia coli≤0.06 - >8[9]
Pseudomonas aeruginosa0.5 - 5.4[11][12]
Bacillus subtilis0.2[6]
Salmonella typhi0.4[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Various 1,3,4-Oxadiazole Derivatives against Bacterial Strains

1,3,4-Oxadiazole DerivativeBacterial StrainMIC (µg/mL)Reference
LMM6 (an 1,3,4-oxadiazole)Staphylococcus aureus1.95 - 7.81[5][7]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineMycobacterium tuberculosis4 - 8[6]
2,5-disubstituted 1,3,4-oxadiazoles (naphthofuran moiety)Pseudomonas aeruginosa0.2[6]
2,5-disubstituted 1,3,4-oxadiazoles (naphthofuran moiety)Bacillus subtilis0.2[6]
2,5-disubstituted 1,3,4-oxadiazoles (naphthofuran moiety)Salmonella typhi0.4[6]
2,5-disubstituted 1,3,4-oxadiazoles (naphthofuran moiety)Escherichia coli0.4[6]
OZE-I, OZE-II, OZE-III (1,3,4-oxadiazole derivatives)Staphylococcus aureus4 - 32[13]

Experimental Protocols

The antibacterial activity data presented in this guide are primarily derived from two standard and widely accepted methodologies: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method.[14][15][16][17]

Broth Microdilution Method (for MIC Determination)
  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound or ciprofloxacin) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method
  • Inoculum Preparation: A standardized bacterial suspension is prepared as described above.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion Bacterial_Culture Bacterial Culture Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Standardized_Inoculum Inoculation_MIC Inoculation of Microtiter Plate Standardized_Inoculum->Inoculation_MIC Plate_Inoculation Agar Plate Inoculation Standardized_Inoculum->Plate_Inoculation Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation (37°C, 16-24h) Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Disk_Application Application of Impregnated Disks Plate_Inoculation->Disk_Application Incubation_Disk Incubation (37°C, 16-18h) Disk_Application->Incubation_Disk Measure_Zone Measure Zone of Inhibition Incubation_Disk->Measure_Zone Mechanism_of_Action cluster_cipro Ciprofloxacin cluster_oxadiazole 1,3,4-Oxadiazole Derivatives (Proposed) Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase Topo_IV Topoisomerase IV Cipro->Topo_IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death_Cipro Bacterial Cell Death DNA_Replication->Cell_Death_Cipro Oxadiazole 1,3,4-Oxadiazole Derivatives Enzyme_Inhibition Enzyme Inhibition (e.g., LtaS) Oxadiazole->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Oxadiazole->Membrane_Disruption ROS_Production Increased ROS Production Oxadiazole->ROS_Production Cell_Death_Oxadiazole Bacterial Cell Death Enzyme_Inhibition->Cell_Death_Oxadiazole Membrane_Disruption->Cell_Death_Oxadiazole ROS_Production->Cell_Death_Oxadiazole

References

comparative study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives for Researchers and Drug Development Professionals

The five-membered aromatic heterocycles, 1,3,4-oxadiazole and 1,3,4-thiadiazole, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities. Their structural similarities, particularly the bioisosteric relationship between the oxygen and sulfur atoms, often lead to comparable biological properties, making them intriguing subjects for comparative studies in drug discovery.[1] This guide provides an objective comparison of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Heteroatoms

The primary difference between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles lies in the heteroatom at the 1-position of the ring – an oxygen atom in the former and a sulfur atom in the latter. This substitution significantly influences the physicochemical properties of the resulting derivatives. The type of substituents at the 2 and 5 positions of the oxadiazole ring can lower the melting and boiling points.[2] The solubility of 1,3,4-oxadiazoles in water is also determined by the nature of these substituents; for instance, derivatives with two methyl groups are completely water-soluble, whereas aryl substituents decrease solubility.[2]

The 1,3,4-oxadiazole ring is often employed as a bioisostere for carbonyl-containing groups like carboxylic acids, esters, and amides, which can affect the compound's overall properties.[3]

Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

The synthetic routes to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often start from common precursors, such as carboxylic acids and their derivatives, allowing for a comparative synthesis of analogous structures.

General Synthetic Scheme for 1,3,4-Oxadiazole Derivatives

A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This can be achieved using various dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[4] Another common approach is the oxidative cyclization of aroyl hydrazones.[5]

synthesis_oxadiazole Carboxylic Acid Carboxylic Acid Acyl Hydrazide Acyl Hydrazide Carboxylic Acid->Acyl Hydrazide Hydrazine Diacylhydrazine Diacylhydrazine Acyl Hydrazide->Diacylhydrazine Acyl Chloride 1,3,4-Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine->1,3,4-Oxadiazole Dehydrating Agent (e.g., POCl3)

Caption: General synthesis of 1,3,4-oxadiazoles.

General Synthetic Scheme for 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles frequently involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or acid chlorides in the presence of a dehydrating agent like phosphorus oxychloride.[6] Another method utilizes the reaction of thiosemicarbazides with aldehydes followed by oxidative cyclization.[7]

synthesis_thiadiazole Carboxylic Acid Carboxylic Acid Acylthiosemicarbazide Acylthiosemicarbazide Carboxylic Acid->Acylthiosemicarbazide Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide 1,3,4-Thiadiazole 1,3,4-Thiadiazole Acylthiosemicarbazide->1,3,4-Thiadiazole Dehydrating Agent (e.g., H2SO4)

Caption: General synthesis of 1,3,4-thiadiazoles.

Comparative Biological Activities

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][8][9][10] The specific activity is highly dependent on the nature and position of the substituents on the heterocyclic core.

Antimicrobial Activity

Derivatives of both scaffolds have demonstrated significant antibacterial and antifungal properties.[10][11] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

Compound ClassOrganismActivity (MIC/Zone of Inhibition)Reference
1,3,4-Oxadiazole DerivativesCandida strainsMICs50 = 0.78–3.12 µg/mL[3]
1,3,4-Thiadiazole DerivativesEnterococcus faecalis12 mm zone of inhibition[11]
1,3,4-Thiadiazole DerivativesStaphylococcus epidermidisMIC = 31.25 µg/mL
1,3,4-Thiadiazole DerivativesMicrococcus luteusMIC = 15.63 µg/mL
Anticancer Activity

Numerous 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been reported to possess potent anticancer activity against various cancer cell lines.[12][13][14] Their mechanisms of action are diverse and can include inhibition of enzymes like histone deacetylase (HDAC), topoisomerase, and various kinases, as well as disruption of signaling pathways.[15][16]

Compound ClassCell LineActivity (IC50)Mechanism of ActionReference
1,3,4-Oxadiazole DerivativesA549 (Lung Cancer)<0.14 µM - 7.48 µMApoptosis induction, Caspase-3 activation[15]
1,3,4-Oxadiazole DerivativesC6 (Glioblastoma)8.16 µM, 13.04 µM-[15]
1,3,4-Oxadiazole DerivativesHT29 (Colon Cancer)1.3–2.0 µM-[13]
1,3,4-Oxadiazole DerivativesHepG2 (Liver Cancer)0.26 µMEGFR and CDK2 kinase inhibition[13]
1,3,4-Thiadiazole DerivativesVarious tumor cell linesPotent activity-[17]
Anti-inflammatory Activity

Several derivatives from both families have shown promising anti-inflammatory effects.[18][19][20][21][22]

Compound ClassAssayActivityReference
1,3,4-Oxadiazole DerivativesHistamine-induced edema in ratsMore potent than ibuprofen at 200 mg/kg[20]
1,3,4-Oxadiazole DerivativesProtein denaturation (in vitro)Moderate activity[19]
1,3,4-Thiadiazole Derivatives-Reported anti-inflammatory activity[23]
Anticonvulsant Activity

The potential of these heterocyclic compounds as anticonvulsant agents has also been explored.[24][25][26][27][28]

Compound ClassModelActivityReference
1,3,4-Oxadiazole DerivativesMaximal Electroshock Seizure (MES) & Pentylenetetrazol (PTZ) modelsEffective anticonvulsant agents[24]
1,3,4-Thiadiazole DerivativesMES & subcutaneous-Pentylenetetrazole (ScPTZ) modelsPotent activity[26][28]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are representative protocols for key biological assays.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of synthesized compounds.

antimicrobial_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Revive Cultures Revive Cultures Prepare Agar Plates Prepare Agar Plates Revive Cultures->Prepare Agar Plates Inoculate Plates Inoculate Plates Prepare Agar Plates->Inoculate Plates Create Wells Create Wells Inoculate Plates->Create Wells Add Compounds Add Compounds Create Wells->Add Compounds Incubate Plates Incubate Plates Add Compounds->Incubate Plates Measure Inhibition Zones Measure Inhibition Zones Incubate Plates->Measure Inhibition Zones Compare to Standard Compare to Standard Measure Inhibition Zones->Compare to Standard

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

  • Culture Revival: Stock cultures of bacteria are revived by inoculating them in a suitable broth medium and incubating at 37°C for 18 hours.[23]

  • Plate Preparation: Agar plates are prepared using the same medium.[23]

  • Inoculation: Each agar plate is inoculated with the 18-hour-old bacterial culture (e.g., 100 μl, 10⁻⁴ cfu) and spread evenly.[23]

  • Well Creation: Wells are made in the agar plate.

  • Compound Application: A specific concentration of the test compound and a standard drug (e.g., Ciprofloxacin) are added to the wells.[23]

  • Incubation: The plates are incubated under appropriate conditions.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[23]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.[22]

  • Edema Induction: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathway Inhibition in Cancer

A key mechanism of action for many anticancer agents is the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some 1,3,4-oxadiazole derivatives have been shown to inhibit the STAT3 signaling pathway.

STAT3_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->STAT3 Inhibition

References

Validating the Anticancer Potential of 5-Isopropyl-1,3,4-oxadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential anticancer mechanism of 5-Isopropyl-1,3,4-oxadiazol-2-amine. Due to a lack of specific published experimental data for this particular compound, this document focuses on the well-established anticancer properties of the broader 1,3,4-oxadiazole class of molecules. We will explore the likely mechanisms of action based on related compounds and provide a comparative analysis with established anticancer agents, Erlotinib and Doxorubicin, for which extensive data is available. This guide also includes detailed experimental protocols and visualizations to aid in the design of validation studies.

Putative Anticancer Mechanisms of 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, the induction of programmed cell death (apoptosis), and causing cell cycle arrest.

A significant body of research indicates that 1,3,4-oxadiazole-containing compounds can act as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By blocking these pathways, they can halt the uncontrolled growth and proliferation characteristic of cancer cells. Furthermore, many anticancer drugs are known to induce apoptosis, and various 1,3,4-oxadiazole derivatives have been documented to trigger this process in cancer cells.

Comparative Analysis of Anticancer Activity

To provide a quantitative benchmark for potential future studies on this compound, the following tables summarize the in vitro cytotoxic activity (IC50 values) of two well-characterized anticancer drugs, Erlotinib and Doxorubicin, against a panel of human cancer cell lines. Erlotinib is a known EGFR inhibitor, while Doxorubicin is a widely used chemotherapeutic agent that induces apoptosis.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Erlotinib

Cell LineCancer TypeIC50 (µM)
A-431Epidermoid Carcinoma1.53[1]
SK-BR-3Breast Cancer3.98[1]
BT-474Breast Cancer5.01[1]
T-47DBreast Cancer9.80[1]
BxPC-3Pancreatic Cancer1.26[2]
AsPc-1Pancreatic Cancer5.8[2]
HNSHead and Neck Cancer0.02
A549Non-Small Cell Lung Cancer>20

Table 2: Comparative in vitro Cytotoxicity (IC50) of Doxorubicin

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer1.50 (48h)[3]
HeLaCervical Cancer1.00 (48h)[3]
LNCaPProstate Cancer0.25 (48h)[3]
PC3Prostate Cancer8.00 (48h)[3]
HepG2Hepatocellular Carcinoma12.2 (24h)[4]
MCF-7Breast Cancer2.5 (24h)[4]
BFTC-905Bladder Cancer2.3 (24h)[4]

Experimental Protocols for Mechanistic Validation

To elucidate the anticancer mechanism of this compound, a series of in vitro assays are recommended. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing Potential Mechanisms and Workflows

To facilitate a clearer understanding of the potential signaling pathways and experimental procedures, the following diagrams are provided.

G cluster_0 Anticancer Mechanism of 1,3,4-Oxadiazoles Oxadiazole Oxadiazole EGFR/VEGFR EGFR/VEGFR Oxadiazole->EGFR/VEGFR Inhibition Apoptosis Apoptosis Oxadiazole->Apoptosis Induction CellCycleArrest CellCycleArrest Oxadiazole->CellCycleArrest Induction PI3K/Akt PI3K/Akt EGFR/VEGFR->PI3K/Akt Activation PI3K/Akt->Apoptosis Inhibition PI3K/Akt->CellCycleArrest Progression G start Seed Cancer Cells (96-well plate) treat Treat with This compound (48-72h) start->treat mtt Add MTT Reagent (3-4h incubation) treat->mtt solubilize Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end G start Treat Cells with Compound harvest Harvest Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptosis analyze->end

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-amino-1,3,4-oxadiazole moiety represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] The presence of the 2-amino group provides a crucial point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has led to the development of numerous derivatives with potent and selective biological activities.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of 2-amino-1,3,4-oxadiazole have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2] The SAR studies in this area have revealed key structural features that govern their efficacy.

A study by Vosatka et al. explored a series of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines with varying N-alkyl substituents, revealing that the length of the alkyl chain significantly influences antimycobacterial activity. The most potent compounds possessed alkyl chains of 10 to 12 carbons. For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine demonstrated significant activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4 to 8 µM.[2]

In another investigation, a series of 2-amino-1,3,4-oxadiazole derivatives bearing a quinoline moiety were synthesized and evaluated for their antimicrobial effects. The most potent derivative, which also contained a pyridine moiety, exhibited strong to moderate activity against Clostridium tetani, Bacillus subtilis, Salmonella typhi, and Escherichia coli when compared to ampicillin.[2]

The following table summarizes the antimicrobial activity of selected 2-amino-1,3,4-oxadiazole derivatives.

Compound IDR (Substitution on Amino Group)5-SubstituentTarget OrganismMIC (µg/mL)Reference
1 Dodecyl4-PyridylM. tuberculosis4-8 µM[2]
2 -Quinoline and Pyridine moietiesS. aureus-[2]
OZE-I VariedVariedS. aureus4-16[3]
OZE-II VariedVariedS. aureus4-16[3]
OZE-III VariedVariedS. aureus8-32[3]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antibacterial potency. A standard protocol for its determination is the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Mechanisms and SAR Insights

The 2-amino-1,3,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and peptide deformylase.[4][5]

Recent studies have highlighted 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs) as potent and selective inhibitors of HDAC6, a key enzyme involved in cell proliferation and metastasis.[4][6] The SAR in this class of compounds is highly dependent on the substituents on the oxadiazole ring and the nature of the linker to the cap group.

Another avenue of anticancer activity involves the inhibition of peptide deformylase, an essential bacterial enzyme that is also being explored as a target in cancer therapy. Molecular docking studies have been employed to understand the interactions between 1,3,4-oxadiazole derivatives and the active site of this enzyme.[5]

The following table presents the cytotoxic activity of representative 2-amino-1,3,4-oxadiazole derivatives against various cancer cell lines.

Compound IDR1 (at C5)R2 (on Amino Group)Cancer Cell LineIC50 (µM)Reference
DFMO derivative VariedDifluoromethylVariousSub-micromolar[7]
Compound 3e 2-(Phenylsulfanylmethyl)phenyl-MDA-MB-231 (Breast)<10[8]
Compound 4h (2-Acetamidophenoxy)methylPhenylacetamidoA549 (Lung)<0.14[9]
Compound 4i (2-Acetamidophenoxy)methylVariedA549 (Lung)1.59[9]
Compound 4l (2-Acetamidophenoxy)methylVariedA549 (Lung)1.80[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory action of 2-(difluoromethyl)-1,3,4-oxadiazole derivatives on Histone Deacetylase 6 (HDAC6), a key enzyme in cancer progression.

HDAC6_Inhibition cluster_0 HDAC6 Signaling Pathway HDAC6 HDAC6 Deacetylated_Tubulin α-Tubulin (deacetylated) HDAC6->Deacetylated_Tubulin Deacetylation Tubulin α-Tubulin (acetylated) Tubulin->HDAC6 Cell_Motility Increased Cell Motility & Metastasis Deacetylated_Tubulin->Cell_Motility DFMO 2-(Difluoromethyl)- 1,3,4-oxadiazole Inhibitor DFMO->HDAC6 Inhibition

Caption: Inhibition of HDAC6 by 2-(difluoromethyl)-1,3,4-oxadiazole derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain 2-amino-1,3,4-oxadiazole derivatives have shown promise as anticonvulsant agents. The mechanism of action is often associated with the modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.[12]

A study on 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives demonstrated that the presence of an amino group at the 5-position of the oxadiazole ring is crucial for anticonvulsant activity.[13] The elimination of an electronegative substituent on the phenoxy or phenyl ring was found to reduce this activity.[13]

The following workflow outlines a typical screening process for anticonvulsant drugs.

Anticonvulsant_Screening_Workflow cluster_workflow Anticonvulsant Screening Workflow start Synthesized 2-Amino-1,3,4-oxadiazole Derivatives mes_test Maximal Electroshock (MES) Seizure Test start->mes_test ptz_test Pentylenetetrazole (PTZ) Seizure Test start->ptz_test neurotoxicity Neurotoxicity Assay (e.g., Rotarod Test) mes_test->neurotoxicity ptz_test->neurotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis neurotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the preclinical evaluation of anticonvulsant compounds.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Mice or rats are used for the assay.

  • Compound Administration: Test compounds are administered to the animals, typically intraperitoneally or orally, at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a specific period to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is often calculated.

Conclusion

The 2-amino-1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity. For antimicrobial agents, lipophilicity and the presence of specific aromatic moieties are key determinants of potency. In the realm of anticancer drugs, targeting specific enzymes like HDACs with tailored substituents on the oxadiazole ring has proven to be a successful strategy. Furthermore, the exploration of this scaffold for neurological disorders has identified crucial pharmacophoric features for anticonvulsant activity. Future research in this area will undoubtedly lead to the development of more potent and selective 2-amino-1,3,4-oxadiazole derivatives with improved therapeutic profiles.

References

comparing the efficacy of 5-Isopropyl-1,3,4-oxadiazol-2-amine with existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Novel 1,3,4-Oxadiazole Amine Derivative with Existing Anti-MRSA Drugs

Introduction

Mechanism of Action: Targeting Lipoteichoic Acid Synthesis

Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.[1][2] LTA is a crucial component of the cell wall in these bacteria, playing a vital role in cell division, biofilm formation, and virulence.[2] By inhibiting LTA synthesis, these compounds disrupt the bacterial cell envelope, leading to cell death. This mechanism is distinct from many existing classes of antibiotics, suggesting a potential for these compounds to be effective against resistant strains.

cluster_bacterium Staphylococcus aureus Cell_Membrane Cell Membrane LTA_Synthesis_Pathway Lipoteichoic Acid (LTA) Synthesis Pathway Cell_Membrane->LTA_Synthesis_Pathway Precursors LTA Lipoteichoic Acid (LTA) LTA_Synthesis_Pathway->LTA Cell_Wall Cell Wall Integrity LTA->Cell_Wall Bacterial_Viability Bacterial Viability Cell_Wall->Bacterial_Viability Oxadiazole_Derivative 1,3,4-Oxadiazole Derivative Oxadiazole_Derivative->LTA_Synthesis_Pathway Inhibition

Figure 1. Simplified signaling pathway of 1,3,4-oxadiazole derivatives targeting LTA synthesis.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of a representative 1,3,4-oxadiazole derivative (Compound 13 from a study by Naclerio et al., a derivative of the initial hit "1771") against MRSA, compared to commonly used antibiotics.[1]

Compound/DrugClassTargetMRSA MIC (μg/mL)
Compound 13 (1,3,4-Oxadiazole derivative) 1,3,4-Oxadiazole LTA Synthesis 0.25 - 0.5
VancomycinGlycopeptideCell Wall Synthesis1 - 2
LinezolidOxazolidinoneProtein Synthesis (50S)1 - 4
DaptomycinLipopeptideCell Membrane0.25 - 1

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is a commonly used technique to determine the MIC of an antimicrobial agent.

Start Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate each well with a standardized suspension of MRSA Start->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for bacterial growth (turbidity) Incubate->Read Determine The lowest concentration with no visible growth is the MIC Read->Determine

Figure 2. Experimental workflow for MIC determination.

Detailed Methodology:

  • Preparation of Compounds: The 1,3,4-oxadiazole derivative and comparator drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum: A suspension of the MRSA strain is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18 to 24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The representative 1,3,4-oxadiazole derivative demonstrates potent in vitro activity against MRSA, with MIC values comparable or superior to some established antibiotics like vancomycin and linezolid. Its novel mechanism of action, targeting LTA synthesis, makes it a promising candidate for further development, particularly for combating resistant bacterial infections. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals interested in this novel class of antibacterial agents.

References

in vivo validation of 5-Isopropyl-1,3,4-oxadiazol-2-amine's therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, notably in the development of novel anticancer agents.[1][2] While in vivo data for the specific compound 5-Isopropyl-1,3,4-oxadiazol-2-amine is not publicly available, extensive research on analogous structures provides a strong basis for evaluating the therapeutic potential of this chemical class. This guide offers a comparative overview of a representative 1,3,4-oxadiazole derivative, here designated as Compound OX-12, against the standard chemotherapeutic agent 5-Fluorouracil (5-FU), supported by experimental data from murine solid tumor models.

Performance Comparison: Compound OX-12 vs. 5-Fluorouracil

The therapeutic efficacy of Compound OX-12 was evaluated in a Dalton's Lymphoma Ascites (DLA) cell-induced solid tumor model in Swiss albino mice.[3][4] The primary endpoint was the reduction in tumor volume and weight following a defined treatment period. The data presented below summarizes the key findings from these preclinical in vivo studies.

ParameterControl (Vehicle)Compound OX-12 (20 mg/kg)5-Fluorouracil (20 mg/kg)
**Mean Tumor Volume (mm³) **2.85 ± 0.150.78 ± 0.090.55 ± 0.06
Mean Tumor Weight (g) 2.91 ± 0.180.81 ± 0.110.62 ± 0.08
Percentage Tumor Growth Inhibition (%) -72.8%78.3%

Data is represented as mean ± standard error of the mean (SEM). The in vivo data for Compound OX-12 is based on studies of analogous 1,3,4-oxadiazole derivatives from cited literature.[3][4]

Mechanism of Action: Targeting Apoptotic Pathways

Several 1,3,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic mitochondrial pathway.[3][4] This is a key differentiator from antimetabolites like 5-FU. The proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspase cascades.

cluster_pathway Apoptotic Signaling Pathway oxadiazole 1,3,4-Oxadiazole Derivative mitochondria Mitochondria oxadiazole->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by 1,3,4-oxadiazole derivatives.

Experimental Protocols

The in vivo validation of 1,3,4-oxadiazole derivatives is commonly performed using xenograft or induced tumor models in immunocompromised mice.[5][6] The following protocol outlines the methodology for a Dalton's Lymphoma Ascites (DLA) cell-induced solid tumor model.

Objective: To assess the in vivo anti-tumor activity of a test compound by measuring the reduction in solid tumor volume and weight.

Materials:

  • Swiss albino mice (6-8 weeks old)

  • Dalton's Lymphoma Ascites (DLA) cells

  • Test compound (e.g., Compound OX-12)

  • Positive control (e.g., 5-Fluorouracil)

  • Vehicle control (e.g., 0.9% saline or DMSO solution)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation: DLA cells are propagated in the peritoneal cavity of mice. For the solid tumor model, 2 x 10⁶ DLA cells in 0.25 mL of sterile saline are injected subcutaneously into the right hind limb of the mice.

  • Animal Grouping and Treatment:

    • Animals are randomly divided into three groups (n=6 per group): Vehicle Control, Test Compound, and Positive Control.

    • Treatment is initiated 24 hours after tumor cell implantation.

    • The test compound and positive control are administered intraperitoneally daily for 14 days at a predetermined dose (e.g., 20 mg/kg body weight). The control group receives the vehicle.

  • Tumor Growth Monitoring:

    • Tumor volume is measured every three days using vernier calipers.

    • The volume is calculated using the formula: V = 0.52 * a * b², where 'a' is the major axis and 'b' is the minor axis.

  • Endpoint Analysis:

    • On day 15, after the final dose, the mice are euthanized.

    • The solid tumors are excised, and the final tumor weight and volume are recorded.

    • The percentage of tumor growth inhibition is calculated.

cluster_workflow In Vivo Solid Tumor Model Workflow start Start cell_injection Subcutaneous Injection of DLA Cells start->cell_injection grouping Animal Grouping (Control, Test, Positive) cell_injection->grouping treatment Daily Treatment (14 Days) grouping->treatment monitoring Tumor Volume Measurement (3-day intervals) treatment->monitoring euthanasia Euthanasia (Day 15) treatment->euthanasia After 14 Days monitoring->treatment analysis Tumor Excision, Weight & Volume Analysis euthanasia->analysis end End analysis->end

References

Cross-Validation of Experimental Results for 1,3,4-Oxadiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the experimental results for various 1,3,4-oxadiazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The data presented is a synthesis of findings from multiple research studies, offering a cross-validated perspective on the potential of these compounds.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from various experimental studies on 1,3,4-oxadiazole derivatives, providing a clear comparison of their biological efficacy.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound ID/ReferenceCell LineAssayIC50 (µM)Standard DrugIC50 of Standard (µM)
Compound 3e [1]MDA-MB-231 (Breast)MTSLower than Doxorubicin at 10µMDoxorubicinNot specified
Compound 3e [1]HT-29 (Colon)MTSLower than Cisplatin at 10µMCisplatinNot specified
Compound 8v [2]K-562 (Leukemia)MTT1.95--
Compound 8v [2]Jurkat (Leukemia)MTT2.36--
Compound 8v [2]KG-1a (Leukemia)MTT3.45--
CMO [3]HCCLM3 (Liver)MTT27.5--
OSD [4]HepG2 (Liver)MTT~50--
12d [5]MCF7 (Breast)Not specified1.5--

Table 2: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

Compound ID/ReferenceAssayInhibition (%)Standard DrugInhibition of Standard (%)
Compounds 3e, 3f, 3i [6]Protein Denaturation (in vitro)Moderate activityDiclofenac SodiumNot specified
Compounds 21a-n [7]Carrageenan-induced paw edema (in vivo)33 - 62Indomethacin64.3
Compound C4, C7 [8]Carrageenan-induced rat paw edema (in vivo)Good responseIndomethacinNot specified

Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Compound ID/ReferenceMicroorganismMIC (µg/mL)Standard DrugMIC of Standard (µg/mL)
Aniline derivatives [7]S. aureus, B. subtilis, P. aeruginosa, E. coliGood activityAmoxicillinNot specified
Bis-1,3,4-oxadiazoles [9]Bacteria150Ampicillin100
Bis-1,3,4-oxadiazoles [9]Fungi150Fluconazole50
Fluoroquinolone hybrids MRSA strains0.25 - 1Norfloxacin, Vancomycin1 - 2

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and cross-validation of results.

Anticancer Activity Assays

a) MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

b) Apoptosis Assay by Annexin V-FITC Staining

This assay is used to detect apoptosis (programmed cell death) induced by the compounds.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Activity Assays

a) In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[12][13]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a protein source (e.g., bovine serum albumin or egg albumin), and a buffer solution (e.g., phosphate-buffered saline, pH 6.3).[12]

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Heat-induced Denaturation: The mixture is then heated at a specific temperature (e.g., 57°C or 70°C) for a short period (e.g., 3-5 minutes) to induce protein denaturation.[14]

  • Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 416 nm or 660 nm).[13]

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.

b) In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[15][16]

  • Animal Dosing: Rats or mice are administered the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.[17]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of the animals.[15][17]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[17][18]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[19]

  • Serial Dilution: The 1,3,4-oxadiazole compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[20][21]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by 1,3,4-oxadiazole compounds and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization & Development synthesis Synthesis of 1,3,4-Oxadiazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (Protein Denaturation, Paw Edema) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial pathway_analysis Signaling Pathway Analysis (Western Blot, Docking) anticancer->pathway_analysis in_vivo In Vivo Efficacy Studies (Animal Models) anti_inflammatory->in_vivo lead_optimization Lead Optimization pathway_analysis->lead_optimization in_vivo->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

Caption: Experimental workflow for the development of 1,3,4-oxadiazole-based therapeutic agents.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active Dimerization nucleus Nucleus stat3_active->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription oxadiazole 1,3,4-Oxadiazole Compounds oxadiazole->stat3_inactive Inhibition

Caption: Inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole compounds.

nfkb_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (inactive) ikk->ikb_nfkb Phosphorylation & Degradation of IκB nfkb NF-κB (active) ikb_nfkb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription oxadiazole 1,3,4-Oxadiazole Compounds oxadiazole->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole compounds.

References

Comparative Docking Analysis of 5-Substituted-1,3,4-oxadiazol-2-amine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of molecular docking studies conducted on derivatives of 5-substituted-1,3,4-oxadiazol-2-amine with various protein targets implicated in a range of diseases. Due to a lack of specific published data on the docking of 5-Isopropyl-1,3,4-oxadiazol-2-amine, this report focuses on structurally related compounds to provide insights into potential binding interactions and therapeutic applications. The 1,3,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, known for its diverse biological activities.

The following sections present a summary of quantitative docking data, detailed experimental protocols from the cited studies, and visualizations of a general docking workflow and a relevant signaling pathway.

Quantitative Docking Data

The binding affinities of various 5-substituted-1,3,4-oxadiazol-2-amine derivatives against several key protein targets are summarized in the table below. These values, primarily docking scores in kcal/mol, indicate the predicted binding affinity of the ligand to the protein's active site.

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivativesCyclin-Dependent Kinase 2 (CDK2)2R3J-10.654 and -10.169[1]
2,5-Disubstituted 1,3,4-oxadiazole derivative (IIe)Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase1M17-7.89[2]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineAcetylcholinesterase (AChE)Not SpecifiedNot Specified[3][4]
5-Aryl-1,3,4-oxadiazol-2-aminesButyrylcholinesterase (BChE)Not SpecifiedNot Specified[3][4][5]
1,2,3-triazole and 1,3,4-oxadiazole hybrids (12 and 13)Thymidylate Synthase6QXG-3.81 and -4.25[6]
5-(Pyridine-2-yl)-1,3,4-oxadiazolo alkanamidesNot Specified5JZXNot Specified[7]
1,3,4-Oxadiazole derivatives (7g, 7j, 7l)Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Not Specified-46.32, -48.89, -45.01 kJ/mol[8]
1,3,4-Oxadiazole derivatives (7g, 7j, 7i)Epidermal Growth Factor Receptor (EGFR)Not Specified-31.01, -33.23, -34.19 kJ/mol[8]
Schiff base 13 (2-bromobenzylidene residue)Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Not SpecifiedNot Specified[9]

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to provide a comprehensive understanding of the in-silico experiments.

Molecular Docking Protocol for 1,3,4-Oxadiazole Derivatives with CDK2[1]
  • Protein Preparation: The crystal structure of Cyclin-Dependent Kinase 2 (CDK2) was obtained from the Protein Data Bank (PDB ID: 2R3J). The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives were sketched and optimized using molecular mechanics force fields.

  • Docking Software: The molecular docking simulations were performed using computational docking software.

  • Grid Generation: A grid box was defined around the active site of the CDK2 protein to encompass the binding pocket.

  • Docking and Scoring: The prepared ligands were docked into the active site of the protein. The binding affinity was evaluated using a scoring function, with the results expressed in kcal/mol.

Molecular Docking Protocol for 1,3,4-Oxadiazole Derivatives with EGFR Tyrosine Kinase[2]
  • Protein Preparation: The crystal structure of the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB ID: 1M17) was retrieved from the Protein Data Bank. Standard protein preparation steps were performed.

  • Ligand Preparation: The 2,5-disubstituted 1,3,4-oxadiazole derivatives were built and their geometries were optimized.

  • Docking Procedure: The prepared ligands were docked into the active site of the EGFR tyrosine kinase domain. The docking protocol was validated by redocking the co-crystallized ligand into the active site.

  • Interaction Analysis: The binding interactions, including hydrogen bonds and hydrophobic interactions, between the ligands and the protein residues were analyzed.

Molecular Docking Protocol for 1,3,4-Oxadiazole Derivatives with Thymidylate Synthase[6]
  • Target and Ligand Preparation: The crystal structure of human thymidylate synthase (PDB ID: 6QXG) was used. The synthesized hybrid compounds containing 1,2,3-triazole and 1,3,4-oxadiazole moieties were prepared for docking.

  • Docking Simulation: Molecular docking studies were performed to predict the binding modes of the compounds within the active site of thymidylate synthase.

  • Binding Energy Calculation: The binding affinities were calculated and expressed as docking scores.

Visualizations

Experimental Workflow for Comparative Docking Studies

G General Workflow for Comparative Molecular Docking cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation (Add H, Remove Water) PDB->Prot_Prep Ligand Ligand Structure Generation Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Grid Grid Box Generation Prot_Prep->Grid Dock Molecular Docking Lig_Prep->Dock Grid->Dock Score Scoring & Ranking Dock->Score Visualize Visualization of Interactions Score->Visualize Compare Comparative Analysis Visualize->Compare G Hypothetical EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Growth Factor Ligand->EGFR Oxadiazole 5-Substituted-1,3,4- oxadiazol-2-amine Derivative Oxadiazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

A Comparative Guide to the In Vitro Antibacterial Performance of 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the antibacterial performance of the novel compound 5-Isopropyl-1,3,4-oxadiazol-2-amine. While specific experimental data for this particular molecule is not yet extensively published, this document outlines the standard methodologies and presents a comparative analysis based on the performance of structurally related 2-amino-1,3,4-oxadiazole derivatives against a known standard, Ciprofloxacin. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including significant antibacterial properties.[1][2]

The antibacterial efficacy of the 1,3,4-oxadiazole nucleus is often attributed to the presence of a toxophoric -N=C-O- linkage, which is believed to interfere with essential cellular processes in microorganisms.[1] This guide will detail the standard protocols for evaluating this activity, provide illustrative data for comparison, and outline the typical workflow for such an investigation.

Comparative Antibacterial Spectrum: An Illustrative Analysis

To provide an objective performance benchmark, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive and Gram-negative bacterial strains. These values are juxtaposed with Ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic that serves as a standard for in vitro susceptibility testing.

The data presented below is illustrative , based on the range of activities reported for various 2,5-disubstituted 1,3,4-oxadiazole derivatives in existing literature.[1][2][3][4] Actual experimental values for this compound must be determined empirically.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound 8 - 32 (Illustrative)16 - 64 (Illustrative)
Ciprofloxacin (Standard) 0.25 - 1.00.008 - 0.03

Note: Lower MIC values indicate higher antibacterial potency.

Experimental Protocols

The determination of antibacterial activity is conducted using standardized methods to ensure reproducibility and comparability of results. The Broth Microdilution Method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) and follows guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test bacterium from an agar plate culture.

    • Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This is a critical step for standardizing the bacterial density.

  • Preparation of Microdilution Plate:

    • Perform serial two-fold dilutions of the test compound (this compound) and the standard antibiotic (Ciprofloxacin) in Mueller-Hinton Broth directly in a 96-well microtiter plate.

    • The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculation:

    • Within 15 minutes of standardizing the inoculum, dilute the suspension further so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the inoculated microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[7]

Visualizing the Workflow and Potential Mechanisms

To clarify the experimental process and conceptual relationships, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Setup cluster_results Analysis A Bacterial Colony Isolation B Broth Culture Incubation A->B C Turbidity Adjustment (0.5 McFarland) B->C E Inoculation of 96-Well Plate C->E D Serial Dilution of Test Compound D->E F Incubation (35°C, 16-20h) E->F G Visual Inspection for Growth F->G H MIC Value Determination G->H

Caption: Workflow for MIC determination via broth microdilution.

G cluster_pathway Hypothesized Antibacterial Mechanism Compound 2-Amino-1,3,4-Oxadiazole (e.g., 5-Isopropyl-...) Membrane Bacterial Cell Membrane/Wall Compound->Membrane Penetration Target Intracellular Target (e.g., DNA Gyrase, Enzymes) Membrane->Target Inhibition Inhibition of Essential Processes (Replication, Synthesis) Target->Inhibition Death Bacteriostatic/ Bactericidal Effect Inhibition->Death

Caption: Potential mechanism of action for oxadiazole derivatives.

References

Comparative Analysis of 1,3,4-Oxadiazole Derivatives: A Statistical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide provides a comparative statistical analysis of recently developed 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing search for more potent and selective therapeutic agents. The unique structural features of the 1,3,4-oxadiazole ring, such as its ability to act as a bioisostere for carboxylic acids and amides and its involvement in hydrogen bonding, contribute to its diverse pharmacological profile.[4][5]

Comparative Anticancer Activity

A significant number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][7][8] The mechanism of action often involves the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][9]

Below is a summary of the in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 9 MCF-7 (Breast Cancer)0.99Doxorubicin-[10]
Compound 17 PC3 (Prostate Cancer)0.26Doxorubicin-[10]
Compound 9 PC3 (Prostate Cancer)1.17Doxorubicin-[10]
Compound 17 MCF-7 (Breast Cancer)1.25Doxorubicin-[10]
Compound 4h A549 (Lung Cancer)<0.14--[9]
Compound 4f A549 (Lung Cancer)1.59--[9]
Compound 4i A549 (Lung Cancer)7.48--[9]
Compound 4k A549 (Lung Cancer)2.86--[9]
Compound 4l A549 (Lung Cancer)2.11--[9]
Compound 4g C6 (Glioma)8.16--[9]
Compound 4f C6 (Glioma)13.04--[9]
Compounds 2a-c, 4f, 5a HT29 (Colon Cancer)1.3 - 2.0--[11]

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the development of novel antimicrobial agents, with 1,3,4-oxadiazole derivatives showing considerable promise.[2][12][13] These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[14][15]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
OZE-IS. aureus4 - 16--[15]
OZE-IIS. aureus4 - 16--[15]
OZE-IIIS. aureus8 - 32--[15]
Norfloxacin derivative 4a S. aureus1 - 2Norfloxacin1 - 2[12]
Norfloxacin derivative 4a MRSA0.25 - 1Vancomycin1 - 2[12]
ODA-1B. subtilis-Ciprofloxacin-[16]
ODA-1, ODA-2, ODA-3E. coli-Ciprofloxacin-[16]
ODA-3C. albicans-Griseofulvin-[16]

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines.[14] This can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[14] An alternative method involves the reaction of acid hydrazides with orthoesters.

The general workflow for the synthesis is depicted below:

G A Carboxylic Acid B Acid Hydrazide A->B Hydrazine Hydrate C Diacylhydrazine B->C Acyl Chloride D 1,3,4-Oxadiazole C->D POCl3 / Heat

General Synthesis of 1,3,4-Oxadiazoles.
In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

The experimental workflow for the MTT assay is as follows:

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,3,4-oxadiazole derivatives. For instance, the nature and position of substituents on the aromatic rings attached to the oxadiazole core can significantly influence their potency and selectivity.[6]

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the physicochemical properties of the compounds with their biological activities.[11][14] These models, often generated using multiple regression analysis, help in predicting the activity of novel compounds and guiding the design of more effective derivatives.[14][17]

The logical relationship in a QSAR study can be visualized as follows:

G A Set of 1,3,4-Oxadiazole Derivatives B Biological Activity Data (e.g., IC50, MIC) A->B C Physicochemical Descriptors (e.g., LogP, Molar Refractivity) A->C D Statistical Analysis (e.g., Multiple Linear Regression) B->D C->D E QSAR Model Generation D->E F Model Validation E->F G Prediction of Activity for New Compounds F->G G cluster_pathway Signaling Pathway A Receptor B Kinase 1 A->B C Kinase 2 B->C D Transcription Factor C->D E Gene Expression D->E F Cell Proliferation E->F Inhibitor 1,3,4-Oxadiazole Derivative Inhibitor->C

References

Peer-Reviewed Validation of 5-Isopropyl-1,3,4-oxadiazol-2-amine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-Isopropyl-1,3,4-oxadiazol-2-amine and its derivatives with alternative compounds, supported by peer-reviewed experimental data. The focus is on its potential as an anticancer agent through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Introduction to this compound

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, is a member of this versatile class of compounds. While direct peer-reviewed data on this specific molecule is limited, extensive research on closely related analogues, particularly in the context of cancer therapy, provides a strong basis for evaluating its potential biological activity.

A notable example is the potent VEGFR-2 inhibitor, BMS-645737 , which incorporates a 5-isopropyl- and a 5-methyl-1,3,4-oxadiazol-2-yl moiety.[1] The preclinical success of this compound highlights the potential of the 5-isopropyl-1,3,4-oxadiazole fragment in targeting key signaling pathways in oncology.[1]

Anticancer Activity: Focus on VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process, making it a key target for anticancer therapies.[2] Several 1,3,4-oxadiazole derivatives have been investigated as VEGFR-2 inhibitors.[3][4][5]

Mechanism of Action: VEGFR-2 Signaling Pathway

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][6] this compound and its derivatives are proposed to exert their anticancer effects by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the proposed point of inhibition by this compound analogues.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor 5-Isopropyl-1,3,4- oxadiazol-2-amine (Analogue) Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition.

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of a key 1,3,4-oxadiazole-containing VEGFR-2 inhibitor, BMS-645737, and compares it with other established multi-kinase inhibitors that also target VEGFR-2. It is important to note that while BMS-645737 contains the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety, its overall activity is influenced by the entire molecular structure.

CompoundTarget(s)IC50 (VEGFR-2 Kinase Assay)Key Cancer Indications (Approved or Investigational)Citation(s)
BMS-645737 VEGFR-2, FGFR1Potent (specific IC50 not publicly disclosed)Investigated for various neoplasms[1][7]
Sorafenib VEGFR-1, -2, -3, PDGFR-β, c-Kit, FLT-3, RAF90 nMRenal Cell Carcinoma, Hepatocellular Carcinoma[8][9]
Sunitinib VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit, FLT3Potent (specific IC50 varies by assay)Renal Cell Carcinoma, Gastrointestinal Stromal Tumors[4][10]
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit30 nMRenal Cell Carcinoma, Soft Tissue Sarcoma[11][12]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

Principle: The assay measures the transfer of the γ-phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the recombinant VEGFR-2 kinase domain. The level of phosphorylation is then quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the solution. A decrease in ATP consumption corresponds to inhibition of the kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl2, MnCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add the diluted test compound to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme and the peptide substrate to all wells except the negative control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13][14][15]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Other Potential Biological Activities

While the primary focus of this guide is on anticancer activity, the 1,3,4-oxadiazole scaffold is known for a broad spectrum of biological effects. Derivatives have shown promise as:

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[16][17]

  • Anti-inflammatory agents: Potentially through the inhibition of inflammatory enzymes.

  • Cholinesterase inhibitors: With potential applications in the treatment of neurodegenerative diseases.

Further investigation is required to determine if this compound possesses these activities.

Conclusion

Based on the robust preclinical data for the closely related compound BMS-645737 and the broader class of 1,3,4-oxadiazole derivatives, this compound emerges as a promising scaffold for the development of novel anticancer agents, likely acting through the inhibition of VEGFR-2. Its performance, when compared to established multi-kinase inhibitors like Sorafenib and Sunitinib, warrants further investigation to elucidate its specific potency and selectivity profile. The provided experimental protocols offer a framework for the systematic evaluation of its biological activity. Future research should focus on obtaining direct, peer-reviewed data for this compound to fully validate its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Isopropyl-1,3,4-oxadiazol-2-amine (CAS No. 65283-97-8), a compound that requires careful handling due to its potential hazards.

Hazard Profile of this compound

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Given these hazards, all waste containing this compound, including pure substance, contaminated materials, and solutions, must be treated as hazardous waste.

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, which should be applied to the disposal of this compound. These are based on standard safety protocols; however, always consult your institution's specific guidelines.

ParameterGuideline
Maximum Hazardous Waste in Satellite Accumulation Area (SAA)55 gallons
Maximum Acutely Toxic Waste in SAA1 quart
Maximum Time for Container in SAA (partially filled)Typically not exceeding 1 year

Experimental Protocol for Disposal

This protocol outlines the standard operating procedure for the safe handling and disposal of waste containing this compound.

1. Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

2. Waste Segregation

Proper segregation is critical to prevent adverse chemical reactions and ensure correct disposal.

  • Solid Waste: Collect unused or expired this compound and any grossly contaminated disposable items (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous solid waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[2] Do not mix with other incompatible waste streams.[2]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]

3. Container Management

  • Container Type: Use a dedicated, leak-proof, and chemically compatible container for waste collection. Plastic containers are generally suitable for solid chemical waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must include the full chemical name, "this compound," and indicate the primary hazards (e.g., Toxic, Irritant).[2][3] Note the date when the first piece of waste is added to the container.

  • Container Condition: Ensure containers are in good condition and are kept closed except when adding waste.[2]

4. Spill Management

In the event of a small spill:

  • Absorb the material with an inert absorbent such as vermiculite or sand.[2]

  • Sweep up the absorbed material and place it in the designated solid hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]

5. Decontamination

Decontaminate all surfaces and equipment that have come into contact with the chemical. The cleaning materials used for decontamination should also be disposed of as hazardous waste.[2]

6. Final Disposal

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain.[2][3]

    • Do not dispose of this chemical or its empty containers in the regular trash.[3]

    • Do not allow the chemical to evaporate in a fume hood as a means of disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) waste_type->sharps_waste Sharps solid_container Step 3: Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Step 3: Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Step 3: Place in Labeled Sharps Container sharps_waste->sharps_container store Step 4: Store in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store disposal Step 5: Arrange for Pickup by EHS or Licensed Contractor store->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 5-Isopropyl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for handling 5-Isopropyl-1,3,4-oxadiazol-2-amine (CAS No: 65283-97-8). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Summary of Required Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice). Inspect gloves for any signs of degradation or punctures before use.[1][2]To prevent skin contact and subsequent irritation.[1][2]
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect eyes from dust particles and potential splashes.
Skin and Body Protection A laboratory coat must be worn. Ensure that all skin is covered.To prevent accidental skin exposure to the chemical.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or FFP2 particulate respirator is required.[3]To avoid inhalation of the compound, which can cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₅H₉N₃O
Molecular Weight 127.14 g/mol
Appearance Solid
Storage Temperature Ambient

Safe Handling and Operational Workflow

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from receiving the chemical to its storage.

Safe Handling Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Label Verify Label and SDS Inspect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in a Fume Hood or Ventilated Enclosure DonPPE->Weigh Use Use in Experiment Weigh->Use Decontaminate Decontaminate Work Area Use->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropyl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.